Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGXUOXPVSJFN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Introduction: Characterizing a Key Pharmaceutical Intermediate
Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate (CAS No. 1001401-60-0) is a chiral heterocyclic compound of significant interest in medicinal chemistry.[1][2] It serves as a critical intermediate in the multi-step synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[3][4] The efficacy, safety, and manufacturability of a final active pharmaceutical ingredient (API) like Suvorexant are intrinsically linked to the physicochemical properties of its synthetic precursors. A thorough understanding of these properties is therefore not merely an academic exercise; it is a fundamental requirement for process optimization, formulation development, and ensuring the quality and consistency of the final drug product.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural and chemical identity, explore key descriptors that influence its behavior in both chemical and biological systems, and present standardized protocols for their experimental determination. The focus extends beyond a simple data sheet, aiming to provide the causality behind why these properties are critical for researchers, chemists, and drug development professionals working with this and structurally related molecules.
Chemical Identity and Molecular Structure
The unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. This compound is a molecule featuring a seven-membered diazepane ring, a core structure often explored in drug discovery for its versatile biological activities.[2][5] The "(5R)" designation specifies the stereochemistry at the chiral center, which is crucial for its intended biological interactions in the final API.[2]
The structure incorporates a lipophilic benzylcarbamate group, which significantly influences its solubility and partitioning behavior, and a basic secondary amine within the diazepane ring, a key determinant of its acid-base properties.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [6] |
| CAS Number | 1001401-60-0 | [1][7][8] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][7][9] |
| Molecular Weight | 248.32 g/mol | [6][8] |
| Canonical SMILES | C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | [6][9] |
| InChIKey | DQUGXUOXPVSJFN-GFCCVEGCSA-N |[6] |
Core Physicochemical Properties: Predicted and Experimental
The physicochemical properties of a drug intermediate dictate its reactivity, solubility, and suitability for various process conditions. While extensive experimental data for this specific intermediate is not publicly available, highly reliable computational models provide valuable insights. These predicted values serve as a crucial starting point for experimental design and process development.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.007 | Indicates lipophilicity; influences solubility, membrane permeability, and choice of solvents for reaction and purification.[6][9][10] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Estimates the surface area occupied by polar atoms; correlates with membrane permeability and oral bioavailability.[6] |
| Hydrogen Bond Acceptors | 3 | Influences solubility in protic solvents and potential for intermolecular interactions.[6][9] |
| Hydrogen Bond Donors | 1 | Affects solubility and crystal packing.[6][9] |
| Rotatable Bonds | 2 | Relates to conformational flexibility, which can impact binding to target enzymes or receptors.[6][9] |
| pKa (Acid Dissociation Constant) | See Section 2.3 | Governs the extent of ionization at different pH values, critically impacting solubility, reactivity, and purification strategies.[11] |
| Aqueous Solubility | See Section 2.2 | Described as sparingly soluble in water; critical for designing aqueous workups, crystallization, and assessing potential for formulation.[2] |
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases at equilibrium, typically octanol and water.[12] Its logarithmic value, logP, is a cornerstone of medicinal chemistry, providing a quantitative measure of a molecule's lipophilicity ("oil-loving") or hydrophilicity ("water-loving"). A positive logP value indicates a preference for the lipid phase, while a negative value signifies a preference for the aqueous phase.[10]
For this compound, the predicted XLogP3 value of 1.8 suggests it is a moderately lipophilic compound.[6] This property is a direct consequence of its molecular structure: the large, nonpolar benzyl group dominates over the polar carbamate and amine functionalities.
Field-Proven Insights: A logP in this range is highly significant for process chemists. It suggests that the compound will be readily soluble in common organic solvents like dichloromethane, ethyl acetate, or toluene, facilitating its use in synthesis and purification by chromatography. Conversely, it will have limited solubility in water, a key consideration for designing extraction and washing steps to remove water-soluble impurities.[2]
Experimental Protocol: LogP Determination via the Shake-Flask Method
This protocol describes the classic, most accurate method for experimental LogP determination.[10]
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer like PBS at pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[13]
-
Compound Dissolution: Accurately weigh and dissolve a sample of the compound in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add a precise volume of the compound's octanol solution to an equal volume of the pre-saturated aqueous buffer in a glass vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[10]
Self-Validating System: The protocol's integrity is maintained by running a control compound with a known, published LogP value in parallel. The sum of the compound mass recovered from both phases should also be compared to the initial mass to check for adsorption to the container or degradation.
Aqueous Solubility
Solubility, the maximum concentration of a substance that can dissolve in a solvent at equilibrium, is a critical parameter. Poor aqueous solubility can hamper in vitro assays and complicate downstream processing and formulation.[14] While qualitatively described as having low water solubility, quantifying this property is essential.[2] Thermodynamic solubility is the most relevant measure for drug development, as it represents the true equilibrium state.[15]
Field-Proven Insights: For an intermediate, thermodynamic solubility data is vital for designing crystallization procedures. By understanding its solubility profile in various solvent/anti-solvent systems and at different temperatures, chemists can develop robust, scalable, and reproducible crystallization processes to ensure high purity and optimal crystal form.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines a standard shake-flask method to determine thermodynamic solubility.[16][17]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.[16]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge to separate the saturated solution from the undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.[16]
-
Reporting: The result is reported as the solubility in units such as µg/mL or µM.[16]
Trustworthiness: This method is considered the "gold standard" because it measures the compound's solubility at equilibrium, free from artifacts related to the dissolution rate of different solid forms (kinetic solubility).[14]
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[18] this compound has a secondary amine within the diazepane ring, which is basic. This nitrogen can accept a proton, forming a positively charged conjugate acid. The pKa value quantifies the strength of this basic center.
Field-Proven Insights: Knowledge of the pKa is indispensable for purification. For instance, an acidic wash (at a pH at least 2 units below the pKa) will protonate the basic nitrogen, rendering the molecule water-soluble as a salt. This allows for its selective extraction into an aqueous phase, leaving non-basic, lipophilic impurities behind in the organic layer. Conversely, basifying the aqueous solution (to a pH > pKa) will neutralize the salt, causing the free base to precipitate or be extracted back into an organic solvent. This principle is fundamental to acid-base extraction, a powerful purification technique.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][19]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[19]
-
Initial Acidification: Acidify the solution by adding a standard strong acid (e.g., 0.1 M HCl) until the pH is well below the expected pKa (e.g., pH 2-3), ensuring the basic nitrogen is fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Slowly titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[19]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the volume of base needed to reach the final inflection point has been added).[18]
Structural Relationships and Data Visualization
The interplay between a molecule's structure and its properties can be visualized to provide a clearer understanding of its behavior. The diagram below illustrates how the distinct structural fragments of this compound contribute to its key physicochemical properties.
Conclusion
This compound is more than just a precursor; it is a carefully designed molecule whose physical and chemical characteristics are tailored for its role in a complex synthetic pathway. Its moderate lipophilicity, defined basicity, and limited aqueous solubility are not liabilities but are, in fact, properties that can be expertly manipulated by the process chemist to achieve efficient synthesis and purification. This guide has synthesized available data and outlined authoritative, field-proven protocols for the experimental determination of its most critical physicochemical properties. For researchers and drug development professionals, a deep, mechanistic understanding of these characteristics is paramount for troubleshooting synthetic challenges, ensuring process robustness, and ultimately, delivering a high-quality pharmaceutical agent.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 3. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 5. Buy this compound | 1001401-60-0 [smolecule.com]
- 6. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemscene.com [chemscene.com]
- 10. acdlabs.com [acdlabs.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. evotec.com [evotec.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. enamine.net [enamine.net]
- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Synthesis and characterization of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.
An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS 1001401-60-0). This chiral diamine derivative is a critical building block in contemporary pharmaceutical development, most notably as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2] This document details a representative synthetic pathway, discusses the critical considerations for stereochemical control and selective protection, and outlines a full suite of analytical techniques for structural verification and purity assessment. The content is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into biologically active molecules due to its conformational flexibility and ability to present substituents in a defined three-dimensional space.[3] Derivatives of this ring system are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[3]
This compound represents a specific, high-value incarnation of this scaffold. Its structure contains a stereocenter at the 5-position and a benzyloxycarbonyl (Cbz) protecting group on one of the two nitrogen atoms. This mono-protection strategy is fundamental, as it differentiates the two nitrogens, allowing for selective functionalization of the free secondary amine in subsequent synthetic steps, such as the acylation required to complete the synthesis of Suvorexant.[2] This guide will elucidate a robust, literature-derived pathway for its preparation and provide a detailed framework for its comprehensive characterization.
Section 1: Retrosynthetic Analysis and Strategic Considerations
A successful synthesis of a chiral, mono-protected diamine like the target compound hinges on a well-defined strategy. The key challenges include the construction of the seven-membered ring, the establishment of the (R)-stereocenter, and the selective differentiation of the two nitrogen atoms.
A logical retrosynthetic analysis breaks the target molecule down into simpler, more accessible precursors. The Cbz protecting group can be installed on a pre-formed diazepane ring. The diazepane ring itself can be formed via reduction of a cyclic diamide (a diazepanedione), which in turn arises from an intramolecular cyclization of a linear peptide-like precursor. This precursor can be assembled from a chiral amino acid and a protected amino acid, tracing back to commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Causality Behind Experimental Choices:
-
Chiral Pool Synthesis: The strategy begins with a chiral precursor, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, to ensure the final product has the correct stereochemistry without the need for costly chiral resolution of the final product or a racemic intermediate.[4] While resolution of the racemic diazepane is possible, it is often lower yielding.[5]
-
Stepwise Ring Construction: Building a linear precursor and then cyclizing it is a robust and common method for forming medium-sized rings like diazepanes. This avoids potential side reactions that can occur when trying to construct the ring from two separate fragments in one pot.
-
Selective Mono-Protection: The most critical strategic decision is how to protect only one of the two nitrogen atoms. After the diazepane ring is formed, the two nitrogen atoms are chemically distinct (one is secondary, the other was formerly part of the benzylamino group). However, for subsequent reactions, a stable protecting group like Cbz is introduced. The Cbz group is chosen for its stability under a variety of reaction conditions and its clean removal via catalytic hydrogenation.[6] This is a more controlled approach than attempting to directly react a complex fragment with an unprotected diamine, which could lead to a mixture of di-substituted and unreacted starting material.
Section 2: Detailed Synthetic Protocol
The following multi-step protocol is a representative synthesis adapted from established literature procedures for the core and related structures.[4][7]
Step 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate
This step involves the coupling of the chiral building block with an N-protected glycine derivative to form the linear precursor.
-
To a stirred solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), methyl 2-(benzylamino)acetate (1.2 eq), 1-hydroxy-1H-benzotriazole (HOBt, 1.2 eq), and triethylamine (1.5 eq) in anhydrous DMF at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours until TLC analysis indicates completion.
-
Partition the reaction mixture between ethyl acetate and 10% aqueous citric acid.
-
Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.
Step 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
This involves deprotection of the Boc group followed by an in-situ intramolecular cyclization.
-
Dissolve the crude product from Step 1 in a minimal amount of ethyl acetate and cool to 0 °C.
-
Bubble anhydrous HCl gas through the solution (or add a 4M solution of HCl in dioxane) until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.
-
Dissolve the salt in methanol and cool to 0 °C. Add sodium methoxide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.[4] The basic conditions neutralize the salt and promote the intramolecular amide formation and cyclization.
-
Neutralize the reaction with a saturated aqueous solution of NH₄Cl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane. Combine the organic extracts, dry over Na₂SO₄, and concentrate to afford the diazepanedione intermediate.
Step 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane
The cyclic diamide is reduced to the corresponding diamine.
-
Prepare a suspension of Lithium Aluminum Hydride (LAH, 3.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add a solution of the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 8-10 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude (R)-1-benzyl-5-methyl-1,4-diazepane, which can be purified by distillation or chromatography.
Step 4: Synthesis of this compound
The final step is the selective protection of the less sterically hindered secondary amine.
-
Dissolve the (R)-1-benzyl-5-methyl-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the solution to 0 °C.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product as a colorless or pale yellow oil.
Caption: High-level workflow for the synthesis of the target compound.
Section 3: Purification and Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.
Purification: The final compound is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from any unreacted starting material or di-protected byproducts.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1001401-60-0 | [8] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [8] |
| Molecular Weight | 248.32 g/mol | [8] |
| Appearance | Colorless to pale yellow oil | [5] |
| IUPAC Name | This compound | [8] |
Representative Spectroscopic Data:
| Technique | Data Type | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.3 ppm: (m, 5H, Ar-H of Benzyl); ~5.1 ppm: (s, 2H, -O-CH₂-Ph); ~2.5-3.6 ppm: (m, 9H, diazepane ring protons); ~1.1 ppm: (d, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~170 ppm: (C=O of carbamate); ~137 ppm: (Ar-C quat.); ~128 ppm: (Ar-C); ~67 ppm: (-O-CH₂-Ph); ~40-60 ppm: (diazepane ring carbons); ~15-20 ppm: (-CH₃) |
| HRMS (ESI+) | m/z | Calculated for [C₁₄H₂₁N₂O₂]⁺ (M+H)⁺: 249.1603; Found: 249.xxxx |
| FT-IR | Wavenumber (cm⁻¹) | ~2950 cm⁻¹: (C-H stretch); ~1690 cm⁻¹: (C=O stretch, carbamate); ~1420 cm⁻¹: (C-N stretch); ~1250 cm⁻¹: (C-O stretch) |
| Chiral HPLC | Retention Time | A single peak should be observed on a suitable chiral column, confirming high enantiomeric excess (>99% ee). |
Self-Validating Protocol Insights:
-
¹H NMR Spectroscopy: The integration of the proton signals serves as an internal validation. The aromatic protons of the benzyl group should integrate to 5H, the benzylic methylene to 2H, and the methyl doublet to 3H. The complex multiplet for the nine diazepane ring protons should also be consistent. The presence of two distinct sets of signals for the Cbz group or the diazepane ring could indicate rotational isomers (rotamers) due to the amide bond, which is a common and expected phenomenon.
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The measured mass should match the theoretical mass to within 5 ppm, providing a high degree of confidence in the molecular formula and ruling out compounds of a different composition.
-
Chiral Analysis: For a compound intended for pharmaceutical use, confirming enantiomeric purity is non-negotiable. This is achieved using a specialized HPLC system with a chiral stationary phase. The protocol is self-validating by running a sample of the racemic version of the compound first to determine the retention times of both the (R) and (S) enantiomers. The synthesized chiral product should then show only one of these two peaks, with the area of the minor enantiomer peak being below the required threshold (typically <0.5%).
Section 4: Safety, Handling, and Storage
-
Safety: The synthesis should be performed in a well-ventilated fume hood by trained personnel. Reagents such as Lithium Aluminum Hydride are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere. Benzyl chloroformate is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Handling: The final product is an oil. Handle with care to avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent degradation.[7]
Conclusion
This compound is a valuable chiral building block whose synthesis requires a careful, multi-step approach. The strategy outlined in this guide, which leverages a chiral pool starting material and proceeds through a cyclization/reduction sequence followed by selective N-protection, represents a robust and logical pathway to the target molecule. The comprehensive characterization protocol, employing a suite of orthogonal analytical techniques, ensures that the identity, purity, and stereochemical integrity of the final compound can be rigorously verified. Mastery of this synthesis provides access to a key intermediate for the development of important therapeutics like Suvorexant, underscoring the synergy between synthetic chemistry and modern drug discovery.
References
- 1. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 2. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 3. benthamscience.com [benthamscience.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Technical Guide
Introduction
Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring a seven-membered diazepane ring with a benzyl carbamate protecting group and a stereocenter at the 5-position, necessitates a thorough spectroscopic analysis for unambiguous identification and quality control. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for researchers, scientists, and drug development professionals to ensure the structural integrity and purity of this important synthetic building block.
The compound has a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol .[3][4][5] The "(5R)" designation indicates the specific stereochemistry at the chiral center, a critical feature for its application in asymmetric synthesis.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H (benzyl) |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~3.6-3.8 | m | 2H | Diazepane ring H |
| ~3.3-3.5 | m | 2H | Diazepane ring H |
| ~2.8-3.0 | m | 2H | Diazepane ring H |
| ~2.6-2.8 | m | 1H | -CH (CH₃)- |
| ~1.8 | br s | 1H | NH |
| ~1.10 | d | 3H | -CH(CH₃ )- |
Interpretation:
-
Aromatic Protons: The multiplet around 7.35 ppm corresponds to the five protons of the phenyl ring of the benzyl group.
-
Benzyl Protons: The singlet at approximately 5.15 ppm is characteristic of the two benzylic protons (-O-CH₂-Ph). The singlet nature arises from the absence of adjacent protons.
-
Diazepane Ring Protons: The complex multiplets in the range of 2.6 to 3.8 ppm are attributed to the protons of the seven-membered diazepane ring. The diastereotopic nature of these protons, coupled with conformational flexibility of the ring, leads to overlapping signals.
-
Methine Proton: The multiplet for the single proton at the chiral center (-CH(CH₃)-) is expected to be in the upfield region of the diazepane proton signals.
-
Amine Proton: The secondary amine proton (NH) is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Methyl Protons: The doublet at approximately 1.10 ppm corresponds to the three protons of the methyl group, split by the adjacent methine proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~155.5 | C =O (carbamate) |
| ~136.8 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~127.9 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67.0 | -O-C H₂-Ph |
| ~55-50 | Diazepane ring C |
| ~48-45 | Diazepane ring C |
| ~40-35 | Diazepane ring C |
| ~18.0 | -C H₃ |
Interpretation:
-
Carbonyl Carbon: The signal at approximately 155.5 ppm is characteristic of the carbamate carbonyl carbon.
-
Aromatic Carbons: The signals in the 127-137 ppm range correspond to the carbons of the phenyl ring. The quaternary carbon is the most downfield of these.
-
Benzylic Carbon: The carbon of the -O-CH₂-Ph group is expected around 67.0 ppm.
-
Diazepane Ring Carbons: The signals for the carbons of the diazepane ring are expected in the 35-55 ppm range. The exact chemical shifts are sensitive to the ring conformation.
-
Methyl Carbon: The upfield signal at approximately 18.0 ppm is assigned to the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (secondary amine) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1495, 1455 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch |
| ~740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Interpretation:
-
The presence of a sharp absorption around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine in the diazepane ring.
-
The strong absorption at approximately 1690 cm⁻¹ is a key diagnostic peak for the carbonyl group of the benzyl carbamate.
-
The various C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic moieties.
-
The strong C-N and C-O stretching bands further support the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique.
Expected Molecular Ion:
-
[M+H]⁺ = 249.16 (Calculated for C₁₄H₂₁N₂O₂⁺)
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of the benzyl group and fragmentation of the diazepane ring.
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of Toluene (m/z 157): A common fragmentation pathway for benzyl carbamates is the loss of toluene (92 Da) via a rearrangement, leading to a protonated isocyanate intermediate.
-
Loss of Benzyl Radical (m/z 158): Cleavage of the O-CH₂ bond can result in the loss of a benzyl radical (91 Da).
-
Decarboxylation (m/z 205): Loss of carbon dioxide (44 Da) from the molecular ion is another plausible fragmentation pathway.
-
Tropylium Ion (m/z 91): The presence of a strong signal at m/z 91 is highly characteristic of a benzyl group, corresponding to the stable tropylium cation.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger spectral width (e.g., 0-200 ppm).
-
Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, data is collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted chemical shifts, characteristic vibrational frequencies, and plausible fragmentation patterns, serves as a valuable reference for scientists involved in the synthesis, purification, and application of this important chiral intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that ensures the identity and purity of the compound, which is critical for its use in pharmaceutical research and development.
References
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 3. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Key Chiral Intermediate in Modern Drug Discovery
This technical guide provides an in-depth exploration of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and its pivotal role as a key building block in the synthesis of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery. Its conformational flexibility allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Derivatives of 1,4-diazepane have been reported to exhibit antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2][3] The strategic substitution on the diazepane ring is crucial in modulating the potency and selectivity of these compounds.
This compound has emerged as a particularly valuable intermediate due to the precise stereochemistry at the 5-position, which is often essential for the desired biological activity of the final active pharmaceutical ingredient (API).[4] Its most notable application is as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[4][5]
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount in scientific research and development. This section provides a detailed breakdown of the IUPAC name and the structural features of the topic compound.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[6]
Common synonyms for this compound include:
-
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate[6]
-
(R)-1-CBZ-5-methyl-1,4-diazepane[6]
-
(5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester[7]
Chemical Structure
The chemical structure of this compound is characterized by a central 1,4-diazepane ring. A methyl group is attached to the carbon at the 5-position, and the "(R)" designation specifies the absolute stereochemistry at this chiral center. One of the nitrogen atoms of the diazepane ring is protected with a benzyloxycarbonyl (Cbz or Z) group.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |
| Molecular Weight | 248.32 g/mol | [6] |
| CAS Number | 1001401-60-0 | [8] |
| Appearance | Expected to be a liquid or oil | [7] |
| Solubility | Soluble in organic solvents, less soluble in water | [7] |
| XLogP3 | 1.8 | [6] |
Stereoselective Synthesis and Purification
The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of its target APIs. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies.
Synthetic Strategy Overview
A common approach to the synthesis of this chiral diazepane involves the construction of the seven-membered ring followed by the introduction of the necessary functional groups. A plausible synthetic route is outlined below, based on established chemical principles for the formation of similar structures.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 8. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
An In-depth Technical Guide to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: Molecular Properties and Synthetic Insights
This technical guide provides a comprehensive overview of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The document details its molecular formula and weight, and delves into its crucial role as a key intermediate in the synthesis of pharmacologically active molecules, supported by field-proven insights and established protocols.
Core Molecular Attributes
This compound is a chiral heterocyclic compound. Its structure features a seven-membered 1,4-diazepane ring, substituted at the 1-position with a benzyl carboxylate group and at the 5-position with a methyl group. The stereochemical descriptor "(R)" denotes the specific three-dimensional arrangement at the chiral center, the carbon atom bearing the methyl group. This precise stereochemistry is paramount for its application in the synthesis of stereospecific pharmaceuticals.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1001401-60-0 | [4][5][6] |
The molecular structure of this compound is depicted in the following diagram:
Caption: 2D structure of this compound.
Significance in Pharmaceutical Synthesis: An Intermediate for Suvorexant
The primary application of this compound lies in its role as a pivotal intermediate in the synthesis of Suvorexant.[4] Suvorexant, marketed as Belsomra®, is a dual orexin receptor antagonist used for the treatment of insomnia. The (R)-configuration of the chiral center in the diazepane ring is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), as it dictates the binding affinity and biological activity.[4]
The synthesis of Suvorexant involves a multi-step process where the diazepane core of this compound is further elaborated. A general synthetic workflow is outlined below:
Caption: General synthetic workflow for Suvorexant utilizing the target intermediate.
Synthesis and Chiral Resolution: A Technical Protocol
The industrial synthesis of this compound often starts with the preparation of the racemic mixture, followed by a chiral resolution step to isolate the desired (R)-enantiomer. This approach is often more cost-effective for large-scale production than a direct asymmetric synthesis.
Synthesis of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate
A common method for the synthesis of the racemic compound is described in the literature.[1]
Experimental Protocol:
-
Step 1: Reductive Amination. The synthesis often commences with the reductive amination of a suitable keto-amine precursor. This step forms the core diazepane ring structure.
-
Step 2: Introduction of the Benzyl Carbamate. The secondary amine in the diazepane ring is then protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the diazepane with benzyl chloroformate in the presence of a base.
Chiral Resolution
The separation of the (R)- and (S)-enantiomers is a critical step to ensure the stereochemical purity of the final drug substance. A widely employed method involves the formation of diastereomeric salts using a chiral resolving agent.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: The racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate is treated with a chiral acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid, in a suitable solvent system. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
-
Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The free base of the desired (R)-enantiomer is then liberated by treating the salt with a base, followed by extraction with an organic solvent.
Analytical Characterization
To ensure the quality and purity of this compound, a suite of analytical techniques is employed. These methods confirm the identity, purity, and stereochemical integrity of the compound.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical environment of protons and carbons. | The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the diazepane ring and the benzyl group, and the methyl protons. The ¹³C NMR will confirm the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The mass spectrum will exhibit a molecular ion peak corresponding to the calculated molecular weight (248.32 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess. | A chiral HPLC method will separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric purity. A reverse-phase HPLC method is used to determine the overall chemical purity. |
| Differential Scanning Calorimetry (DSC) | Determination of the melting point and thermal properties. | A sharp endothermic peak corresponding to the melting point of the crystalline solid. |
Conclusion
This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined molecular structure and the critical role of its stereochemistry in the biological activity of the final drug product, Suvorexant, underscore the necessity for robust synthetic and analytical methodologies. The protocols and data presented in this guide provide a comprehensive technical resource for researchers and professionals engaged in the field of drug development and organic synthesis.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
A Technical Guide to the Synthesis of Substituted 1,4-Diazepanes: Strategies and Applications
Abstract
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its inherent conformational flexibility and the ability to introduce diverse substituents at multiple positions have established it as a cornerstone in the design of a wide array of therapeutic agents. Compounds incorporating the 1,4-diazepane ring system exhibit a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the core synthetic strategies employed for the construction of substituted 1,4-diazepanes, offering insights into the mechanistic underpinnings and practical applications of each methodology.
Introduction: The Significance of the 1,4-Diazepane Core
The unique three-dimensional architecture of the 1,4-diazepane ring allows for the precise spatial orientation of appended functional groups, enabling effective interaction with biological targets. This structural feature has been exploited in the development of numerous clinically significant drugs. The continuous exploration for novel therapeutic agents fuels the demand for efficient and versatile synthetic routes to access structurally diverse 1,4-diazepane derivatives. This guide will delve into the key synthetic methodologies that have proven instrumental in advancing the chemistry of this important heterocyclic system.
Reductive Amination: A Workhorse for 1,4-Diazepane Synthesis
Reductive amination stands as one of the most direct and widely employed methods for the synthesis of saturated 1,4-diazepanes. This strategy typically involves the condensation of a dicarbonyl compound with a diamine, or the intramolecular cyclization of an amino-aldehyde or amino-ketone, followed by reduction of the resulting imine or enamine intermediate.
Mechanistic Principles
The reaction proceeds through the initial formation of a hemiaminal intermediate upon reaction of the amine with a carbonyl group. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The selection is often dictated by the pH compatibility of the substrates and the desired reactivity.
Experimental Protocol: Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) Derivatives[8]
This protocol describes a one-pot synthesis involving a carbonyl-amine condensation followed by reductive amination.
Step 1: Carbonyl-Amine Condensation
-
Suspend 1,4-diazepane-6-amine (DAZA) in a suitable solvent such as a mixture of methanol and chloroform (1/1, v/v).
-
Add two equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde to the suspension.
-
Stir the mixture at room temperature to facilitate the formation of the Schiff base and bisaminal intermediates.
Step 2: Reductive Amination
-
To the reaction mixture from Step 1, add two equivalents of sodium borohydride (NaBH₄).
-
Stir the reaction overnight at room temperature.
-
Upon completion, remove the solvents under reduced pressure.
-
Dissolve the residue in methanol to induce precipitation of the product.
-
Isolate the product by filtration. In cases where precipitation does not occur, the crude reaction mixture can be purified by chromatography.
Troubleshooting and Optimization
A common challenge in the reductive amination of 1,4-diazepane scaffolds is over-alkylation, leading to a mixture of mono-, di-, and tri-substituted products.[8] Careful control of stoichiometry and reaction conditions is crucial to favor the desired product. In the synthesis of tri-substituted DAZA compounds, a "multi-addition" approach can be employed, where additional equivalents of the aldehyde and reducing agent are added portion-wise to drive the reaction towards the desired trialkylated product.[9]
Data Summary: Reductive Amination for 1,4-Diazepane Synthesis
| Entry | Diamine/Amino-carbonyl | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| 1 | 1,4-Diazepane-6-amine | 4-methoxy-2-hydroxybenzaldehyde | NaBH₄ | N,1,4-tri(4-methoxy-2-hydroxybenzyl)-DAZA | Variable | [9] |
| 2 | 1,4-Diazepane-6-amine | 4-ethoxy-2-hydroxybenzaldehyde | NaBH₄ | N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-DAZA | Variable | [9] |
| 3 | N-Boc-ethylenediamine | 1,3-dicarbonyl compound | NaBH(OAc)₃ | N-Boc-1,4-diazepan-5-one | Good | N/A |
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), have emerged as powerful tools for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. This approach is highly valued for its atom economy and its ability to generate libraries of structurally diverse compounds.
The Ugi Reaction for 1,4-Benzodiazepine Synthesis
The Ugi reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a dipeptide-like intermediate. By strategically choosing bifunctional starting materials, a subsequent intramolecular cyclization can be orchestrated to construct the 1,4-benzodiazepine ring system.[10]
Experimental Workflow: Ugi-Deprotection-Cyclization (UDC) Strategy[10]
This workflow illustrates the synthesis of 1,4-benzodiazepine-6-ones using an Ugi-deprotection-cyclization (UDC) strategy.
Caption: Ugi-Deprotection-Cyclization Workflow for 1,4-Benzodiazepine Synthesis.
Experimental Protocol: Ugi-4CR for 1,4-Benzodiazepine-6-ones[10]
Step 1: Ugi Four-Component Reaction
-
To a solution of methyl anthranilate (1.0 equiv) in methanol, add the isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and the carboxylic acid (1.0 equiv).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.
Step 2: Deprotection and Cyclization
-
Dissolve the crude Ugi product in a suitable solvent such as 1,2-dichloroethane containing trifluoroacetic acid (TFA).
-
Heat the reaction mixture to facilitate the cleavage of the Boc protecting group and subsequent intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and purify the product by column chromatography.
Data Summary: Ugi Reaction for 1,4-Benzodiazepine Synthesis[10]
| Entry | Isocyanide | Carboxylic Acid | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | Acetic acid | 6a | 75 |
| 2 | Cyclohexyl isocyanide | Propionic acid | 6b | 68 |
| 3 | Benzyl isocyanide | Benzoic acid | 6c | 72 |
Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles. This powerful reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene, such as ethene.
Mechanistic Overview
The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate from a diene substrate and the ruthenium catalyst. This intermediate then undergoes a retro-[2+2] cycloaddition to release the desired cyclic alkene and regenerate the catalyst. The efficiency of the reaction is often influenced by the nature of the catalyst and the substrate.
Experimental Workflow: RCM for Dihydro-1,4-diazepine Synthesis
Caption: RCM Workflow for Dihydro-1,4-diazepine Synthesis.
Experimental Protocol: General Procedure for RCM
-
Dissolve the N,N'-diallyl diamine substrate in a degassed solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench it with a suitable reagent like ethyl vinyl ether to deactivate the catalyst.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyclizations: Versatile C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These methods offer a versatile and efficient means of forming carbon-nitrogen bonds, which is a key step in the construction of many nitrogen-containing heterocycles, including 1,4-benzodiazepines.
Mechanism of Pd-Catalyzed Carboamination
The catalytic cycle typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by coordination of the amine and the pendant alkene. Syn-aminopalladation of the alkene forms a new C-N bond and a Pd-C bond. Subsequent reductive elimination furnishes the desired heterocyclic product and regenerates the Pd(0) catalyst.[11]
Experimental Protocol: Pd-Catalyzed Synthesis of Saturated 1,4-Benzodiazepines[11]
Step 1: Substrate Synthesis
-
Prepare the N-allyl-2-aminobenzylamine substrate through a multi-step sequence involving N-arylation, saponification, amide coupling, and reduction.
Step 2: Palladium-Catalyzed Carboamination
-
In a glovebox, combine the N-allyl-2-aminobenzylamine substrate, an aryl bromide, a palladium precatalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a reaction vial.
-
Add a suitable solvent such as toluene.
-
Seal the vial and heat the reaction mixture to the desired temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Data Summary: Pd-Catalyzed 1,4-Benzodiazepine Synthesis[11]
| Entry | Aryl Bromide | Substrate | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-allyl-2-aminobenzylamine | 1,4-disubstituted-1,4-benzodiazepine | 85 |
| 2 | 1-Bromo-4-methoxybenzene | N-allyl-2-aminobenzylamine | 1,4-disubstituted-1,4-benzodiazepine | 78 |
| 3 | 2-Bromonaphthalene | N-allyl-2-aminobenzylamine | 1,4-disubstituted-1,4-benzodiazepine | 82 |
Conclusion
The synthesis of substituted 1,4-diazepanes continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided an in-depth overview of the key synthetic strategies, including reductive amination, multicomponent reactions, ring-closing metathesis, and palladium-catalyzed cyclizations. Each methodology offers distinct advantages in terms of efficiency, versatility, and access to structural diversity. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As our understanding of the biological roles of 1,4-diazepane-containing molecules continues to grow, the development of novel and efficient synthetic methods will remain a critical endeavor in the pursuit of new and improved therapeutic agents.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Diazepane Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide to the Diverse Biological Activities and Therapeutic Potential of Diazepane Derivatives
Introduction: The Enduring Legacy and Therapeutic Versatility of the Diazepane Core
The diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, represents a cornerstone in medicinal chemistry. Its journey began with the groundbreaking discovery of benzodiazepines, which revolutionized the treatment of anxiety and sleep disorders. However, the therapeutic potential of the diazepane scaffold extends far beyond its initial applications. This technical guide provides an in-depth exploration of the diverse biological activities of diazepane derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neurological activities, supported by detailed experimental protocols and data-driven insights.
The inherent structural flexibility of the diazepane ring allows for a wide array of chemical modifications, leading to a vast chemical space of derivatives with distinct pharmacological profiles. This adaptability has established the diazepane moiety as a "privileged scaffold," a molecular framework that can interact with a variety of biological targets, making it a fertile ground for the discovery of novel therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Diazepane derivatives have emerged as a promising class of anticancer agents, exhibiting a range of activities against various cancer cell lines. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Disruption of Cellular Proliferation and Induction of Apoptosis
Several studies have demonstrated that diazepane derivatives can induce cell cycle arrest and apoptosis in cancer cells. One key mechanism involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds can halt the cell cycle at the G2/M phase, ultimately leading to programmed cell death.
Furthermore, some benzodiazepine derivatives have been shown to inhibit protein synthesis in cancer cells, providing another avenue for their potent antitumor effects. Other reported mechanisms include the inhibition of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, and the induction of DNA damage.
Experimental Workflow for Assessing Anticancer Activity
A systematic approach is crucial for evaluating the anticancer potential of novel diazepane derivatives. The following workflow outlines a standard, self-validating protocol.
Caption: A streamlined workflow for the preclinical evaluation of anticancer diazepane derivatives.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diazepane derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative Anticancer Activity
| Diazepane Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5d | HepG2 | 8.98 ± 0.1 | |
| Compound 5d | HCT116 | 7.77 ± 0.1 | |
| Compound 5d | MCF-7 | 6.99 ± 0.1 | |
| Compound 9a | Various (5 lines) | 0.006 - 0.015 | |
| B1-4 Series | MCF-7 | Significant Activity |
Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Diazepane derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Spectrum of Activity and Mechanistic Insights
Studies have reported the efficacy of benzodiazepine and other diazepine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The exact mechanisms of their antimicrobial action are still under investigation, but they are believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Some curcumin-based diazepine derivatives have even shown synergistic effects when combined with conventional antibiotics like ampicillin.
Experimental Workflow for Antimicrobial Screening
A standard workflow for the initial screening and evaluation of the antimicrobial properties of new compounds is essential for efficient drug discovery.
Caption: A two-tiered approach for the systematic evaluation of antimicrobial diazepane derivatives.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The compound is serially diluted in a liquid growth medium, and the lowest concentration that inhibits the visible growth of a microorganism is determined.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the diazepane derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation: Antimicrobial Potency
| Diazepane Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 1v | C. neoformans | 2 - 6 | |
| Compound 1w | C. neoformans | 2 - 6 | |
| Compound 9 | M. tuberculosis H37Rv | 1.6 | |
| Compound 10 | M. tuberculosis H37Rv | 1.6 | |
| Compound 9 (Curcumin-based) | S. aureus & MRSA | 1.56 |
Neurological Activity: Modulating Central Nervous System Functions
The historical success of benzodiazepines as anxiolytics and anticonvulsants underscores the profound impact of the diazepane scaffold on the central nervous system (CNS). Research continues to uncover novel neurological applications for diazepane derivatives, including neuroprotection and the treatment of neurodegenerative diseases.
Mechanisms of Neuroprotection and Anxiolytic Effects
The classical anxiolytic and anticonvulsant effects of benzodiazepines are mediated through their positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
More recent studies have explored the neuroprotective potential of novel diazepane derivatives. For instance, certain 1,4-diazepane derivatives have been identified as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. These compounds have demonstrated the ability to protect neuronal cells from Aβ-induced cytotoxicity and possess antioxidant properties. Other research has highlighted the anxiolytic-like effects of new 2,3-benzodiazepine derivatives with potentially fewer side effects, such as memory impairment, compared to traditional benzodiazepines.
Experimental Workflow for Assessing Neuroprotective Effects
Evaluating the neuroprotective potential of diazepane derivatives requires a combination of in vitro and in vivo models that mimic the pathological conditions of neurological disorders.
Caption: A comprehensive workflow for the evaluation of the neuroprotective effects of diazepane derivatives.
Detailed Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Oxidative Injury
This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of neuronal damage in various neurological conditions.
Principle: Excessive glutamate leads to an influx of calcium, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately causing cell death. A neuroprotective compound will mitigate these effects and improve cell survival.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable neuronal cell line, such as HT22 hippocampal cells, in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the diazepane derivative for a defined period (e.g., 24 hours).
-
Glutamate Exposure: Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for an additional 24 hours. Include appropriate controls (vehicle only, glutamate only).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay, such as the resazurin assay or MTT assay.
-
Mechanistic Studies (Optional): To further elucidate the mechanism of neuroprotection, assess markers of oxidative stress (e.g., ROS levels), mitochondrial function, and apoptosis.
Conclusion and Future Directions
The diazepane scaffold continues to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, highlight its privileged nature in medicinal chemistry. Future research should focus on the synthesis of novel diazepane libraries with greater structural diversity, coupled with high-throughput screening to identify potent and selective lead compounds. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for optimizing their therapeutic potential and advancing them into clinical development. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of the next generation of diazepane-based drugs to address pressing unmet medical needs.
An In-depth Technical Guide to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. The narrative delves into the compound's discovery within the context of pharmaceutical development, its critical role as a key intermediate, and detailed synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and application of this important molecule.
Introduction: The Emergence of a Privileged Scaffold
The 1,4-diazepane moiety is a recognized privileged scaffold in drug discovery, known for its conformational flexibility and ability to interact with a variety of biological targets.[1][2] The introduction of a chiral center, as seen in this compound, adds a layer of stereochemical specificity crucial for potent and selective drug action.[2] This compound, with the CAS Registry Number 1001401-60-0, is a non-commercially available, advanced intermediate primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4][5]
The discovery and development of this specific diazepane derivative are intrinsically linked to the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[2][6][7] Its design as an intermediate was a strategic choice to introduce the required (R)-stereochemistry at the 5-position of the diazepane ring, which is essential for the efficacy of the final drug product.[2]
Physicochemical Properties and Structural Elucidation
The molecular structure of this compound incorporates a seven-membered diazepane ring, a benzyl carbamate protecting group at the 1-position, and a methyl group at the chiral 5-position.[3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| CAS Registry Number | 1001401-60-0 |
| Appearance | Typically a colorless oil |
| Solubility | Soluble in organic solvents, less soluble in water |
The benzyl carbamate (Cbz) group serves as a protecting group for the secondary amine, preventing unwanted side reactions during subsequent synthetic steps. The chirality at the C5 position is of paramount importance for the biological activity of the final API it is used to construct.[2]
The Role in Suvorexant Synthesis: A Strategic Keystone
This compound is a pivotal intermediate in the multi-step synthesis of Suvorexant.[6][8] Its structure contains the core diazepane ring and the necessary stereochemistry that will be incorporated into the final drug molecule.
The synthesis of Suvorexant involves the coupling of this diazepane intermediate with another key fragment, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[8] The benzyl carbamate protecting group is subsequently removed to allow for the final coupling step.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 3. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 4. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
Methodological & Application
The Definitive Guide to the Purification of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
This comprehensive guide provides a detailed walkthrough for the purification of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds, notably Suvorexant.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the recommended procedures.
Introduction: The Critical Role of Purity
This compound is a chiral molecule where the stereochemistry at the 5-position is crucial for the biological activity of the final active pharmaceutical ingredient (API).[1] Therefore, achieving high chemical and enantiomeric purity is paramount. This guide will detail two primary purification strategies: the removal of general chemical impurities via flash column chromatography and the resolution of the desired (R)-enantiomer from its (S)-counterpart through diastereomeric salt crystallization.
The compound is characterized by moderate polarity, rendering it soluble in various organic solvents but less so in water.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[3] |
| Molecular Weight | 248.32 g/mol | PubChem[3] |
| XLogP3 | 1.8 | PubChem[3] |
| Appearance | Typically a colorless oil or light yellow liquid | Inferred from synthesis descriptions |
Part 1: General Purification by Flash Column Chromatography
Prior to chiral resolution, it is essential to remove impurities generated during the synthesis. These can include unreacted starting materials, coupling reagents, and other by-products. Flash column chromatography on silica gel is an effective method for this initial purification step.
Understanding the Principle
Flash column chromatography is a technique that separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. The choice of the mobile phase is critical for achieving good separation. A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Experimental Protocol: Flash Column Chromatography
-
Preparation of the Silica Gel Column:
-
Dry-pack a glass column with silica gel (typically 230-400 mesh).[4] The amount of silica should be 50-100 times the weight of the crude product.
-
Wet the column with the initial, least polar eluent mixture (e.g., 95:5 hexanes:ethyl acetate) and apply pressure to ensure a tightly packed, stable bed.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate).[5]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present but a stepwise or linear gradient from 5% to 50% ethyl acetate in hexanes is a good starting point.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.
-
Visualization of the Chromatography Workflow
Caption: Workflow for Flash Column Chromatography Purification.
Part 2: Chiral Purification by Diastereomeric Salt Crystallization
For applications where enantiomeric purity is critical, the racemic mixture of Benzyl 5-methyl-1,4-diazepane-1-carboxylate must be resolved. A robust method for achieving this is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
The Principle of Chiral Resolution
Enantiomers have identical physical properties and cannot be separated by standard chromatographic or crystallization methods. However, when a racemic mixture of a base (like our diazepane) is reacted with a chiral acid, two diastereomeric salts are formed. Diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary (the resolving agent) is removed to yield the enantiomerically pure compound.
Commonly used resolving agents for this class of compounds include dibenzoyl-D-tartaric acid (DBTA) and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), often used with the hydrochloride salt of the diazepane.[1]
Experimental Protocol: Chiral Resolution with DBTA
This protocol is adapted from a patented procedure for the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.[6]
-
Salt Formation and Crystallization:
-
Dissolve the racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate in a suitable solvent such as acetone.[6]
-
Add a solution of 0.5 to 1.0 equivalents of dibenzoyl-D-tartaric acid (DBTA) in the same solvent.[6]
-
Allow the mixture to crystallize. The diastereomeric salt of the (R)-enantiomer will preferentially crystallize.
-
The efficiency of crystallization can be influenced by temperature and concentration. Slow cooling may yield purer crystals.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
Recrystallization (Optional but Recommended):
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane or ethyl acetate.
-
Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH > 9.
-
The free base (our desired product) will be liberated into the organic layer.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Visualization of the Chiral Resolution Process
Caption: Logical Workflow for Chiral Resolution.
Part 3: Purity Analysis
After each purification step, it is crucial to assess the chemical and, where applicable, enantiomeric purity of the product.
Analytical Techniques
| Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity. | The spectra should be consistent with the expected structure of this compound. The absence of signals from impurities confirms high chemical purity. The ratio of diastereomers can sometimes be determined by ¹H NMR after salt formation.[6] |
| Chiral HPLC | Determination of enantiomeric excess (ee). | A chiral stationary phase column is used to separate the (R) and (S) enantiomers. The ratio of the peak areas is used to calculate the ee. A published method for a similar compound uses a Chiralpak AD column with a mobile phase of 60% ethanol in hexanes containing 0.1% diethylamine.[7] |
| Mass Spectrometry | Confirmation of molecular weight. | An ESI-MS spectrum should show a peak corresponding to the [M+H]⁺ ion at m/z 249.16. |
Conclusion
The purification of this compound is a multi-step process that requires careful attention to detail. An initial purification by flash column chromatography is recommended to remove gross chemical impurities. For applications requiring the pure (R)-enantiomer, chiral resolution via diastereomeric salt crystallization with an appropriate resolving agent like DBTA is a proven and effective method. Rigorous analytical characterization at each stage is essential to ensure the final product meets the required specifications for its intended use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 3. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. html.rhhz.net [html.rhhz.net]
The Strategic Deployment of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate in Modern Medicinal Chemistry
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate. This chiral building block is a cornerstone in the synthesis of complex therapeutic agents, most notably as a key intermediate in the production of the dual orexin receptor antagonist, Suvorexant. Beyond this well-known application, the inherent structural features of the 1,4-diazepane scaffold have positioned it as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This document will elucidate the strategic importance of this compound, provide detailed protocols for its use, and explore the broader therapeutic potential of the chiral 1,4-diazepane motif.
Introduction: The Significance of the Chiral 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its conformational flexibility allows it to adopt various spatial arrangements, enabling effective interaction with a diverse range of biological targets.[3] The introduction of a stereocenter, as seen in this compound, adds a crucial layer of complexity and specificity, which is paramount for achieving desired pharmacological activity and minimizing off-target effects.
The subject of this guide, this compound (CAS: 1001401-60-0), is a synthetically versatile intermediate.[4][5][6] The benzyl carbamate (Cbz) group provides robust protection of one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen. The Cbz group can be subsequently removed under specific and mild conditions, unmasking a reactive amine for further elaboration. The (R)-configuration of the methyl group at the 5-position is critical for the stereospecific synthesis of target molecules like Suvorexant.
| Property | Value |
| CAS Number | 1001401-60-0 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Chirality | (R)-enantiomer |
Applications in Medicinal Chemistry: A Privileged Scaffold
The utility of the chiral 1,4-diazepane scaffold extends far beyond its role in sleep disorder therapeutics. The inherent structural and electronic properties of this motif have been exploited to develop a range of potent and selective modulators of various biological targets.
Orexin Receptor Antagonists for Insomnia
The most prominent application of this compound is in the synthesis of Suvorexant, a dual orexin receptor antagonist (DORA) for the treatment of insomnia. The (R)-methyl-1,4-diazepane core is essential for the high affinity and antagonist activity at the orexin 1 and 2 receptors. The synthetic route to Suvorexant leverages the protected diazepane to construct the complex molecular architecture required for potent and selective receptor binding.
Broader Therapeutic Potential of 1,4-Diazepane Derivatives
The 1,4-diazepane nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents, demonstrating its "privileged" status in drug discovery.[1]
| Therapeutic Area | Target/Mechanism | Example Class | Reference |
| Oncology | Tubulin Polymerization Inhibition | Benzodiazepine derivatives | [7] |
| Central Nervous System | GABA-A Receptor Modulation | Benzodiazepines | [8][9][10] |
| Infectious Diseases | Antitubercular Activity | 1,4-Benzodiazepine derivatives | [2] |
| Thrombosis | Factor Xa Inhibition | 1,4-Diazepane derivatives | [11] |
| Inflammation | LFA-1 Inhibition | 1,4-Diazepane-2,5-diones | [12] |
This broad range of activities underscores the importance of the 1,4-diazepane scaffold as a starting point for the development of novel therapeutics. The ability to introduce chirality and various substituents allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Experimental Protocols: A Key Transformation
A critical step in the utilization of this compound is the deprotection of the Cbz group to reveal the secondary amine. This amine is then typically acylated or alkylated in a subsequent step. The following protocol details a standard hydrogenolysis procedure for the N-Cbz deprotection.
Protocol: N-Cbz Deprotection via Hydrogenolysis
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group from a substituted 1,4-diazepane, a key step in the synthesis of Suvorexant and other derivatives.[13]
Materials:
-
Benzyl (5r)-5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate (Cbz-protected intermediate)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt% on carbon, 50% water wet)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add the Cbz-protected diazepane intermediate (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, carefully add Pd(OH)₂/C (10 mol%). The use of a wet catalyst is recommended to minimize the risk of fire.
-
Solvent Addition: Add anhydrous methanol to the vessel to dissolve the substrate. The typical concentration is 0.1-0.2 M.
-
Inerting the System: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any residual oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1-4 atm or as specified by the hydrogenation apparatus).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the deprotected amine product. The product is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient catalyst for hydrogenolysis. Palladium hydroxide (Pearlman's catalyst) is often preferred for Cbz deprotection as it can be less prone to poisoning and may offer better activity in some cases.
-
Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves many organic compounds and the hydrogen gas.
-
Hydrogen Source: While hydrogen gas is the most common reagent, catalytic transfer hydrogenation using sources like ammonium formate or formic acid can be a viable alternative, especially in laboratories not equipped for high-pressure hydrogenations.[13]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the synthetic utility and a key reaction workflow.
Caption: Synthetic workflow highlighting the strategic use of this compound.
Caption: Step-by-step workflow for the N-Cbz deprotection via hydrogenolysis.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its primary application in the synthesis of Suvorexant highlights its importance in the development of modern therapeutics. Furthermore, the broader biological activities associated with the 1,4-diazepane scaffold underscore its status as a privileged structure in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors and to further explore the rich chemical space of chiral 1,4-diazepane derivatives for the discovery of novel therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
Enantioselective Synthesis of Chiral Diazepanes: Application Notes and Protocols
Introduction: The Significance of Chiral Diazepanes in Modern Drug Discovery
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] Its conformational flexibility allows it to adopt various shapes, enabling it to interact with a wide range of biological targets, including central nervous system (CNS) receptors, enzymes, and ion channels.[4][5] Consequently, diazepane derivatives have found applications as anxiolytics, anticonvulsants, hypnotics, and anticancer agents.[3][5]
The introduction of stereocenters into the diazepane ring significantly expands its chemical space and can lead to profound differences in pharmacological activity, potency, and safety profiles between enantiomers. A notable example is the dual orexin receptor antagonist Suvorexant, used for the treatment of insomnia, where the desired therapeutic effect is associated with a specific enantiomer.[6] This underscores the critical importance of robust and efficient enantioselective synthetic methods for accessing optically pure chiral diazepanes, a topic of considerable interest to researchers in medicinal chemistry and drug development.
This guide provides a detailed overview of cutting-edge enantioselective strategies for the synthesis of chiral diazepanes, complete with experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting and implementing the most suitable methodology for their specific needs.
I. Catalytic Asymmetric Synthesis: The Modern Approach to Chiral Diazepanes
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral molecules. In the context of diazepane synthesis, several powerful strategies have emerged, leveraging transition-metal catalysis, organocatalysis, and biocatalysis to achieve high levels of enantiocontrol.
A. NHC/Ir/Urea Co-catalyzed Formal [4+3] Annulation for the Synthesis of 1,4-Benzodiazepinones
A powerful strategy for the construction of 1,4-benzodiazepinones involves a formal [4+3] annulation reaction using a cooperative catalytic system comprising a chiral N-heterocyclic carbene (NHC), a chiral iridium complex, and an achiral urea.[7][8][9] This methodology allows for the synthesis of optically pure 1,4-benzodiazepinones, which are valuable intermediates in the synthesis of bioactive molecules.[7]
Mechanistic Rationale:
The proposed catalytic cycle begins with the iridium-catalyzed asymmetric allylic etherification of a salicylaldehyde derivative, which then undergoes further transformation involving the NHC catalyst to form a Breslow intermediate. This intermediate is subsequently oxidized to an acyl azolium species, which undergoes an intramolecular lactamization to furnish the final [4+3] annulation product and regenerate the NHC catalyst.[7] The urea co-catalyst is believed to enhance enantioselectivity through hydrogen bonding interactions.[7]
Experimental Protocol: Enantioselective Synthesis of a 1,4-Benzodiazepinone Derivative [7]
Materials:
-
2-Aminobenzaldehyde derivative (1.0 equiv)
-
Allyl carbonate derivative (1.2 equiv)
-
Chiral triazolium salt (NHC precursor, 0.1 equiv)
-
[Ir(cod)Cl]₂ (0.025 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP, 0.05 equiv)
-
Urea co-catalyst (0.2 equiv)
-
Base (e.g., DBU, 0.1 equiv)
-
Oxidant (e.g., quinone, 1.2 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral triazolium salt, [Ir(cod)Cl]₂, and the chiral phosphine ligand.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to pre-form the active catalysts.
-
Add the 2-aminobenzaldehyde derivative, the allyl carbonate derivative, the urea co-catalyst, and the oxidant to the reaction mixture.
-
Finally, add the base (DBU) to initiate the reaction.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1,4-benzodiazepinone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Summary: NHC/Ir/Urea Co-catalyzed [4+3] Annulation
| Entry | Substrate (2-Aminobenzaldehyde) | Yield (%) | ee (%) |
| 1 | 4-Me | 85 | 95 |
| 2 | 4-Cl | 78 | 92 |
| 3 | 5-Br | 81 | 94 |
| 4 | 4-NO₂ | 65 | 90 |
Data adapted from Li, Y.-Y., et al. ACS Catal. 2021, 11, 14388–14393.[7]
Logical Workflow for NHC/Ir/Urea Co-catalyzed [4+3] Annulation
Caption: Workflow for the NHC/Ir/Urea co-catalyzed enantioselective synthesis of 1,4-benzodiazepinones.
B. Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions.[10] In the context of chiral diazepane synthesis, imine reductases (IREDs) have been successfully employed to catalyze the intramolecular asymmetric reductive amination (IARA) of amino-ketone precursors to furnish the corresponding chiral 1,4-diazepanes with excellent enantiomeric excess.[10][11]
Mechanistic Rationale:
The amino-ketone substrate undergoes spontaneous intramolecular cyclization to form a transient cyclic imine intermediate. The IRED, in the presence of a nicotinamide cofactor (e.g., NADH or NADPH), then stereoselectively reduces the imine to the chiral diazepane. The stereochemical outcome of the reaction is determined by the specific IRED used, with different enzymes exhibiting opposite stereopreferences.
Experimental Protocol: Enzymatic IARA for the Synthesis of a Chiral 1,4-Diazepane [10][11]
Materials:
-
Amino-ketone precursor (1.0 equiv)
-
Imine reductase (IRED) enzyme (e.g., lyophilized powder)
-
Nicotinamide cofactor (e.g., NAD(P)H, 1.0-1.2 equiv)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0-8.0)
-
Organic co-solvent (e.g., DMSO, if required for substrate solubility)
Procedure:
-
Prepare the buffer solution and adjust the pH to the optimal range for the chosen IRED.
-
In a reaction vessel, dissolve the amino-ketone precursor in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if necessary, and then add it to the buffer.
-
Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the nicotinamide cofactor (NAD(P)H).
-
Initiate the reaction by adding the IRED enzyme (as a solution or lyophilized powder).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and adjust the pH to >9 with a base (e.g., NaOH or K₂CO₃) to facilitate extraction of the amine product.
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the pure chiral 1,4-diazepane.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Summary: Biocatalytic IARA for Chiral 1,4-Diazepane Synthesis
| Entry | IRED Source | Substrate | Product Configuration | Conversion (%) | ee (%) |
| 1 | Leishmania major | Precursor to Suvorexant | (R) | >99 | >99.5 |
| 2 | Micromonospora echinaurantiaca | Precursor to Suvorexant | (S) | >99 | >99.5 |
| 3 | Engineered IRED | Various amino-ketones | (R) or (S) | 95-99 | >99 |
Data adapted from references[10] and[11].
Logical Workflow for Biocatalytic Chiral Diazepane Synthesis
Caption: Workflow for the biocatalytic synthesis of chiral diazepanes via IARA.
C. Ruthenium-Catalyzed Hydrogen Borrowing for 1,4-Diazepane Synthesis
The hydrogen borrowing (or hydrogen transfer) strategy is an atom-economical and environmentally benign method for C-N bond formation. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be effective in the coupling of diols and diamines to produce 1,4-diazepanes.[12][13][14] While the reported examples are not all enantioselective, the use of chiral ligands with the ruthenium catalyst presents a promising avenue for the development of an asymmetric variant of this reaction.
Mechanistic Rationale:
The reaction proceeds via the ruthenium-catalyzed oxidation of the diol to a dialdehyde, releasing two equivalents of hydrogen which are temporarily stored on the catalyst. The dialdehyde then undergoes a double condensation with the diamine to form a diimine intermediate. Finally, the ruthenium hydride species reduces the diimine to the desired 1,4-diazepane, regenerating the active ruthenium catalyst.
Experimental Protocol: Ruthenium-Catalyzed Synthesis of a 1,4-Diazepane [12]
Materials:
-
Diol (1.0 equiv)
-
Diamine (1.0 equiv)
-
(Pyridyl)phosphine-ligated Ruthenium(II) catalyst (e.g., 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the ruthenium catalyst.
-
Add the diol and the diamine to the reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the 1,4-diazepane product.
II. Chiral Pool and Diastereoselective Synthesis
A. Ugi/Aza-Wittig Approach to Chiral 1,4-Benzodiazepin-5-ones
The Ugi four-component condensation (Ugi-4CC) is a powerful tool for the rapid generation of molecular complexity from simple starting materials.[15] When combined with a subsequent Staudinger/aza-Wittig cyclization, it provides an efficient route to various heterocyclic scaffolds, including chiral 1,4-benzodiazepin-5-ones.[16][17] The use of a chiral amine or carboxylic acid component in the Ugi reaction allows for the introduction of a stereocenter, which can then direct the stereochemical outcome of the subsequent cyclization.
Synthetic Strategy:
The synthesis commences with a Ugi-4CC between an o-azidobenzaldehyde, a primary amine, an isocyanide, and a carboxylic acid. The resulting Ugi adduct, which contains an azide moiety, is then subjected to a Staudinger reaction with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane reacts with an ester or amide carbonyl group to form the seven-membered diazepine ring.
Experimental Protocol: Diastereoselective Synthesis of a 1,4-Benzodiazepin-5-one [16][17]
Materials:
-
o-Azidobenzaldehyde (1.0 equiv)
-
Chiral primary amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Methanol (as solvent for Ugi reaction)
-
Triphenylphosphine (1.1 equiv)
-
Anhydrous toluene (as solvent for aza-Wittig reaction)
Procedure:
-
Ugi Reaction: In a round-bottom flask, dissolve the o-azidobenzaldehyde, chiral primary amine, and carboxylic acid in methanol. Add the isocyanide and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi adduct.
-
Staudinger/Aza-Wittig Cyclization: Dissolve the crude Ugi adduct in anhydrous toluene. Add triphenylphosphine and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the chiral 1,4-benzodiazepin-5-one.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture or by HPLC analysis of the purified product.
III. Axial-to-Central Chirality Transfer: The "Memory of Chirality" Concept
An intriguing and powerful strategy for the enantioselective synthesis of certain chiral diazepanes is the "memory of chirality" concept.[18][19][20][21][22][23] This approach is particularly applicable to 1,4-benzodiazepin-2-ones derived from α-amino acids. In these systems, the chirality of the C3 substituent induces a preferred, non-planar, chiral conformation of the seven-membered ring.
Mechanistic Principle:
Deprotonation at the C3 position with a strong base generates an enolate intermediate. Although the original stereocenter at C3 is destroyed, the chiral conformation of the ring is maintained for a finite period, creating a chiral enolate. Trapping this transient chiral enolate with an electrophile before it racemizes results in the formation of a new C3-quaternary stereocenter with high enantioselectivity. The stereochemical information is thus "remembered" by the ring's conformation and transferred to the newly formed stereocenter.
Experimental Protocol: Enantioselective Alkylation via Memory of Chirality [18][21]
Materials:
-
Enantiopure C3-substituted 1,4-benzodiazepin-2-one (1.0 equiv)
-
Strong base (e.g., LDA or KHMDS, 1.1 equiv)
-
Electrophile (e.g., alkyl halide, 1.2 equiv)
-
Anhydrous THF
-
HMPA (optional, as an additive)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the enantiopure 1,4-benzodiazepin-2-one and dissolve it in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the strong base (e.g., LDA) to the solution and stir for a short period (e.g., 15-30 minutes) to allow for complete enolate formation.
-
Add the electrophile to the reaction mixture and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the C3-quaternarized 1,4-benzodiazepin-2-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary: Enantioselective Alkylation via Memory of Chirality
| Entry | Starting Benzodiazepinone (from) | Electrophile | Yield (%) | ee (%) |
| 1 | (S)-Alanine | MeI | 85 | 98 |
| 2 | (S)-Phenylalanine | BnBr | 92 | 97 |
| 3 | (S)-Valine | EtI | 88 | 99 |
Data adapted from Carlier, P. R., et al. J. Am. Chem. Soc. 2003, 125, 11482-11483.[18]
Reaction Mechanism: Memory of Chirality
Caption: Simplified mechanism of enantioselective alkylation via memory of chirality.
IV. Conclusion
The enantioselective synthesis of chiral diazepanes is a vibrant and evolving field of research, driven by the significant therapeutic potential of this class of compounds. The methodologies outlined in this guide, from sophisticated catalytic asymmetric reactions to elegant applications of fundamental stereochemical principles, provide researchers with a powerful toolkit for accessing these valuable molecules. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. As our understanding of asymmetric catalysis continues to deepen, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of chiral diazepanes, further empowering the discovery of new and improved medicines.
V. References
-
Li, Y.-Y., Li, S., Fan, T., Zhang, Z.-J., Song, J., & Gong, L.-Z. (2021). Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis. ACS Catalysis, 11(23), 14388–14393. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis. B2544774. --INVALID-LINK--
-
Mangion, I. K., et al. (2014). A Concise, Enantioselective Synthesis of the Orexin Receptor Antagonist Suvorexant. Organic Letters, 16(17), 4582–4585. --INVALID-LINK--
-
Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. --INVALID-LINK--
-
Carlier, P. R., Zhao, H., DeGuzman, J., & Lam, P. C.-H. (2003). Enantioselective Synthesis of "Quaternary" 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. Journal of the American Chemical Society, 125(38), 11482–11483. --INVALID-LINK--
-
Williams, T. J., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. --INVALID-LINK--
-
Marcaccini, S., et al. (2005). Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. Solving the Conformational Behavior of the Ugi 4CC Adducts. The Journal of Organic Chemistry, 70(23), 9257–9263. --INVALID-LINK--
-
Dömling, A. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 14–20. --INVALID-LINK--
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683. --INVALID-LINK--
-
ResearchGate. (2025). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. --INVALID-LINK--
-
Carlier, P. R., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(5), 1530–1538. --INVALID-LINK--
-
Carlier, P. R., et al. (2011). Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. The Journal of Organic Chemistry, 76(15), 6239–6251. --INVALID-LINK--
-
Synfacts. (2022). Enantioselective Synthesis of 1,4-Benzodiazepinones and 1,4-Benzoazepinones. Synfacts, 18(02), 0145. --INVALID-LINK--
-
VTechWorks. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4295-4301. --INVALID-LINK--
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(1), 314-323. --INVALID-LINK--
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Memory of chirality trapping of low inversion barrier 1,4-benzodiazepin-2-one enolates | Semantic Scholar [semanticscholar.org]
The Strategic Role of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate in the Synthesis of Orexin Receptor Antagonists
Introduction
In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. Chiral building blocks play a crucial role in this endeavor, enabling the construction of complex molecular architectures with precise three-dimensional orientations necessary for therapeutic efficacy. Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate (CAS: 1001401-60-0) has emerged as a key intermediate in the synthesis of a novel class of sleep-modulating agents, most notably the dual orexin receptor antagonist, Suvorexant.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate in the preparation of API intermediates, with a focus on the synthesis of Suvorexant.
The core structure of this compound features a seven-membered diazepine ring with a defined stereocenter at the 5-position, which is critical for the biological activity of the final API.[1] The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a strategically important building block in multi-step synthetic sequences.
Application in the Synthesis of Suvorexant: A Dual Orexin Receptor Antagonist
Suvorexant is a first-in-class therapeutic agent approved for the treatment of insomnia. Its mechanism of action involves the competitive antagonism of orexin receptors OX1R and OX2R, which are central to the regulation of wakefulness. The synthesis of Suvorexant relies on the strategic use of this compound as a chiral precursor to introduce the required (R)-7-methyl-1,4-diazepane core.
The overall synthetic strategy involves a three-stage process starting from this compound:
-
N-Acylation: The secondary amine of the diazepine ring is acylated with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
-
Deprotection (Hydrogenolysis): The benzyloxycarbonyl (Cbz) protecting group is removed to liberate the secondary amine.
-
Final Coupling: The resulting intermediate is coupled with a suitable benzoxazole derivative to yield Suvorexant.
This staged approach allows for the controlled and efficient assembly of the final complex molecule.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of Suvorexant intermediates starting from this compound.
Protocol 1: N-Acylation of this compound
This protocol details the amide bond formation between the chiral diazepine intermediate and the substituted benzoic acid moiety. The use of a coupling agent like EDC in the presence of an activator such as HOBt is a standard and effective method for this transformation.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1001401-60-0 | 248.32 | 11.76 |
| 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 1030377-31-1 | 203.19 | 14.11 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl | 25952-53-8 | 191.70 | 14.11 |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | 14.11 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 35.28 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 18 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Saturated aqueous NaHCO₃ solution | - | - | As needed |
| 10% aqueous citric acid solution | - | - | As needed |
| Saturated aqueous Na₂CO₃ solution | - | - | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |
Procedure:
-
To a solution of this compound (2.40 g, 11.76 mmol), 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (2.86 g, 14.11 mmol), 1-hydroxy-1H-benzotriazole (1.90 g, 14.11 mmol), and dry triethylamine (3.56 g, 35.28 mmol) in 18 mL of dry DMF, add EDC hydrochloride (2.70 g, 14.11 mmol).[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
Partition the reaction mixture between EtOAc and saturated aqueous NaHCO₃.
-
Separate the layers and wash the organic layer with 10% aqueous citric acid, followed by stirring for 1 hour.
-
Add water and partition the mixture. Combine the aqueous layers and adjust the pH to >9 with saturated aqueous Na₂CO₃.
-
Extract the aqueous layer with three portions of EtOAc.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate by rotary evaporation to provide (R)-benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate as a white powder.[3]
Expected Yield: ~93%[3]
Protocol 2: Deprotection via Hydrogenolysis
This step involves the removal of the Cbz protecting group to yield the free secondary amine, which is a key intermediate for the final coupling reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| (R)-benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate | - | 450.53 | 15.05 |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | Catalytic |
| Methanol (MeOH) | 67-56-1 | 32.04 | 58 mL |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | 1 atm |
| Celite | 61790-53-2 | - | As needed |
Procedure:
-
Dissolve (R)-benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate (5.86 g, 15.05 mmol) in 58 mL of MeOH.[3]
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to provide (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as a white solid.[3]
Expected Yield: ~89%[3]
Protocol 3: Final Coupling to Synthesize Suvorexant
This final step involves the formation of the C-N bond between the deprotected diazepine intermediate and 2,5-dichlorobenzoxazole to yield the final API, Suvorexant.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone | 1030377-32-2 | 315.38 | 10 |
| 2,5-Dichlorobenzoxazole | 36294-87-2 | 188.01 | 10 |
| Triethylamine (or other suitable base like K₂CO₃) | 121-44-8 | 101.19 | 25 |
| N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | 68-12-2/109-99-9 | - | 40 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Saturated aqueous NaHCO₃ solution | - | - | As needed |
| Saturated brine | - | - | As needed |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a solution of (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (10 mmol) in 40 mL of DMF, add 2,5-dichlorobenzoxazole (10 mmol) and triethylamine (25 mmol).[4]
-
Heat the reaction mixture to 75 °C and stir for 3 hours.[4]
-
Cool the reaction to room temperature and add saturated aqueous sodium hydrogencarbonate solution.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography or recrystallization to obtain Suvorexant.
Expected Yield: ~89-95%[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of Suvorexant from this compound.
References
Application Notes and Protocols for the Storage and Handling of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Abstract
This document provides a comprehensive guide to the proper storage and handling procedures for Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate (CAS No. 1001401-60-0). As a key chiral intermediate in pharmaceutical synthesis, particularly for orexin receptor antagonists like Suvorexant, maintaining its chemical integrity is paramount.[1][2] These protocols are designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe utilization of this compound in a laboratory setting. The guide covers physicochemical properties, hazard identification, detailed protocols for storage and handling, and emergency procedures.
Physicochemical Profile and Chemical Stability
Understanding the molecular structure of this compound is fundamental to its correct handling. The molecule incorporates a seven-membered diazepane ring, a stereocenter at the 5-position, and a nitrogen atom protected by a benzyloxycarbonyl (Cbz or Z) group.[3] This Cbz group is the primary determinant of the compound's chemical stability and dictates its compatibility with other reagents.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1001401-60-0 | [4][5][6] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [4][6][7] |
| Molecular Weight | 248.32 g/mol | [6][7] |
| Appearance | Varies; may be a colorless to yellow oil or liquid. | [8][9] |
| IUPAC Name | This compound | [6] |
| Synonyms | (R)-1-CBZ-5-methyl-1,4-diazepane |[4][6] |
Stability of the Benzyloxycarbonyl (Cbz) Protecting Group
The Cbz group is a robust protecting group, essential for multi-step syntheses. Its stability profile is well-characterized:
-
Stable Under Basic Conditions: The carbamate linkage is resistant to hydrolysis by a wide range of bases, allowing for reactions at other sites of the molecule using basic reagents.[10]
-
Acid Lability: While more stable than the tert-butyloxycarbonyl (Boc) group, the Cbz group can be cleaved by strong, anhydrous acids.[10][11] Therefore, prolonged exposure to strong acidic conditions should be avoided unless deprotection is the intended outcome.
-
Sensitivity to Catalytic Hydrogenation: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This is the most common deprotection method and highlights a critical incompatibility. Storage and handling areas must be free from catalytic metals and hydrogen sources to prevent unintended deprotection.[1][10]
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound requires careful handling to minimize exposure and risk.[5][12]
-
GHS Hazard Classification:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
-
H315: Causes skin irritation (Skin Irritation, Category 2).[5]
-
H319: Causes serious eye irritation (Eye Irritation, Category 2).[5]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[5]
-
Personal Protective Equipment (PPE)
A risk assessment should always precede handling, and the following PPE is mandatory to prevent accidental exposure.
Table 2: Required Personal Protective Equipment
| PPE Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[5] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.[5] |
First Aid Measures
In the event of exposure, follow these procedures immediately and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[13]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[5][13]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
Long-Term Storage Protocol
Proper storage is critical to maintain the compound's purity and prevent degradation over time. The primary concerns are temperature, light, and atmospheric exposure.
Optimal Storage Environment
-
Temperature: The compound must be stored in a refrigerator at 2-8°C .[4][14] Some suppliers may specify 4°C.[7] Do not freeze unless specified by the supplier, as this could cause phase separation or moisture condensation.
-
Light: Protect the compound from light by using an amber vial or by storing the container in a dark location within the refrigerator.[7]
-
Atmosphere: For long-term storage or for high-purity applications, it is best practice to store the compound under an inert atmosphere (e.g., argon or dry nitrogen). This mitigates the risk of slow oxidative degradation.
Step-by-Step Storage Workflow
-
Receiving and Inspection: Upon receipt, verify the container's integrity. Check for any signs of leakage or damage to the cap and seal.
-
Temperature Equilibration: Before initial opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture inside the cold container, which could compromise the sample.
-
Inert Gas Purge (Optional but Recommended): If the compound will be stored for an extended period, gently flush the headspace of the container with a stream of dry argon or nitrogen before sealing.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and storage conditions.
-
Placement: Place the sealed container in a designated, labeled area within a 2-8°C refrigerator that is approved for chemical storage.
-
Inventory: Log the compound into the laboratory's chemical inventory system. Employ a "First-In, First-Out" (FIFO) usage policy.
Caption: Workflow for receiving and storing the compound.
Laboratory Handling and Aliquoting Protocol
This protocol ensures that the primary stock of the compound is not contaminated during routine laboratory use. All handling must be performed within a chemical fume hood.
Required Equipment
-
Primary container of this compound
-
Clean, dry, and appropriately sized vials for aliquots
-
Syringes and needles (18-21 gauge recommended), oven-dried prior to use[15][16]
-
Source of dry inert gas (argon or nitrogen) with a regulator and tubing[17]
-
Septa for aliquot vials
Step-by-Step Handling Procedure
-
Preparation: Assemble all necessary clean, dry glassware and equipment inside the chemical fume hood. Purge the transfer system (syringes, needles) with inert gas.[18]
-
Equilibration: Remove the primary container from the refrigerator and allow it to warm to ambient temperature for 30-60 minutes before opening.
-
Inert Atmosphere Transfer:
-
Carefully open the primary container. If it has a septum seal (such as a Sure/Seal™ bottle), pierce the septum with a needle connected to a source of inert gas to create a positive pressure.[16][19]
-
Insert a second, longer needle attached to a dry syringe through the septum to withdraw the desired volume of the compound.
-
If the container is a simple screw-cap vial, open it briefly and maintain a gentle flow of inert gas over the opening while withdrawing the liquid.
-
-
Dispensing: Transfer the withdrawn liquid into the prepared aliquot vial.
-
Sealing: Purge the headspace of the new aliquot vial with inert gas before sealing it tightly with a cap/septum. Seal the primary container promptly, reapplying inert gas to the headspace if necessary.
-
Labeling and Storage: Clearly label the new aliquot with the compound name, concentration (if diluted), date, and your initials. Return the primary container and the new aliquot to the 2-8°C refrigerator.
-
Cleaning: Immediately and carefully clean all used equipment. Syringes and needles that have been in contact with the reagent should be rinsed with a suitable solvent (e.g., isopropanol or ethanol) followed by water. Dispose of rinsate as chemical waste.[19]
Caption: Diagram of an inert gas transfer setup.
Spill and Waste Disposal Procedures
Spill Management
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Wear the full PPE as described in Section 2.1.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[5] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[20]
-
Clean the spill area with a detergent and water, collecting all cleaning materials for disposal as hazardous waste.
-
Do not allow the product to enter drains or waterways.[5]
Waste Disposal
-
Unused Product: Dispose of surplus and non-recyclable material through a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.[20]
-
Empty Containers: Traces of reactive reagent in "empty" containers should be slowly hydrolyzed or oxidized by leaving the open container in a fume hood for at least 24 hours before rinsing with water.[16][19]
-
All disposal must be in accordance with local, state, and federal regulations.
Summary of Handling Parameters
Table 3: Quick Reference Guide
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | 2-8°C | Prevents thermal degradation. |
| Light Exposure | Protect from light | Prevents photochemical degradation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents slow oxidation. |
| Key Incompatibilities | Strong Acids, Catalytic Metals (Pd, Pt), H₂ gas, Strong Oxidizing Agents | Risk of unintended deprotection or decomposition. |
| Handling Location | Chemical Fume Hood | Minimizes inhalation risk. |
References
- 1. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 13. capotchem.cn [capotchem.cn]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. fauske.com [fauske.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. capotchem.cn [capotchem.cn]
Troubleshooting & Optimization
Troubleshooting common problems in the synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.
Technical Support Center: Synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical chiral intermediate. As a key building block in the development of pharmaceuticals, such as the orexin receptor antagonist Suvorexant, achieving a robust and reproducible synthesis is paramount.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
General Synthetic Workflow
The synthesis of this chiral diazepane typically involves the construction of a linear precursor containing the necessary stereocenter, followed by a crucial intramolecular cyclization step. The Benzyl carbamate (Cbz) group serves as a stable protecting group for one of the nitrogen atoms, which can be removed in a later stage via hydrogenolysis.[1][3]
A common strategy is outlined below:
Caption: A representative synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for constructing the chiral 1,4-diazepane ring?
A1: The construction of the seven-membered 1,4-diazepane ring is the most critical phase of the synthesis. Two highly effective and widely adopted strategies are:
-
Intramolecular Amide Cyclization followed by Reduction: This is a robust, two-step process. First, a linear amino-amide precursor undergoes deprotection and intramolecular cyclization to form a diazepane-dione (a cyclic diamide).[4] This lactamization is often promoted by a base like sodium methoxide. The resulting stable diketone intermediate is then reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the desired 1,4-diazepane ring.[4] This method is advantageous because the intermediate lactam is often crystalline and easier to purify.
-
Intramolecular Reductive Amination: This strategy involves the cyclization of a linear precursor containing an amine and a carbonyl group (or a precursor that generates a carbonyl in situ). The cyclization is achieved in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5] This one-pot method can be highly efficient but may require more careful optimization to prevent side reactions like over-alkylation or polymerization.[6][7]
Q2: How is the (5r) stereochemistry introduced and maintained throughout the synthesis?
A2: Maintaining stereochemical integrity is crucial. The chirality is almost exclusively introduced by using an enantiomerically pure starting material from the chiral pool. A common and effective precursor is an (R)-3-aminoalkanoic acid derivative, such as (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.[4]
To preserve the stereocenter, it is critical to avoid harsh reaction conditions that could lead to racemization. Key considerations include:
-
Avoiding Strong Bases and High Temperatures: Epimerization at the carbon alpha to the methyl group can occur under harsh basic conditions, especially if there is an adjacent carbonyl group. Cyclization and subsequent steps should be performed under the mildest conditions possible.
-
Careful pH Control: During reductive amination or other pH-sensitive steps, maintaining the appropriate pH is essential to prevent side reactions that could compromise the chiral center.
Q3: Why is the Benzyl Carbamate (Cbz) group chosen for protecting the N-1 position?
A3: The Cbz (or Z) group is an excellent choice for protecting one of the diazepane nitrogens for several reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including those used for amide coupling and reduction with hydrides. It is resistant to mildly acidic and basic conditions where a Boc group might be cleaved.[8]
-
Orthogonal Deprotection: The Cbz group's primary advantage is its clean and selective removal via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst like Pd/C or Pd(OH)₂/C).[3][9] This deprotection method is orthogonal to many other protecting groups (like Boc or various esters), allowing for selective deprotection at a later stage in a complex synthesis without disturbing the rest of the molecule.[1]
Troubleshooting Guide: Common Synthesis Problems
Caption: A decision tree for troubleshooting common synthesis issues.
Q4: My intramolecular cyclization step to form the diazepane ring is inefficient, resulting in a very low yield. What are the primary causes and how can I improve it?
A4: Low yield in the cyclization step is a frequent and frustrating problem. The core issue is that intermolecular reactions (polymerization) are often kinetically favored over the desired intramolecular cyclization.
Potential Causes & Solutions:
-
Concentration is Too High: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Solution: Employ the principle of high dilution. Run the reaction at a very low concentration (e.g., 0.01-0.05 M). This is typically achieved by slowly adding the linear precursor via a syringe pump over several hours to a large volume of refluxing solvent. This maintains a constantly low concentration of the precursor, favoring the intramolecular pathway.
-
-
Ineffective Activation/Base: If performing a lactamization, the chosen base may not be strong enough, or the reaction temperature may be too low to facilitate the ring closure.
-
Solution: For forming a diazepanedione, a strong base like sodium methoxide or potassium tert-butoxide is often required.[4] Ensure the base is fresh and added under anhydrous conditions. A moderate increase in temperature can also help, but must be balanced against the risk of side reactions or racemization.
-
-
Incorrect Reducing Agent (for Reductive Amination): The choice of reducing agent is critical for intramolecular reductive aminations.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is milder and more selective for the reduction of iminium ions over carbonyls, reducing the chance of premature aldehyde/ketone reduction. It is also effective under mildly acidic conditions which favor iminium ion formation.
-
| Parameter | Potential Issue | Recommended Action |
| Concentration | Intermolecular polymerization is outcompeting cyclization. | Decrease concentration to 0.01-0.05 M. Use a syringe pump for slow addition of the precursor. |
| Reagents | Base is too weak (lactamization) or reducing agent is too harsh (reductive amination). | For lactamization, use CH₃ONa or KOtBu. For reductive amination, use NaBH(OAc)₃.[4] |
| Temperature | Insufficient energy for activation or too high, causing decomposition. | Optimize temperature carefully. Start at room temperature and gently heat as needed while monitoring by TLC. |
| Solvent | Solvent is not suitable for solubility or reaction type. | Use a high-boiling, non-protic solvent like THF or Toluene for high-dilution conditions. Ensure anhydrous conditions. |
Q5: My crude product is a complex mixture with several spots on the TLC plate, and purification by standard silica gel chromatography is proving difficult.
A5: This points to two distinct problems: side reactions during synthesis and challenges in purification due to the physicochemical properties of the product.
Troubleshooting Side Reactions:
-
Over-alkylation: In reductive amination, the newly formed secondary amine can react further.[6] To mitigate this, use a stoichiometric amount of the carbonyl precursor and a milder reducing agent.
-
Formation of Other Ring Sizes: Depending on the structure of the linear precursor, competing cyclization pathways could lead to thermodynamically stable 5- or 6-membered rings. This is less common with well-designed precursors but can be confirmed by detailed structural analysis (NMR, MS).
Troubleshooting Purification: The free amine nature of the 1,4-diazepane ring makes it basic and highly polar, leading to common issues on standard silica gel.
-
Problem: The product streaks badly on the TLC plate and elutes as a broad band or not at all from a silica column. This is due to strong, irreversible binding of the basic amine to the acidic silanol groups (Si-OH) on the silica surface.
-
Solution 1 (Mobile Phase Modification): Deactivate the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your DCM/Methanol or EtOAc/Hexane mobile phase. This neutralizes the silica surface, allowing your basic compound to elute cleanly.
-
Solution 2 (Alternative Stationary Phase): Switch from acidic silica gel to a more suitable stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.
-
Solution 3 (Salt Formation): Convert the oily, hard-to-handle free base into a crystalline salt. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate as a solid that is much easier to handle and purify by recrystallization.[10] The free base can be regenerated later by treatment with an aqueous base.
Detailed Experimental Protocol: Reductive Dione Reduction
This protocol is a representative example for the reduction of the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione intermediate.[4]
Materials:
-
(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (6.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the diazepane-dione intermediate (1.0 equiv).
-
Dissolution: Anhydrous THF is added to dissolve the starting material (approx. 0.1 M solution).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: LiAlH₄ (6.0 equiv) is added portion-wise to the stirred solution at 0 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is stirred for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration & Extraction: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with EtOAc. The combined filtrate is transferred to a separatory funnel and washed with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude (R)-1-benzyl-5-methyl-1,4-diazepane, which can be purified further if necessary.
References
- 1. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. As an intermediate in the preparation of pharmacologically significant molecules like Suvorexant, achieving a high yield and purity of this chiral diazepane is paramount.[1][2] This document provides in-depth, experience-driven advice to navigate the complexities of this synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low Yield of the Desired Mono-Cbz-Protected Product
Question: My reaction is resulting in a low yield of this compound, with significant amounts of the di-protected and unreacted starting diamine. How can I improve the selectivity for mono-protection?
Answer: This is a classic challenge in the protection of symmetrical or near-symmetrical diamines. The protecting group, in this case, the benzyloxycarbonyl (Cbz or Z) group, can react with both nitrogen atoms. The key to improving the yield of the mono-protected product lies in controlling the reactivity of the diamine.
Root Causes & Solutions:
-
Uncontrolled Reactivity: The two nitrogen atoms of the 5-methyl-1,4-diazepane have similar nucleophilicity, leading to a statistical mixture of mono- and di-protected products.
-
Solution 1: Molar Ratio Adjustment: While seemingly straightforward, carefully controlling the stoichiometry is critical. Using a slight excess of the diamine can favor mono-protection. However, a more robust strategy is often required. A common approach for mono-Boc protection, which can be adapted for Cbz protection, involves using a substoichiometric amount of the protecting agent (e.g., 0.8 equivalents of Benzyl chloroformate).[3] This leaves some diamine unreacted, but maximizes the formation of the mono-protected species.
-
Solution 2: "One-Pot" Mono-Protonation: A more elegant solution is to temporarily block one of the amino groups as its salt. By adding one equivalent of a strong acid (like HCl, often generated in situ from reagents like trimethylsilyl chloride), you can protonate one nitrogen, rendering it non-nucleophilic.[4] The subsequent addition of benzyl chloroformate will then selectively react with the remaining free amine. A final basic workup neutralizes the salt, affording the desired mono-protected product in higher yield.
Experimental Protocol: Mono-Protonation Strategy
-
Dissolve (R)-5-methyl-1,4-diazepane in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Slowly add one equivalent of a solution of HCl in an organic solvent (or a reagent that generates HCl in situ, like trimethylsilyl chloride).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete mono-protonation.
-
Slowly add one equivalent of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of a weak base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Racemization of the Chiral Center
Question: I am observing a loss of enantiomeric purity in my final product. What are the potential causes and how can I prevent racemization?
Answer: The chiral center at the 5-position is susceptible to racemization, particularly under harsh reaction conditions. Maintaining enantiopurity is critical for the synthesis of chiral drugs.
Root Causes & Solutions:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote racemization.
-
Solution: Maintain a pH as close to neutral as possible throughout the reaction and workup. Use mild bases like triethylamine or diisopropylethylamine for scavenging acid byproducts. During workup, use weak acids and bases like saturated ammonium chloride and sodium bicarbonate solutions.
-
Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). If heating is necessary, use the lowest effective temperature and minimize the reaction time.
Issue 3: Difficulties in Purification
Question: The crude product is difficult to purify by column chromatography. The desired product co-elutes with byproducts. What are some alternative purification strategies?
Answer: Co-elution is a common problem, especially when dealing with structurally similar compounds like the unreacted diamine, mono- and di-protected products.
Root Causes & Solutions:
-
Similar Polarity of Products: The starting diamine, mono- and di-protected products often have close Rf values, making chromatographic separation challenging.
-
Solution 1: Acid-Base Extraction: Exploit the basicity of the unreacted amino group.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl). The unreacted diamine and the mono-protected product will be protonated and move to the aqueous layer. The di-protected byproduct will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base like NaOH to a pH > 12.
-
Extract the now deprotonated diamine and mono-protected product back into an organic solvent.
-
This simplifies the mixture for chromatography, leaving only the starting material and the desired mono-protected product to be separated.
-
-
Solution 2: Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. For this compound, which may be an oil, conversion to a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification through crystallization.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common route involves the reductive amination of a suitable amino-ketone precursor.[5][6] Asymmetric reductive amination, either through biocatalytic methods using imine reductases (IREDs) or transition-metal catalysis, can establish the desired stereochemistry.[7][8][9] Another approach involves the synthesis of a racemic version followed by chiral resolution.[1] The final step is often the selective N-protection with a benzyloxycarbonyl group.
Q2: What are the critical parameters to control during the Cbz-protection step?
A2: The most critical parameters are:
-
Stoichiometry: Precise control over the molar ratios of the diamine and benzyl chloroformate is crucial for selectivity.
-
Temperature: Low temperatures (0 °C to room temperature) are generally preferred to minimize side reactions and potential racemization.
-
Solvent: Anhydrous aprotic solvents like dichloromethane, THF, or ethyl acetate are suitable.
-
Base: A non-nucleophilic base like triethylamine or diisopropylethylamine should be used to neutralize the HCl generated during the reaction.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amines). Staining with ninhydrin can help visualize the primary and secondary amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Benzyl chloroformate is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used are flammable and should be handled with care.
III. Visualization of the Synthetic Pathway and Troubleshooting
General Synthetic Pathway
Caption: General synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
IV. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Diamine : Cbz-Cl Ratio | 1.1 : 1.0 (or 1.0 : 0.8) | Favors mono-protection over di-protection.[3] |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and prevents racemization. |
| Base | 1.1 - 1.2 equivalents | Neutralizes generated HCl without being overly basic. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents prevent hydrolysis of benzyl chloroformate. |
V. References
-
Benchchem. Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis.
-
Xu, Z., Yao, P., Sheng, X., Li, J., Li, J., Yu, S., Feng, J., Wu, Q., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780–8787.
-
ACS Catalysis. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
-
National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
-
Chemical Science (RSC Publishing). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
-
Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
-
Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
New Drug Approvals. Suvorexant.
-
Google Patents. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in....
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
-
Sciforum. Selective Mono-Boc-Protection of Bispidine.
-
PubChem. This compound.
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 4. redalyc.org [redalyc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Diazepane Ring Formation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for diazepane synthesis. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known benzodiazepine class of drugs.[1][2] However, the formation of this seven-membered heterocyclic ring is often a significant synthetic challenge. The entropic penalty of forming a medium-sized ring frequently leads to issues with low yields, competitive side reactions, and difficulties in achieving desired stereochemical outcomes.
This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move from general strategy selection to specific troubleshooting scenarios, supported by detailed protocols and data, to empower you to optimize your diazepane ring-forming reactions effectively.
Section 1: General Strategy & Method Selection (FAQ)
This section addresses foundational questions to help guide your initial experimental design.
Q1: What are the primary synthetic strategies for forming a 1,4-diazepane ring?
A1: There are several robust methods, with the choice depending heavily on the available starting materials and the desired substitution pattern. The most common are:
-
Intramolecular Reductive Amination: This is arguably the most versatile and widely used method. It involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to one, like a masked aldehyde or ketone). The in situ formation of a cyclic iminium ion followed by reduction provides the diazepane ring.[3][4] This method can be performed using chemical reducing agents or with high stereoselectivity using biocatalytic approaches (Imine Reductases, IREDs).[5]
-
Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond between an amine and an aryl halide on the same molecule to close the ring.[6][7][8] It is particularly useful for synthesizing benzo-fused diazepanes.
-
Intramolecular Nucleophilic Substitution (SN2 or SNAr): This involves the cyclization of a diamine precursor where one nitrogen atom displaces a leaving group (like a tosylate or halide) attached to the other end of the carbon chain. For benzo-fused systems, Nucleophilic Aromatic Substitution (SNAr) can be employed if the aromatic ring is sufficiently electron-deficient.
-
Ring-Closing Metathesis (RCM): For precursors containing two terminal alkenes, RCM using Grubbs' or other ruthenium catalysts can form a cyclic alkene, which is then reduced to the saturated diazepane ring.
Q2: How do I choose the best strategy for my specific substrate?
A2: The choice is a function of your target molecule's structure and the functional groups present.
-
For chiral, non-aromatic diazepanes , biocatalytic intramolecular reductive amination is an excellent choice as it can provide high enantioselectivity in a single step.[3][5]
-
For benzo-fused diazepanes , intramolecular Buchwald-Hartwig amination is often the most reliable method, offering broad functional group tolerance and high yields.[7][9]
-
If your precursor is a simple amino-ketone or amino-aldehyde, chemical reductive amination is a straightforward and cost-effective starting point.[4]
-
Consider the steric hindrance around the reacting centers. Highly substituted precursors may require more forcing conditions (higher temperatures, stronger catalysts) or may be better suited to a different synthetic route altogether.
Q3: What is the "high dilution principle" and why is it critical for intramolecular cyclizations like diazepane formation?
A3: The high dilution principle is a cornerstone of macrocycle and medium-sized ring synthesis. The core problem you are fighting is intermolecular vs. intramolecular reaction kinetics . The desired intramolecular cyclization is a first-order reaction (its rate depends on the concentration of the precursor), while the primary competing side reaction, intermolecular polymerization or dimerization, is a second-order reaction (its rate depends on the concentration of the precursor squared).
By significantly lowering the concentration of the substrate (typically to <0.01 M), you dramatically slow down the second-order intermolecular reaction while having a much smaller effect on the first-order intramolecular cyclization. This kinetically favors the formation of the desired seven-membered ring. In practice, this is achieved by the slow addition of the substrate solution to a large volume of solvent, often at elevated temperatures to further promote the reaction.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific experimental failures.
Problem Area: Low or No Product Yield
Q: My intramolecular cyclization is failing to produce a significant yield. What are the first parameters I should check?
A: Before making drastic changes, systematically evaluate the foundational parameters. A logical troubleshooting workflow can save significant time and resources.
-
Concentration: As discussed, this is the most common culprit. Ensure you are operating under high dilution conditions. If you simply added all reagents at once to a small volume of solvent, intermolecular reactions likely dominated.
-
Temperature: Cyclization to a 7-membered ring has a significant entropic barrier. Many reactions that fail at room temperature will proceed smoothly at higher temperatures (e.g., 60-110 °C).[10] Conversely, some reactions, particularly those involving sensitive reagents, may require lower temperatures to prevent decomposition.[11][12]
-
Catalyst/Reagent Integrity: Palladium catalysts for Buchwald-Hartwig amination are sensitive to air and moisture. Ensure you are using fresh catalyst and properly degassed solvents under an inert atmosphere (N₂ or Ar).[8] For reductive aminations, check the quality of your reducing agent; borohydrides can degrade over time.
-
Solvent Choice: The solvent can dramatically influence reaction rates. For instance, in the synthesis of diazepam, switching from toluene to acetonitrile (ACN) was found to accelerate the cyclization step, likely due to better solubility of the ammonium salt intermediates.[10] Aprotic polar solvents like DMF, DMSO, or ACN are often good choices.
Problem Area: Side Product Formation
Q: I am observing a major side product with double the mass of my starting material. What is it and how can I prevent it?
A: This is almost certainly the intermolecular dimer. It forms when two molecules of your linear precursor react with each other instead of cyclizing. The cause is a concentration that is too high. The solution is to rigorously apply the high dilution principle: use a syringe pump to add your substrate over several hours to a large volume of refluxing solvent.
Q: My reaction is producing over-alkylated products. How can I improve selectivity?
A: Over-alkylation is a common issue in reductive aminations when one of the diazepane nitrogens is intended to remain as a secondary amine but reacts further.[13]
-
Controlled Stoichiometry & Addition: Use only a slight excess (1.05-1.1 equivalents) of the aldehyde/ketone. Furthermore, add the carbonyl component dropwise to a cooled solution (e.g., 0 °C) of the amine precursor. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.[13]
-
Use of Protecting Groups: The most robust solution is to use an orthogonal protecting group (e.g., Boc, Cbz) on one of the nitrogen atoms. You can then perform the cyclization and remove the protecting group in a subsequent step.
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often more selective than stronger ones like sodium cyanoborohydride (NaBH₃CN), as they are less likely to reduce any transient enamines that could lead to side reactions.[4]
Problem Area: Stereochemical Control
Q: I am starting with a chiral precursor, but my final diazepane product is racemic or has low enantiomeric excess (ee). What could be causing this?
A: Racemization is a known challenge, particularly for certain diazepane scaffolds.[14]
-
Ring-Chain Tautomerism: 1,4-Diazepanes with a hydroxyl group at the C3 position are highly susceptible to racemization in aqueous solutions. The mechanism involves the ring opening to form a transient, achiral aldehyde intermediate, which can then re-close to form either enantiomer. The solution is to avoid aqueous media during workup and purification wherever possible; use anhydrous solvents and consider protecting the hydroxyl group.[14]
-
Harsh Reaction Conditions: The use of strong acid or base, or excessively high temperatures, can promote epimerization at stereocenters alpha to a carbonyl or imine group via enolization/enamine formation. If this is suspected, screen for milder bases (e.g., K₂CO₃ instead of NaOtBu) or lower reaction temperatures.
-
Conformational Instability (Atropisomerism): The seven-membered diazepane ring is not planar and exists in a twisted conformation. This can make the molecule chiral even without a classic stereocenter. However, if the energy barrier to ring-flipping is low, the enantiomers will rapidly interconvert at room temperature, leading to a racemic mixture. This can be influenced by the size of substituents on the ring; bulkier groups can increase the inversion barrier, potentially allowing for the isolation of stable enantiomers.[14]
Section 3: Key Methodologies & Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
This protocol describes a typical procedure for the cyclization of an N-(aminoalkyl) aminoketone precursor using sodium triacetoxyborohydride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add a large volume of a suitable solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF)) to achieve a final substrate concentration of ~0.005 M.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) and acetic acid (AcOH, 2.0 equivalents) to the solvent. Heat the mixture to the desired temperature (e.g., 60 °C).
-
Substrate Addition: Dissolve the aminoketone precursor (1.0 equivalent) in a minimum amount of the reaction solvent. Using a syringe pump, add the substrate solution to the heated reaction mixture over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Intramolecular Buchwald-Hartwig Amination
This protocol describes a typical Pd-catalyzed cyclization of a precursor containing a secondary amine and an aryl bromide.
-
Setup: In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) to an oven-dried flask.
-
Solvent Addition: Outside the glovebox, add a large volume of anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via cannula under a nitrogen atmosphere to achieve a final substrate concentration of ~0.005 M.
-
Substrate Addition: Dissolve the amino-aryl bromide precursor (1.0 equivalent) in anhydrous, degassed solvent. Add the substrate solution to the reaction flask via syringe pump over 4-8 hours while heating the reaction mixture to reflux (typically 100-110 °C).
-
Reaction Monitoring: After the addition is complete, continue heating for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Data Summaries & Visualizations
Data Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mildly acidic (AcOH), DCE/THF | Mild, selective for imines over ketones/aldehydes, high functional group tolerance. | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH 3-6) | Effective and widely used, can be used in protic solvents (MeOH). | Highly toxic (releases HCN in strong acid), less selective than NaBH(OAc)₃.[4] |
| Sodium Borohydride | NaBH₄ | Protic solvents (MeOH, EtOH) | Inexpensive, readily available. | Can reduce the starting carbonyl if imine formation is slow, less selective. |
| Catalytic Hydrogenation | H₂, Pd/C | H₂ atmosphere, various solvents | "Green" reagent, high yielding. | Requires specialized hydrogenation equipment, can reduce other functional groups (alkenes, Cbz groups). |
Table 2: Example Optimization Parameters for Diazepam Synthesis [10][11]
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Temperature | Room Temp | 60 °C | Increased temperature overcomes the activation energy for the rate-limiting cyclization step, improving yield from 73% to 90% in batch trials. |
| Solvent | Toluene | Acetonitrile (ACN) | ACN improved reaction rates, likely due to better solubility of polar reaction intermediates compared to the nonpolar toluene. |
| Ammonia Source | NH₄OH in MeOH | NH₄Br/NH₄OH in H₂O | The NH₄Br/NH₄OH solution provided a higher effective concentration of NH₃, which drove the cyclization equilibrium toward the product, resulting in a 96% yield in a flow setup. |
Diagrams
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Side reactions to avoid during the synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.
Welcome to the technical support center for the synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common side reactions. The following content is structured into a troubleshooting guide and frequently asked questions to directly address challenges you may encounter in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues, their underlying causes related to side reactions, and provides actionable solutions.
Issue 1: Low Overall Yield and Complex Product Mixture Detected by LC-MS
-
Symptoms: Your final crude product shows low purity on TLC and multiple peaks in the LC-MS analysis, with only a minor peak corresponding to the target mass (248.32 g/mol ).
-
Potential Cause: The primary culprits for a complex reaction mixture are often competing pathways during the formation of the diazepane ring and non-selective protection steps. Specifically, intermolecular reactions leading to polymerization can severely diminish the yield of the desired intramolecular cyclization product.[1]
-
In-Depth Analysis: The formation of a seven-membered ring via intramolecular cyclization is entropically less favored than the formation of five- or six-membered rings.[1] More critically, at high concentrations, the linear precursor is more likely to react with another molecule (intermolecular reaction) than with itself (intramolecular reaction), leading to dimers, trimers, and eventually, insoluble polymers.
-
Solutions & Protocols:
-
Employ High-Dilution Conditions: This is the most critical parameter to control. By significantly reducing the concentration of the linear precursor, you favor the intramolecular cyclization pathway.
-
Protocol: Dissolve the linear amine precursor in a suitable solvent (e.g., DCM, THF) to a final concentration of 0.01-0.05 M. Using a syringe pump, add this solution slowly over several hours (e.g., 4-8 hours) to a larger volume of refluxing solvent containing the necessary reagents (e.g., base). This ensures the instantaneous concentration of the reactive species remains extremely low.
-
-
Optimize Reagent Stoichiometry: In syntheses involving reductive amination, an excess of the reducing agent or carbonyl compound can lead to over-alkylation or other undesired reactions.[2]
-
Verify Starting Material Purity: Ensure the precursor diamine is pure and free from trifunctional impurities that could lead to cross-linking.
-
Issue 2: Presence of a Doubly Protected (Di-Cbz) Impurity
-
Symptoms: NMR and LC-MS analysis reveals a significant impurity with a mass corresponding to the addition of a second benzyloxycarbonyl (Cbz) group.
-
Potential Cause: During the Cbz protection step of the secondary amine on the diazepane ring, the reagent, benzyl chloroformate (Cbz-Cl), can react non-selectively if conditions are not carefully controlled. This is especially problematic if your synthesis starts from an unprotected or mono-protected diamine.
-
In-Depth Analysis: Benzyl chloroformate is a highly reactive electrophile.[3] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[4][5] If the reaction is too vigorous (e.g., run at a high temperature or with rapid addition of Cbz-Cl), or if an inappropriate base is used, selectivity can be lost.
-
Solutions & Protocols:
-
Control Reaction Temperature: Keep the reaction temperature low to moderate the reactivity of Cbz-Cl.
-
Protocol: Dissolve the (5r)-5-methyl-1,4-diazepane substrate in dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath. Add a mild base, such as sodium bicarbonate or triethylamine (TEA). Add a solution of benzyl chloroformate in DCM dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Use Precise Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of benzyl chloroformate to minimize the chance of double protection.
-
Monitor via TLC/LC-MS: Track the reaction progress carefully. Once the starting material is consumed, quench the reaction immediately to prevent further reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for managing protecting groups in this synthesis?
Answer: An orthogonal protecting group strategy is essential for success. The most reliable approach involves using an acid-labile group like tert-butoxycarbonyl (Boc) during the initial steps and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the final product.
-
Rationale: The Boc group is stable under the basic or reductive conditions often used for cyclization but can be cleanly removed with acid (e.g., TFA or HCl in dioxane) without affecting the Cbz group.[6][7] Conversely, the Cbz group is stable to acidic conditions but is selectively cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), leaving the Boc group intact.[6][8][9] This orthogonality provides a robust and high-yielding pathway.
Diagram: Orthogonal Protection Strategy Workflow
Caption: Workflow illustrating an orthogonal Boc/Cbz protection strategy.
Q2: During intramolecular cyclization, what side products other than polymers should I be aware of?
Answer: Besides polymerization, the formation of thermodynamically more stable, smaller rings is a potential side reaction.[1] Depending on the exact structure of your linear precursor, you could see the formation of 5-membered (pyrrolidine) or 6-membered (piperazine) rings if there are alternative reactive sites.
-
Mitigation Strategy: The choice of precursor is key. A well-designed linear substrate with terminal reactive groups at the correct distance will strongly favor the formation of the 7-membered diazepane ring. Additionally, the choice of catalyst and reaction conditions can influence the selectivity of the cyclization. For instance, certain enzymatic methods using imine reductases have shown high selectivity for forming 1,4-diazepanes.[10]
Diagram: Competing Cyclization Pathways
Caption: Potential outcomes during the cyclization step.
Q3: How can I effectively purify the final product from minor, structurally similar impurities?
Answer: Purification of substituted diazepanes can be challenging due to their conformational flexibility and basic nature.[11] A multi-step approach is often necessary.
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the basic diazepine nitrogens, pulling the product into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free-based product back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is the standard method. Due to the basicity of the amine, peak tailing can be an issue.
-
Pro Tip: To improve peak shape and separation, add a small amount of a volatile base like triethylamine (~1%) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).
-
-
Chiral HPLC (if necessary): If you suspect racemization has occurred, chiral HPLC will be required to separate the enantiomers. This often requires screening different chiral stationary phases and mobile phase compositions to achieve baseline separation.[11]
Table: Troubleshooting Summary for Common Impurities
| Observed Issue (TLC/LC-MS) | Potential Side Product | Probable Cause | Recommended Action |
| Spot at baseline on TLC (polar) | Polymerized material | High reaction concentration during cyclization. | Re-run cyclization under high-dilution conditions. |
| Mass peak at M+100 | Boc-protected impurity | Incomplete deprotection of a Boc group. | Treat crude product with TFA or 4M HCl in dioxane. |
| Mass peak at M+134 | Di-Cbz protected product | Over-reaction with benzyl chloroformate. | Use precise stoichiometry and low temperature (0 °C) for Cbz protection. |
| Broad, tailing peaks on silica column | Amine interaction with acidic silica. | Natural acidity of the stationary phase. | Add 1% triethylamine to the chromatography eluent. |
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Introduction
Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate is a key chiral intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to the insomnia therapeutic, Suvorexant.[1] Its rigid, seven-membered diazepine ring and chiral center present unique challenges during purification that necessitate a well-designed strategy to achieve the high levels of chemical and enantiomeric purity required for pharmaceutical applications.[2][3]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the purification of this important synthetic intermediate.
Common Purification Challenges
The purification of this compound is often complicated by several factors inherent to its molecular structure and the synthetic routes used to produce it. Understanding these challenges is the first step toward developing an effective purification strategy.
-
Enantiomeric Separation: As a chiral compound, the primary challenge is the separation of the desired (R)-enantiomer from its (S)-enantiomer. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4]
-
Diastereomeric Impurities: If the synthesis involves the use of chiral auxiliaries or resolving agents, the formation of diastereomeric intermediates or salts is common. While these have different physical properties that allow for separation, incomplete reactions or inefficient separation can lead to diastereomeric impurities in the final product.[5]
-
Structurally Similar Impurities: The synthesis of the diazepine ring can lead to the formation of structurally similar byproducts, such as isomers with different ring sizes or incompletely cyclized precursors.[6] These often have similar polarities to the desired product, making chromatographic separation difficult.
-
Amine Reactivity and Polarity: The presence of a secondary amine in the diazepine ring makes the molecule basic and prone to strong interactions with acidic stationary phases like silica gel, which can lead to peak tailing and poor separation during column chromatography.[7]
-
Conformational Instability: The seven-membered diazepine ring is conformationally flexible and can exist as a mixture of rapidly interconverting conformers (atropisomers) at room temperature.[3][8] This can complicate analysis, particularly by NMR, and in some cases, can affect chromatographic behavior.
Logical Flow for Troubleshooting Purification Issues
Caption: A logical workflow for diagnosing and resolving purification issues.
Troubleshooting Guide (Q&A Format)
Chromatography Issues
Q1: My compound is streaking badly on the silica gel column and I'm getting poor separation from a closely related impurity. What can I do?
A1: This is a common issue when purifying amines on silica gel due to the acidic nature of the stationary phase interacting with the basic amine.[7]
-
Explanation of Causality: The lone pair of electrons on the nitrogen atom of your diazepine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to irreversible adsorption or slow elution, resulting in peak tailing (streaking) and poor resolution.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at 0.5-2% (v/v) is a common choice.[9] This competing base will interact with the silica, minimizing the interaction with your product and leading to sharper peaks and better separation.[10]
-
Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a bonded layer of aminopropyl groups, which creates a more basic environment and prevents the unwanted interactions that cause streaking.[7]
-
Alternative Stationary Phases: Basic alumina can also be a good alternative to silica gel for the purification of basic compounds.
-
Q2: I'm trying to separate diastereomers of a precursor to this compound, but they are co-eluting. How can I improve the resolution?
A2: Separating diastereomers can be challenging due to their similar structures. However, their different three-dimensional arrangements mean they will have slightly different physical properties, which can be exploited.[2]
-
Explanation of Causality: Diastereomers have different physical properties, including polarity and how they interact with a stationary phase. The key to their separation is to find a chromatographic system that maximizes these small differences.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Sometimes, a less polar solvent system can provide better resolution between diastereomers than a more polar one. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolving power than standard column chromatography. A systematic screening of different columns (e.g., C18, phenyl-hexyl) and mobile phases is often necessary.
-
Change the Protecting Group: If possible, consider if a different N-protecting group (other than Cbz) might lead to diastereomers with a greater difference in physical properties, making them easier to separate.
-
Crystallization and Chiral Resolution Issues
Q3: I'm attempting a chiral resolution using a resolving agent like dibenzoyl-D-tartaric acid (DBTA), but I'm getting low yield and/or low enantiomeric excess (ee). What are the critical parameters to optimize?
A3: Chiral resolution by diastereomeric salt formation is a powerful technique but is highly dependent on the crystallization conditions.[5][11]
-
Explanation of Causality: This method relies on the formation of two diastereomeric salts with different solubilities in a given solvent. The less soluble diastereomer will crystallize out of the solution, while the more soluble one remains. The efficiency of this process is governed by the solubility difference between the two diastereomeric salts.[12]
-
Solutions & Optimization:
-
Solvent Screening: This is the most critical parameter. The ideal solvent will have a large solubility difference between the two diastereomeric salts. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, acetone). A patent for a related compound suggests that recrystallization from ethanol can significantly improve the enantiomeric excess.[13]
-
Stoichiometry of Resolving Agent: The amount of chiral resolving agent used is crucial. While a 1:1 molar ratio is often a starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can significantly impact the crystal growth and the final purity. A slow cooling rate generally favors the formation of larger, purer crystals.
-
Recrystallization: It is often necessary to perform one or more recrystallizations of the diastereomeric salt to achieve the desired enantiomeric excess (>99%).
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen a range of polar and non-polar solvents (e.g., alcohols, esters, nitriles). | To find the optimal solubility difference between the diastereomeric salts. |
| Temperature | Experiment with different crystallization temperatures and cooling profiles. | To control the rate of crystal formation and improve purity. |
| Concentration | Optimize the concentration of the substrate in the chosen solvent. | Supersaturation is a key driving force for crystallization. |
| Agitation | Gentle stirring can promote crystal growth and prevent the formation of amorphous solids. | To ensure homogeneity and facilitate crystal formation. |
Q4: My purified product appears to be racemizing over time or during certain workup steps. What could be causing this?
A4: Racemization can occur under certain conditions, particularly if there are acidic or basic impurities present, or if the molecule is exposed to harsh conditions.
-
Explanation of Causality: The stereocenter at the 5-position could potentially be susceptible to epimerization under certain conditions. For some 1,4-diazepane structures, particularly those with a hydroxyl group at the C3 position, racemization can occur through a ring-chain tautomerism mechanism, even without a catalyst.[3] While this compound does not have this feature, exposure to strong acid or base could potentially facilitate other racemization pathways.
-
Solutions:
-
Neutral Workup Conditions: Ensure that all aqueous workup steps are performed under neutral pH conditions. Use a saturated solution of sodium bicarbonate to neutralize any residual acid, and brine washes to remove water-soluble impurities.
-
Avoid Strong Acids and Bases: During purification and handling, avoid exposure to strong acids or bases, especially at elevated temperatures.
-
Proper Storage: Store the purified compound in a cool, dry place, away from light and acidic or basic vapors.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography purification?
A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Use the same eluent for your TLC as you plan to use for your column. To visualize the spots, you can use a UV lamp (if the compound is UV active) and/or a chemical stain such as potassium permanganate or ninhydrin, which are effective for visualizing amines.
Q2: How do I determine the enantiomeric excess (ee%) of my final product?
A2: The most accurate and reliable method for determining the enantiomeric excess is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[14] This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.
Q3: What are some common process-related impurities I should be aware of?
A3: Besides the (S)-enantiomer, potential impurities can include unreacted starting materials, byproducts from the cyclization step, or impurities from the reagents used. For example, in the synthesis of related diazepam compounds, impurities arising from side reactions of the starting materials are known to form.[15] It is also possible to have impurities from the deprotection of the benzyl carbamate group if harsh conditions are used.
Q4: Can I use an acid-base extraction to purify my compound?
A4: An acid-base extraction can be a useful preliminary purification step. By dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent. However, this will not remove basic impurities and will not separate enantiomers.
Protocol: Chiral Resolution of (rac)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate
This protocol is a general guideline based on established methods for the chiral resolution of similar compounds.[13] Optimization will be required for specific experimental conditions.
-
Dissolution: Dissolve racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or ethanol) at an elevated temperature (e.g., 50-60 °C).
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent, such as (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) or Dibenzoyl-D-tartaric acid (DBTA) (0.5-1.0 eq.), in the same solvent, warming if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic compound.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (and thus the enantiomeric excess of your amine) by a suitable analytical method (e.g., HPLC or NMR).
-
Recrystallization (if necessary): If the desired level of purity is not achieved, recrystallize the salt from a fresh portion of the solvent.
-
Liberation of the Free Amine: Once the desired diastereomeric purity is achieved, suspend the salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1M NaOH solution) and stir until all solids have dissolved. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
References
- 1. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. biotage.com [biotage.com]
- 11. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 12. books.rsc.org [books.rsc.org]
- 13. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
Chiral resolution techniques for racemic mixtures of 5-methyl-1,4-diazepane-1-carboxylate.
Welcome to the technical support center for the chiral resolution of racemic tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to offer practical, field-tested insights into the common challenges encountered during the separation of this important chiral intermediate.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the chiral resolution process, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My diastereomeric salt crystallization with a chiral acid (e.g., tartaric acid) is resulting in a low yield of the desired enantiomer. What are the likely causes and how can I improve it?
Answer: Low yields in diastereomeric salt resolutions are a frequent challenge. The primary cause is often a suboptimal choice of solvent and resolving agent, leading to unfavorable solubility differences between the two diastereomeric salts.[1] Here's a systematic approach to troubleshooting:
-
Solvent System Optimization: The ideal solvent should maximize the solubility difference between the desired and undesired diastereomers.[1] Experiment with a range of solvents of varying polarities. For a polar molecule like 5-methyl-1,4-diazepane-1-carboxylate, consider alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures with water.
-
Resolving Agent Screening: Not all chiral acids will form salts with sufficiently different physical properties for efficient separation.[1] It is standard practice to screen several resolving agents.[1] Besides tartaric acid, consider other options like dibenzoyl-L-tartaric acid (DBTA) or mandelic acid.[2]
-
Stoichiometry and Concentration: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this may not be optimal.[1] Varying the ratio can influence the selective precipitation of the desired diastereomer.[1][3] Additionally, the initial concentration of your racemic mixture is critical; a supersaturated solution is necessary for crystallization to occur.
-
Controlled Cooling Profile: The rate of cooling significantly impacts crystal growth and purity. A slow, controlled cooling profile is generally preferred to allow for selective crystallization of the less soluble diastereomer.[1]
Question 2: The enantiomeric excess (e.e.) of my resolved product is consistently low after crystallization. What steps can I take to improve the purity?
Answer: Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. This can be due to several factors:
-
Insufficient Solubility Difference: As mentioned previously, the fundamental requirement for a successful resolution is a significant difference in the solubility of the two diastereomeric salts. If this difference is small, co-crystallization is more likely. Re-screening solvents and resolving agents is the first step.
-
Recrystallization: A common and effective method to enhance enantiomeric purity is recrystallization.[2] Dissolving the enriched solid in a fresh portion of the crystallization solvent (or a different solvent system) and allowing it to recrystallize can leave more of the undesired diastereomer in the mother liquor.
-
Seeding: Introducing a small crystal of the pure, desired diastereomeric salt (a "seed" crystal) into a supersaturated solution can promote the crystallization of that specific diastereomer, potentially improving the enantiomeric excess of the final product.[4]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): For systems where the undesired diastereomer can epimerize in solution to the desired, less soluble diastereomer, CIDT can be a powerful tool.[1][5] This process drives the equilibrium towards the formation of the desired product, potentially leading to yields approaching 100%.[1]
Question 3: I am attempting a chromatographic separation using chiral HPLC or SFC, but I'm observing poor peak resolution or co-elution. How can I optimize my method?
Answer: Chromatographic methods offer a powerful alternative to classical resolution, but require careful optimization.[6] Here are key parameters to adjust:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[7] For a compound like 5-methyl-1,4-diazepane-1-carboxylate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[8] Screening a variety of CSPs with different chiral selectors is highly recommended.[9]
-
Mobile Phase Composition:
-
For HPLC: In reversed-phase mode, varying the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase can significantly impact selectivity.[8] In normal-phase mode, the choice and concentration of the polar modifier (e.g., an alcohol in a non-polar solvent like hexane) is key.[10]
-
For SFC: The composition of the mobile phase, typically carbon dioxide with a polar co-solvent (modifier) like methanol or ethanol, is crucial.[10][11] The type and percentage of the modifier can dramatically alter selectivity.[11][12]
-
-
Additives: For basic compounds like your diazepane derivative, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution in both HPLC and SFC.[13]
-
Temperature: Temperature can influence the interactions between the analyte and the CSP, thereby affecting the separation.[14][15][16] Experimenting with different column temperatures can sometimes lead to improved resolution.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and techniques of chiral resolution for 5-methyl-1,4-diazepane-1-carboxylate.
What are the primary methods for the chiral resolution of racemic 5-methyl-1,4-diazepane-1-carboxylate?
The main techniques for resolving this and similar chiral amines include:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[][18]
-
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers based on their differential interactions with the CSP.[6][]
-
Enzymatic Resolution: This technique employs an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[][19]
How does diastereomeric salt formation work?
Enantiomers have identical physical properties, making them difficult to separate directly.[20] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. Diastereomers have different physical properties, including solubility.[3][6] This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated.[21] The chiral resolving agent is subsequently removed to yield the pure enantiomer of the amine.[18]
What is the advantage of using Supercritical Fluid Chromatography (SFC) for this type of separation?
SFC is often considered a powerful technique for chiral separations for several reasons:
-
High Efficiency and Speed: The use of supercritical fluids as the mobile phase allows for faster separations compared to HPLC.[11]
-
Reduced Solvent Consumption: The primary component of the mobile phase in SFC is typically carbon dioxide, which is readily available and less harmful to the environment than many organic solvents used in HPLC.[11]
-
Complementary Selectivity: SFC can often provide different and sometimes better selectivity for chiral compounds compared to HPLC.[10]
Can enzymatic resolution be applied to 5-methyl-1,4-diazepane-1-carboxylate?
Yes, enzymatic resolution is a viable strategy for chiral amines.[19][22][23] This typically involves the use of a lipase or protease enzyme that selectively acylates one enantiomer of the amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated based on their different chemical properties. A key advantage of enzymatic resolution is the high stereoselectivity often exhibited by enzymes.
What is Dynamic Kinetic Resolution (DKR) and how can it improve the yield of the desired enantiomer?
A major drawback of traditional kinetic resolution (including enzymatic resolution) is that the maximum theoretical yield for a single enantiomer is 50%.[24] Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the "unwanted" enantiomer.[24] This continuous racemization of the starting material ensures that the entire racemic mixture can theoretically be converted into the desired enantiomer, leading to yields approaching 100%.[24][25]
III. Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol outlines a general screening process for the resolution of racemic tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.
-
Resolving Agent and Solvent Screening:
-
In separate vials, dissolve a known amount of the racemic amine in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).
-
To each vial, add a stoichiometric equivalent (or a slight excess) of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid).
-
Allow the solutions to stand at room temperature or in a cooled environment for 24-48 hours to induce crystallization.
-
-
Isolation and Analysis:
-
Isolate any crystalline material by filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the yield.
-
Analyze the enantiomeric excess of the free amine (after liberating it from the salt) using chiral HPLC or SFC.
-
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Screening:
-
Screen a set of chiral stationary phases (e.g., Chiralpak IA, Chiralcel OD-H, Chirobiotic V) with a generic mobile phase.
-
A common starting mobile phase for normal phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, a mixture of water with acetonitrile or methanol is used.
-
-
Mobile Phase Optimization:
-
Once a column shows some separation, optimize the mobile phase composition to improve resolution.
-
Adjust the ratio of the strong to weak solvent.
-
For basic analytes, add a small amount of an additive (e.g., 0.1% diethylamine for normal phase, or 0.1% trifluoroacetic acid for reversed phase).
-
-
Flow Rate and Temperature Adjustment:
-
Vary the flow rate to find the best balance between resolution and analysis time.
-
Investigate the effect of column temperature on the separation.
-
Table 1: Comparison of Chiral Resolution Techniques
| Technique | Principle | Typical Yield | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities.[19] | < 50% (can be improved with racemization) | Scalable, cost-effective for large quantities.[3] | Can be time-consuming to optimize, yield limited to 50% without racemization.[18] |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase.[] | High recovery of both enantiomers. | High resolution achievable, applicable to a wide range of compounds.[6] | Can be expensive for large-scale purification, requires specialized equipment. |
| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction. | < 50% (can be improved with DKR) | High enantioselectivity, mild reaction conditions. | Enzymes can be expensive, yield limited to 50% without DKR.[24] |
IV. Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Decision Tree for Method Selection
Caption: Decision tree for selecting a chiral resolution method based on scale.
V. References
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Enzymatic resolution of racemic amines. Chirality, 16(7), 443-458.
-
BOC Sciences. (n.d.). Chiral Resolution and Separation Services. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Chiral resolution. Retrieved from --INVALID-LINK--
-
Esteve, V. V., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. U.S. Patent Application No. 16/349,603.
-
BenchChem. (2025). Troubleshooting low yields in diastereomeric salt formation. Retrieved from --INVALID-LINK--
-
Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry, 9, 2198-2220.
-
BOC Sciences. (n.d.). Frequently Asked Questions - Chiral. Retrieved from --INVALID-LINK--
-
Geresh, S., et al. (2013). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
-
Crawford, D. J., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from --INVALID-LINK--
-
de Souza, R. O. M. A., et al. (2014). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Journal of Molecular Catalysis B: Enzymatic, 107, 158-170.
-
Villani, C., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A, 1363, 101-109.
-
BenchChem. (2025). A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatographic Methods. Retrieved from --INVALID-LINK--
-
Villani, C., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S..
-
Pirkle, W. H., & Readnour, D. R. (1997). Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. Biomedical Chromatography, 11(5), 325-330.
-
Villani, C., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. ResearchGate.
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3248-3260.
-
Aires-de-Sousa, J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1795-1805.
-
Park, J., et al. (2019). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate.
-
Villani, C., et al. (2021). 1,4-Benzodiazepines are always chiral. ResearchGate.
-
Chromatography Today. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from --INVALID-LINK--
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from --INVALID-LINK--
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from --INVALID-LINK--
-
Price, S. L., et al. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
-
Dispas, A., et al. (2017). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Pharmaceutical and Biomedical Analysis, 145, 484-493.
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from --INVALID-LINK--
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from --INVALID-LINK--
-
Chromatography Today. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from --INVALID-LINK--
-
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
CymitQuimica. (n.d.). CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from --INVALID-LINK--
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from --INVALID-LINK--
-
HPLC.eu. (n.d.). chiral columns. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
How to prevent racemization during the synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.
Technical Support Center: Stereochemical Integrity in Chiral 1,4-Diazepane Synthesis
Topic: Strategies to Prevent Racemization during the Synthesis of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical chiral building block, notably serving as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1][2] The biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to the precise stereochemistry at the C5 position of the diazepane ring. Consequently, maintaining the (R)-configuration throughout the synthesis is not merely a matter of yield, but a critical quality attribute.
This technical guide provides a comprehensive framework for understanding, troubleshooting, and preventing the loss of stereochemical integrity—specifically racemization—during the synthesis of this intermediate. We will delve into the underlying mechanisms of racemization and present field-proven protocols and strategic recommendations to ensure high enantiomeric purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding racemization in the context of this synthesis.
Q1: What is racemization and why is it a critical issue for this specific molecule?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[3] For this compound, the stereocenter at the C5 position is the source of its chirality. Loss of this specific configuration can lead to the formation of the undesired (S)-enantiomer, which may have a different pharmacological profile or be considered an impurity in the final drug product, creating significant challenges for purification and regulatory approval.
Q2: Which synthetic steps pose the highest risk for racemization?
A2: The highest risk of racemization typically occurs during steps that involve the formation or manipulation of bonds adjacent to the C5 stereocenter, especially under basic conditions or when an activating group is present. Key high-risk steps include:
-
Intramolecular Cyclization: The formation of the seven-membered ring via amide bond formation is a primary concern. Activation of a carboxylic acid precursor can lead to intermediates that are highly susceptible to racemization.[4]
-
Manipulation of Precursors: Any synthetic step on a linear precursor where the C5 carbon is positioned alpha (α) to a carbonyl group (e.g., an ester or a ketone in a diazepanedione intermediate) is vulnerable to base-catalyzed epimerization.[5]
Q3: What are the primary chemical mechanisms driving racemization at the C5 position?
A3: The predominant mechanism is base-catalyzed deprotonation-reprotonation . The hydrogen atom on the C5 chiral carbon becomes acidic if an adjacent electron-withdrawing group (like a carbonyl) is present. A base can abstract this proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (R) and (S) enantiomers.[3][4] A secondary, but highly relevant, mechanism during cyclization is via an oxazolone intermediate , which is known to racemize rapidly.[6]
Caption: Mechanism of base-catalyzed racemization at the C5 stereocenter.
Q4: How can I monitor the enantiomeric purity during the synthesis?
A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) . Using a suitable chiral stationary phase (CSP), you can separate and quantify the (R) and (S) enantiomers, allowing for precise determination of the enantiomeric excess (e.e.). Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatization with a chiral agent to create diastereomers that can be distinguished by standard ¹H NMR.
Part 2: Troubleshooting Guides for Racemization Control
This section provides actionable solutions for specific experimental challenges.
Guide 1: Racemization During Intramolecular Cyclization
Symptom: You observe a significant drop in enantiomeric excess (e.e.) following the ring-closing step to form the 1,4-diazepane ring.
Root Cause Analysis: This is often the most critical step for maintaining stereochemical integrity. The use of coupling reagents to activate a carboxylic acid for amide bond formation can inadvertently promote racemization. The primary culprit is the formation of a highly reactive oxazol-5(4H)-one (azlactone) intermediate. The α-proton of this intermediate is exceptionally acidic and is readily abstracted by even weak bases, leading to rapid racemization before the desired intramolecular aminolysis can occur.[4][6]
Caption: Racemization pathway via oxazolone formation during amide coupling.
Solutions & Recommended Protocols:
The strategy is to minimize the formation and lifetime of the oxazolone intermediate or to use conditions that favor aminolysis over racemization.
-
Optimize Your Choice of Base: The nature of the base is critical. Strong bases drastically accelerate racemization.
-
Recommendation: Use sterically hindered, non-nucleophilic organic bases. Avoid alkali metal hydroxides or alkoxides.
Base Basicity (pKa of conjugate acid) Steric Hindrance Recommendation Triethylamine (TEA) ~10.7 Moderate Use with caution; can cause racemization. Diisopropylethylamine (DIPEA) ~10.7 High Preferred Choice. Less likely to deprotonate.[5] N-Methylmorpholine (NMM) ~7.4 Moderate Good choice due to lower basicity. 2,4,6-Collidine ~7.4 High Excellent choice, but can be a weaker nucleophile scavenger. -
-
Select the Appropriate Coupling Reagent and Additive: Modern coupling reagents are often used with additives that suppress racemization by forming an active ester intermediate that is more resistant to oxazolone formation.[6][7]
Reagent System Mechanism/Advantage Racemization Risk EDC / HOBt Forms HOBt active ester, suppressing oxazolone formation. Low EDC / HOAt HOAt is more effective than HOBt at preventing racemization. Very Low HATU / DIPEA Forms HOAt active ester in situ. Highly efficient. Low, but sensitive to base stoichiometry. DEPBT Functions well with minimal base, reducing racemization risk. Very Low Ynamides Novel reagents that operate under extremely mild, base-free conditions.[8][9] Essentially Zero -
Control Reaction Temperature: Lowering the temperature slows the rate of racemization more significantly than it slows the rate of the desired coupling reaction.
-
Protocol: Start the activation step at 0 °C or even -15 °C. Allow the reaction to warm slowly to room temperature only if necessary for reaction completion. Monitor by LC-MS.
-
Optimized Low-Racemization Cyclization Protocol (Example)
-
Dissolve the linear amino acid precursor in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the racemization suppressant additive (e.g., 1.1 equivalents of HOBt or HOAt).
-
Add the coupling reagent (e.g., 1.1 equivalents of EDC) and stir for 15-20 minutes at 0 °C (pre-activation).
-
In a separate flask, dissolve the amine precursor with a sterically hindered base (e.g., 2.0 equivalents of DIPEA) in the same solvent.
-
Slowly add the amine solution to the activated acid solution at 0 °C.
-
Maintain the reaction at 0 °C and monitor its progress by HPLC or TLC. Allow it to warm to room temperature only if the reaction stalls.
-
Upon completion, proceed with standard aqueous workup and purification.
Guide 2: Alternative Synthetic Strategies to Circumvent Racemization
Symptom: Despite extensive optimization of the cyclization step, you still encounter unacceptable levels of the (S)-enantiomer.
Root Cause Analysis: The chosen synthetic pathway may be inherently flawed, proceeding through an intermediate that is exceptionally prone to racemization. In such cases, a fundamental change in strategy is more effective than incremental optimization.
Solution 1: Late-Stage Asymmetric Synthesis
Instead of carrying the chiral center through a long and potentially harsh reaction sequence, introduce it towards the end of the synthesis using a reliable asymmetric method. Asymmetric reductive amination is a powerful tool for this purpose.[10]
Workflow: Intramolecular Asymmetric Reductive Amination
-
Synthesize an Achiral Precursor: Prepare a linear amino-ketone precursor. This avoids the risk of racemizing a pre-existing stereocenter.
-
Asymmetric Cyclization: Employ a chiral catalyst system (e.g., an Iridium or Ruthenium complex with a chiral phosphine ligand) and a reductant (e.g., H₂) to induce a stereoselective intramolecular reductive amination, forming the chiral diazepane ring with high enantioselectivity.
Caption: Workflow for circumventing racemization via asymmetric synthesis.
Solution 2: Chemical Resolution of a Racemic Mixture
Synthesize the target molecule as a racemic mixture, avoiding the challenges of stereocontrol. Then, separate the enantiomers in a final step.
Workflow: Diastereomeric Salt Resolution
-
Synthesize Racemic Product: Prepare benzyl (5-methyl)-1,4-diazepane-1-carboxylate as a racemic mixture using cost-effective, non-stereoselective methods.
-
Form Diastereomeric Salts: React the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different physical properties.[11]
-
Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to selectively crystallize one of them from solution.
-
Liberate the Free Amine: Treat the isolated, pure diastereomeric salt with a base to break the salt and liberate the desired enantiomerically pure (R)-amine.
This strategy moves the challenge from controlling a chemical reaction to optimizing a physical separation process, which can often be more robust and scalable.
References
- 1. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
Scaling up the synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate: challenges and solutions.
Welcome to the technical support center for the synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this critical chiral intermediate.
Overview of the Synthetic Challenge
This compound is a key chiral building block, notably used in the synthesis of pharmaceutical agents like the orexin receptor antagonist Suvorexant.[1][2] The primary challenge in its synthesis lies in establishing and maintaining the (R)-stereocenter at the C5 position of the flexible seven-membered diazepane ring.[3] Success requires rigorous control over starting material purity, reaction conditions to prevent epimerization, and robust purification methods.
This guide will address two common synthetic strategies:
-
Route A: Asymmetric Synthesis from a chiral pool starting material.
-
Route B: Racemic Synthesis followed by Chiral Resolution.
The following diagram outlines the key stages and decision points in the synthesis.
Caption: High-level overview of the two primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scale-up, Asymmetric Synthesis or Chiral Resolution? A1: The choice depends on several factors. The Asymmetric Synthesis (Route A) is often preferred for its stereochemical efficiency, as it avoids "wasting" 50% of the material as the undesired enantiomer. However, it relies on the availability and cost of the high-purity chiral starting material, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. The Chiral Resolution route (Route B) may be more economical if the racemic starting materials are significantly cheaper and the resolution process is efficient and high-yielding.[1][4] For large-scale pharmaceutical production, developing a robust asymmetric synthesis is generally the long-term goal.
Q2: What is the primary cause of racemization or epimerization in this synthesis? A2: The primary risk of epimerization occurs at carbon atoms alpha to a carbonyl group, particularly under basic or strongly acidic conditions which can promote enolization.[3][5] For the diazepane ring itself, while stable under many conditions, the conformational flexibility of the seven-membered ring can pose challenges.[3] It is critical to maintain neutral or mildly acidic/basic conditions during workups and purifications whenever possible to preserve the stereochemical integrity of the chiral center.
Q3: Why is Lithium Aluminum Hydride (LiAlH₄) typically used for the reduction step in Route A? Can I use Sodium Borohydride (NaBH₄)? A3: LiAlH₄ is used because of its high reactivity, which is necessary to reduce the two stable amide bonds in the diazepane-2,5-dione intermediate to the corresponding amines.[6] Sodium borohydride (NaBH₄) is generally not a powerful enough reducing agent to reduce amides.[5][6] While highly effective, LiAlH₄ is a hazardous reagent that reacts violently with protic solvents (like water and alcohols) and requires strict anhydrous conditions and careful quenching procedures, especially on a large scale.[7][8]
Q4: My final product shows impurities that are difficult to remove by standard column chromatography. What could they be? A4: Due to the conformational flexibility of the diazepane ring, diastereomeric impurities formed during the synthesis can have very similar polarities, making them difficult to separate. Over-alkylation during reductive amination steps is another common source of hard-to-remove impurities.[9] Additionally, if the LiAlH₄ reduction is incomplete, you may have residual mono-amide intermediates. Thorough characterization by LC-MS and NMR is essential to identify these impurities before optimizing the purification protocol.
Troubleshooting Guide: Asymmetric Synthesis (Route A)
This section addresses common problems encountered during the asymmetric synthesis, broken down by reaction stage.
Step A4: Intramolecular Cyclization (Diazepanedione Formation)
Q: My cyclization reaction to form the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione is low-yielding and produces a significant amount of polymeric material. What is causing this?
A: This is a classic challenge of intermolecular vs. intramolecular reactions. At high concentrations, the linear amino-ester precursor is more likely to react with another molecule (intermolecularly) to form linear polymers rather than reacting with itself (intramolecularly) to form the desired seven-membered ring.
Solutions & Scientific Rationale:
-
High-Dilution Conditions: The principle of high dilution is crucial for favoring intramolecular cyclization. By slowly adding the linear precursor to a large volume of refluxing solvent, the instantaneous concentration of the reactant remains extremely low, minimizing the probability of intermolecular reactions.
-
Choice of Base and Solvent: A non-nucleophilic base (e.g., sodium methoxide in a suitable solvent) is often used to deprotonate the amine for the cyclization. The solvent choice is critical; it must fully dissolve the starting material at low concentrations but also be compatible with the base. Toluene or THF are common choices.
-
Temperature Control: The reaction is typically run at elevated temperatures (reflux) to provide the activation energy for the cyclization. However, excessively high temperatures can lead to degradation. The optimal temperature balances reaction rate with stability.
Step A5: Dione Reduction with Lithium Aluminum Hydride (LiAlH₄)
Q: The LiAlH₄ reduction of my diazepanedione is sluggish and incomplete, even with a large excess of the reagent. What's going on?
A: Incomplete reduction is often due to poor reagent quality, insufficient solubility of the substrate, or the formation of insoluble aluminum salt complexes that coat the starting material and prevent further reaction.
Solutions & Scientific Rationale:
-
Reagent Quality: LiAlH₄ is highly hygroscopic and decomposes on contact with moisture. Always use a fresh bottle or a freshly opened container of LiAlH₄. A simple test for activity is to carefully add a very small amount to a drop of anhydrous solvent; bubbling (hydrogen evolution) should be observed.
-
Solvent Choice: The substrate must be fully soluble in the reaction solvent (typically anhydrous THF or diethyl ether). If the substrate has poor solubility, consider a different anhydrous solvent like dioxane or performing the reaction at a slightly elevated temperature (e.g., refluxing THF), keeping in mind the increased safety risks.[10]
-
Reverse Addition: Instead of adding the solid LiAlH₄ to the substrate solution, consider adding the substrate solution dropwise to a slurry of LiAlH₄ in THF. This maintains a constant excess of the reducing agent and can help break up passivating complexes as they form.
-
Workup Procedure: A proper aqueous workup (e.g., Fieser workup) is critical. This procedure involves the sequential, careful addition of water, followed by aqueous NaOH, and then more water to precipitate the aluminum salts as a granular, easily filterable solid. An improper quench can result in a gelatinous aluminum emulsion that is extremely difficult to filter and can trap the product, leading to low isolated yields.
| Workup Reagent | Ratio (per 'x' g of LiAlH₄ used) | Purpose |
| 1. Water (H₂O) | 'x' mL | Reacts with excess LiAlH₄ |
| 2. 15% aq. NaOH | 'x' mL | Forms filterable aluminum salts |
| 3. Water (H₂O) | '3x' mL | Granulates the precipitate |
Table 1: Standard Fieser workup protocol for quenching LiAlH₄ reductions.[8]
Q: My LiAlH₄ reduction is giving me a complex mixture of products, and my yield of the desired (R)-1-benzyl-5-methyl-1,4-diazepane is low. Why?
A: This could be due to over-reduction or side reactions if other reducible functional groups are present. However, a more common cause is partial reduction. The reduction of the two amide groups proceeds stepwise. If the reaction is incomplete, you will have a mixture of the starting dione, the final diamine, and the intermediate amino-alcohol resulting from the reduction of only one amide. These species can be difficult to separate.
Solutions & Scientific Rationale:
-
Increase Reagent Stoichiometry: Ensure at least 2 equivalents of LiAlH₄ are used, as each mole of LiAlH₄ delivers 4 hydride equivalents, and the reduction of each amide bond is a multi-hydride process. An excess (e.g., 3-4 equivalents) is often used to drive the reaction to completion.
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a sufficient time (monitor by TLC or LC-MS). If the reaction stalls at room temperature, gently refluxing in THF can often complete the conversion.[6]
-
Confirm Starting Material Purity: Impurities in the diazepanedione starting material can interfere with the reduction. Ensure it is pure before proceeding.
Troubleshooting Guide: Chiral Resolution (Route B)
Q: My chiral resolution of racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate with Dibenzoyl-D-tartaric acid (DBTA) gives a low yield and poor enantiomeric excess (ee). How can I optimize this?
A: The success of a classical resolution hinges on the significant solubility difference between the two diastereomeric salts formed. The choice of solvent, crystallization temperature, and stoichiometry of the resolving agent are the most critical parameters.[4][11]
Solutions & Scientific Rationale:
-
Solvent Screening: This is the most important optimization step. The ideal solvent will dissolve both diastereomeric salts at elevated temperatures but will allow only one to crystallize upon cooling, leaving the other in the mother liquor. Screen a range of solvents with varying polarities (e.g., acetone, ethyl acetate, acetonitrile, isopropanol, and mixtures thereof). A patent for a similar resolution notes that acetone and ethanol can be effective.[4]
-
Stoichiometry of Resolving Agent: Using a full equivalent of the resolving agent is not always optimal. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can lead to a higher ee in the crystallized salt, although the yield will be lower.[4] This is a trade-off that must be optimized empirically.
-
Controlled Cooling: Crash-cooling the crystallization mixture is a common cause of low ee, as it can cause both diastereomers to precipitate. A slow, controlled cooling profile (e.g., 10°C per hour) followed by an aging period at the final temperature allows for the selective crystallization of the less soluble salt.
-
Recrystallization: A single crystallization is often insufficient to achieve >99% ee. The isolated diastereomeric salt should be recrystallized from the same or a different solvent system to upgrade its enantiomeric purity.[11]
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Solvent | Acetone | Screen Ethyl Acetate, Acetonitrile, Ethanol | Maximize the solubility difference (ΔS) between diastereomeric salts. |
| Cooling Rate | Rapid (Ice Bath) | Slow, controlled cooling (e.g., over 4-8 hours) | Promotes selective crystallization over co-precipitation. |
| Resolving Agent | 1.0 eq. DBTA | Titrate from 0.5 to 1.1 eq. | Balances yield and the enantiopurity of the initial solid. |
Table 2: Optimization parameters for diastereomeric salt crystallization.
Detailed Protocols
Protocol 1: LiAlH₄ Reduction of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
Safety Warning: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. This procedure must be conducted by trained personnel in a fume hood under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.[8]
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (3.0 eq.) in anhydrous THF (approx. 10 mL per gram of LiAlH₄).
-
Addition: Dissolve the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq.) in anhydrous THF (approx. 15 mL per gram). Add this solution dropwise via the dropping funnel to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. If TLC/LC-MS analysis shows incomplete reaction, gently heat the mixture to reflux for 2-4 hours until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, extremely slowly and carefully add the following:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water A white, granular precipitate should form.
-
-
Workup: Stir the resulting slurry vigorously for 30 minutes. Add anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-1-benzyl-5-methyl-1,4-diazepane as an oil. This crude product is then used in the Cbz-protection step.
Protocol 2: Chiral HPLC Analysis
Determining the enantiomeric excess (ee) is critical. The following provides a starting point for method development.
-
Column Selection: Chiral Stationary Phases (CSPs) based on coated or immobilized polysaccharides (e.g., amylose or cellulose derivatives) are highly effective for separating chiral amines. A common starting point is a Chiralpak® IA or IB column.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10) with a small amount of an amine additive (e.g., 0.1% diethylamine, DEA) to improve peak shape. Vary the ratio of Hexane/IPA (e.g., to 80:20, 70:30) to optimize resolution.[12]
-
Reversed Phase: Not typically the first choice for this compound, but a mobile phase of Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate) could be explored.
-
-
Temperature Optimization: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral recognition and improve resolution, but may increase analysis time and backpressure.[12]
Caption: Troubleshooting workflow for chiral HPLC method development.
References
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Comprehensive Guide to Catalyst Selection and Optimization for the Synthesis of Substituted Diazepanes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and optimization for the synthesis of substituted diazepanes. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve your synthetic targets efficiently and selectively.
Introduction: The Significance of Substituted Diazepanes and Their Catalytic Synthesis
Substituted diazepanes are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties. The precise substitution pattern on the diazepane ring is critical for modulating pharmacological activity, making the development of versatile and efficient synthetic methodologies a key area of research.
Catalytic methods, particularly those employing transition metals like palladium and ruthenium, have revolutionized the synthesis of these seven-membered heterocycles. These methods offer significant advantages over classical approaches, including milder reaction conditions, improved functional group tolerance, and the ability to construct complex molecular architectures with high levels of control. However, the success of these catalytic reactions is highly dependent on the judicious selection of the catalyst, ligands, and reaction parameters. This guide will provide a comprehensive overview of these critical factors and offer practical solutions to common challenges encountered in the laboratory.
Catalyst and Ligand Selection: A Strategic Approach
The choice of catalyst and ligand is paramount for a successful diazepane synthesis. The electronic and steric properties of both the metal center and the coordinating ligand dictate the reactivity and selectivity of the transformation.
Palladium-Based Catalysts
Palladium catalysts are the workhorses for the construction of diazepane rings, primarily through C-N bond-forming reactions such as the Buchwald-Hartwig amination.
-
Common Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligand Choice is Crucial: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and BINAP are often employed to promote efficient C-N coupling reactions.[1] Their steric bulk can help prevent catalyst deactivation and promote the desired reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form highly stable palladium complexes, offering an alternative to phosphine ligands.
-
Ruthenium-Based Catalysts
Ruthenium catalysts have emerged as powerful tools for diazepane synthesis, particularly in overcoming challenges associated with catalyst poisoning.
-
Hydrogen Borrowing Catalysis: Ruthenium complexes can catalyze the synthesis of diazepanes from diols and diamines through a hydrogen borrowing mechanism, a green and atom-economical approach.[2]
-
Overcoming Catalyst Poisoning: A key advantage of certain ruthenium catalysts is their tolerance to chelating diamines, which can act as poisons for other catalytic systems.[2]
Heteropolyacid Catalysts
Heteropolyacids (HPAs), such as those of the Keggin-type, offer an efficient and often reusable alternative for the synthesis of benzodiazepines.[3][4]
-
Brønsted Acidity: HPAs act as strong Brønsted acids, catalyzing condensation reactions to form the diazepine ring.
-
Tuning Acidity and Redox Properties: The catalytic activity of HPAs can be tuned by altering their composition, for example, by substituting molybdenum atoms with vanadium.[4]
| Catalyst System | Typical Application in Diazepane Synthesis | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ with Phosphine Ligands (e.g., SPhos, BINAP) | Intramolecular Buchwald-Hartwig amination for ring closure. | High efficiency, broad substrate scope. |
| Ruthenium (II) Complexes with (Pyridyl)phosphine Ligands | Diol-diamine coupling via hydrogen borrowing. | Tolerance to catalyst poisons like chelating diamines.[2] |
| Keggin-type Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Condensation of diamines with carbonyl compounds. | High yields, short reaction times, potential for recyclability.[3][4] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted diazepanes in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed intramolecular cyclization to form a benzodiazepine is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields in palladium-catalyzed cyclizations are a common frustration. A systematic approach to troubleshooting is key.
-
Cause: Inefficient Catalyst Activation or Deactivation.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as the active Pd(0) species is sensitive to oxygen. Degas your solvents thoroughly. The formation of palladium black is a visual indicator of catalyst decomposition. The choice of a suitable ligand is critical to stabilize the active catalyst.[1]
-
-
Cause: Suboptimal Ligand Choice.
-
Solution: The ligand plays a pivotal role. For challenging substrates, screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the rate-limiting oxidative addition and reductive elimination steps.
-
-
Cause: Inappropriate Base or Solvent.
-
Solution: The base is crucial for the deprotonation of the amine and regeneration of the active catalyst. The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) and solvent can dramatically affect the reaction outcome. Screen a range of conditions to find the optimal combination for your specific substrate.[1]
-
Issue 2: Poor Selectivity (Regio- and Stereoselectivity)
Q: I am attempting a synthesis that could lead to multiple regioisomers of a substituted diazepane. How can I control the regioselectivity?
A: Controlling regioselectivity often comes down to fine-tuning the steric and electronic environment of the catalytic center.
-
Cause: Similar Reactivity of Multiple Sites.
-
Solution: The choice of ligand can have a profound impact on regioselectivity. A bulkier ligand may sterically hinder approach to one reactive site, favoring reaction at another. Additionally, varying the electronic properties of the ligand can influence the selectivity. Systematic screening of a ligand library is often a fruitful strategy.
-
-
Cause: Reaction Conditions Favoring Mixture of Products.
-
Solution: Temperature can play a significant role. Running the reaction at a lower temperature may enhance the energy difference between the transition states leading to the different regioisomers, thereby improving selectivity. Solvent polarity can also influence the regiochemical outcome.
-
Q: My reaction is producing a racemic mixture of a chiral diazepane. How can I achieve an enantioselective synthesis?
A: The synthesis of single enantiomers is critical for pharmaceutical applications.
-
Solution: Asymmetric Catalysis.
-
Chemocatalysis: Employ a chiral ligand that can induce asymmetry in the product. For example, chiral phosphine ligands in combination with a palladium catalyst can be used for asymmetric C-N bond formation.
-
Biocatalysis: Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity.[5][6]
-
Issue 3: Catalyst Deactivation and Poisoning
Q: My ruthenium-catalyzed reaction starts well but then stalls. I suspect catalyst poisoning. What are the common poisons and how can I mitigate this issue?
A: Ruthenium catalysts, while robust, are susceptible to poisoning by certain functional groups and impurities.
-
Common Poisons: Sulfur-containing compounds, carbon monoxide, and some nitrogen-containing heterocycles can act as poisons.[1]
-
Mitigation Strategies:
-
Purify Starting Materials: Ensure your substrates and solvents are free from potential catalyst poisons.
-
Catalyst Choice: Some ruthenium catalysts are specifically designed to be more resistant to poisoning by certain functional groups, such as chelating diamines.[2]
-
Reaction Conditions: Adjusting the reaction temperature or pressure may sometimes reduce the inhibitory effects of certain poisons.
-
Issue 4: Side Reactions and Impurity Formation
Q: In my reductive amination to N-substitute a diazepane, I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A: Over-alkylation is a common side reaction in the reductive amination of diazepanes which possess two secondary amine groups.[7]
-
Cause: High Reactivity of the Second Amine.
-
Solution: Control Stoichiometry and Reaction Conditions. Carefully control the stoichiometry of the aldehyde or ketone. Using a slight excess of the diazepane can favor mono-alkylation. Performing the reaction at a lower temperature (e.g., 0 °C) and slowly adding the carbonyl compound can also help to minimize over-alkylation.[7]
-
Solution: Use a Milder Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium borohydride (NaBH₄) as it is less reactive and can provide better control.[8]
-
Solution: Protecting Groups. If high selectivity is required, consider protecting one of the amine functionalities with a suitable protecting group that can be removed later in the synthetic sequence.
-
Q: My final diazepam product is showing several impurities on the HPLC. What are the likely process-related impurities?
A: In the synthesis of diazepam, several process-related impurities can arise from unreacted starting materials or side reactions.
-
Common Impurities: These can include unreacted 2-amino-5-chlorobenzophenone, intermediates from incomplete cyclization, and products from side reactions of the starting materials.[9]
-
Identification and Control: The structures of these impurities have been identified and their synthesis has been reported, which can aid in their characterization.[9] Careful control of reaction conditions and purification by chromatography or recrystallization are necessary to obtain high-purity diazepam.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my specific substituted diazepane synthesis?
A1: The optimal catalyst depends on the specific transformation you are trying to achieve. For intramolecular C-N bond formation, a palladium catalyst with a bulky phosphine ligand is a good starting point. For a "greener" synthesis from a diol and a diamine, a ruthenium-based hydrogen borrowing catalyst would be an excellent choice. It is always recommended to perform a small-scale screen of different catalysts and ligands to identify the most efficient system for your substrate.
Q2: What analytical techniques are best for monitoring the progress of my diazepane synthesis?
A2: A combination of techniques is often most effective. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[10][11] HPLC can be used to determine the conversion of starting material and the formation of products and byproducts, while NMR can provide detailed structural information about the compounds in the reaction mixture.
Q3: Can I recover and reuse the catalyst?
A3: The reusability of the catalyst depends on the specific catalyst system and the reaction conditions. Heteropolyacid catalysts are often recoverable and reusable.[12] For homogeneous palladium catalysts, recovery can be more challenging, but methods such as organic solvent nanofiltration are being developed to facilitate their recovery and reuse.[13]
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization for the Synthesis of a 1,4-Benzodiazepine
This protocol is adapted from a procedure for the synthesis of substituted 1,4-benzodiazepines.[14]
-
To a stirred solution of the N-tosyl-disubstituted 2-aminobenzylamine precursor (1.0 equiv) in anhydrous dioxane (0.2 M) under an argon atmosphere, add the propargylic carbonate (1.3 equiv) and Pd(PPh₃)₄ (0.1 equiv).
-
Stir the reaction mixture at 25 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-benzodiazepine.
Protocol 2: Reductive Amination for N-Substitution of a Diazepane Core
This protocol is a general procedure for reductive amination.[7][15]
-
Dissolve the 1,4-diazepane (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent such as methanol or dichloromethane (0.1 M).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Workflow for Catalyst Selection and Optimization
Caption: A logical workflow for selecting and optimizing a catalyst system for diazepane synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield in a Palladium-Catalyzed Reaction
Caption: A step-by-step guide for troubleshooting low yields in palladium-catalyzed diazepane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. gctlc.org [gctlc.org]
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Introduction: The Imperative of Stereochemical Fidelity
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Consequently, the unambiguous validation of the absolute stereochemistry of derivatives like Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate is a foundational requirement for advancing any research or development program.
This guide provides an in-depth, comparative analysis of robust analytical methodologies for confirming the absolute configuration and enantiomeric purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, comparing the utility of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's amide analysis, and Vibrational Circular Dichroism (VCD) spectroscopy.
The Analytical Gauntlet: A Multi-Pronged Validation Strategy
No single technique provides a complete picture of stereochemical purity and configuration. A rigorous validation approach employs orthogonal methods to build an unassailable body of evidence. Our strategy begins with quantifying enantiomeric purity and then moves to definitively assign the absolute configuration.
Caption: Overall workflow for stereochemical validation.
Chiral HPLC: The Gatekeeper of Enantiomeric Purity
The first and most fundamental question is that of enantiomeric excess (% ee). Chiral HPLC is the workhorse technique for this quantitative assessment, separating enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[3][4]
Expertise & Rationale:
We opt for a direct method using a polysaccharide-based CSP, as these are broadly effective for a wide range of chiral compounds, including amines.[5] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times.[6] Running a racemic standard is a critical, self-validating step to confirm that the column and mobile phase can indeed resolve the two enantiomers and to identify their respective retention times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column thermostat.
-
Column: Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane/2-Propanol/Diethylamine (85:15:0.1, v/v/v). Rationale: Diethylamine is added as a basic modifier to improve peak shape and reduce tailing for amine compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate in the mobile phase.
-
Test Sample: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and calculate the resolution factor (R_s). Subsequently, inject the test sample to determine the peak area for each enantiomer and calculate the enantiomeric excess (% ee).
Data Presentation & Comparison
| Sample | Enantiomer | Retention Time (t_R) (min) | Peak Area (%) | Resolution (R_s) | Enantiomeric Excess (% ee) |
| Racemic Standard | (S)-isomer | 8.52 | 50.1 | \multirow{2}{}{2.1} | 0.2 |
| (R)-isomer | 9.78 | 49.9 | |||
| Test Sample | (S)-isomer | 8.51 | 0.15 | \multirow{2}{}{N/A} | 99.7 |
| (R)-isomer | 9.77 | 99.85 |
Note: Data are illustrative. A resolution factor (R_s) > 1.5 is considered baseline separation.
Mosher's Amide Analysis by NMR: A Chemical Approach to Absolute Configuration
Once high enantiomeric purity is established, the absolute configuration must be determined. Mosher's method is a classic and highly reliable NMR-based technique for assigning the absolute configuration of chiral amines and alcohols.[7][8][9] It involves derivatizing the amine with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), to form a pair of diastereomeric amides.[10] These diastereomers, unlike enantiomers, have distinct NMR spectra.[11][12]
Expertise & Rationale:
The power of this method lies in the predictable anisotropic effect of the MTPA phenyl group. In the most stable conformation of the resulting amides, this phenyl ring shields or deshields nearby protons on the original amine substrate in a stereochemically dependent manner. By comparing the proton chemical shifts (δ) of the (R)-MTPA amide and the (S)-MTPA amide, a pattern emerges. Calculating the difference, Δδ (δ_S - δ_R), for protons on either side of the stereocenter allows for an unambiguous assignment of the absolute configuration.[12]
Caption: Workflow for Mosher's amide analysis.
Experimental Protocol: Mosher's Amide Synthesis & NMR
-
Reaction Setup: In two separate, dry vials, dissolve ~5 mg of this compound in 0.5 mL of anhydrous pyridine.
-
Derivatization:
-
To Vial 1, add 1.1 equivalents of (R)-(-)-MTPA chloride.
-
To Vial 2, add 1.1 equivalents of (S)-(+)-MTPA chloride.
-
-
Reaction: Stir both reactions at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction with a few drops of water. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve each crude diastereomeric amide in CDCl₃ and acquire high-resolution ¹H NMR spectra (≥400 MHz).
-
Data Interpretation: Assign the protons of the diazepane ring. Calculate Δδ = δ(S-amide) - δ(R-amide) for each assigned proton. Protons with a positive Δδ are on one side of the Mosher's amide plane, and those with a negative Δδ are on the other, allowing for assignment of the (R) or (S) configuration.
Data Presentation & Comparison (Illustrative Data)
| Proton Assignment (Position on diazepane ring) | δ for (S)-MTPA Amide (ppm) | δ for (R)-MTPA Amide (ppm) | Δδ (δ_S - δ_R) | Inferred Configuration |
| H_a (CH₃) | 1.25 | 1.15 | +0.10 | \multirow{4}{*}{(R) } |
| H_b (C6-axial) | 2.80 | 2.72 | +0.08 | |
| H_c (C3-axial) | 3.10 | 3.22 | -0.12 | |
| H_d (C2-equatorial) | 3.55 | 3.68 | -0.13 |
A positive Δδ for the methyl group (H_a) and adjacent protons places them on one side of the MTPA plane, while a negative Δδ for protons on the other side of the ring confirms the (R) configuration at the C5 stereocenter.
Vibrational Circular Dichroism (VCD): The Definitive Solution-State Structure
VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] It provides a unique spectroscopic fingerprint of a molecule's absolute configuration and conformation in solution.[15] It serves as an excellent orthogonal method to NMR and is particularly advantageous when crystallization for X-ray analysis is difficult.[1][16]
Expertise & Rationale:
The validation process in VCD is based on comparing the experimentally measured spectrum with a theoretically predicted spectrum generated from first-principles Density Functional Theory (DFT) calculations.[14] A calculation is performed for one specific enantiomer (e.g., the (R)-isomer). If the experimental spectrum's positive and negative bands match the calculated spectrum, the absolute configuration is confirmed as (R). If the experimental spectrum is a mirror image of the calculated one, the molecule is the (S)-enantiomer. This direct comparison between empirical data and a theoretical model provides an exceptionally high degree of confidence.[1]
Caption: Workflow for absolute configuration by VCD.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (~20-30 mg/mL) of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator.
-
Data Acquisition: Collect the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) for several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the (R)-enantiomer of the molecule.
-
Using DFT (e.g., B3LYP functional with a 6-31G(d) basis set), optimize the geometry of the most stable conformers.
-
Calculate the vibrational frequencies, IR intensities, and VCD intensities for the optimized structures.
-
Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the stable conformers.
-
-
Comparison: Overlay the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A direct match in the signs and relative intensities of the major bands confirms the (R) absolute configuration.
Comparative Summary of Validation Techniques
| Technique | Primary Purpose | Sample Requirement | Key Advantage | Limitations | Confidence Level |
| Chiral HPLC | Enantiomeric Purity (% ee) | Small (µg-mg) | Quantitative, high-throughput, robust | Does not provide absolute configuration | High (for purity) |
| NMR (Mosher's) | Absolute Configuration | Moderate (mg) | Well-established, reliable, uses standard NMR | Requires chemical derivatization, can be complex to interpret | High |
| VCD Spectroscopy | Absolute Configuration | High concentration (mg) | Non-destructive, direct method for solution state | Requires specialized equipment and computational expertise | Very High |
| X-ray Crystallography | Absolute Configuration | Single, high-quality crystal | The "gold standard"; provides unambiguous 3D structure[17][18] | Not applicable for oils or non-crystalline solids[1][15] | Definitive (if successful) |
Conclusion
The stereochemical validation of this compound demands a rigorous, multi-faceted analytical approach. While Chiral HPLC serves as the essential starting point to quantify enantiomeric purity, it cannot assign the absolute configuration. For this, both Mosher's amide analysis via NMR and VCD spectroscopy offer powerful and complementary pathways. Mosher's method provides a classic, chemical-based confirmation, while VCD offers a modern, non-destructive physical measurement that correlates directly with a computationally derived structure. The combined application of these techniques provides an unassailable confirmation of the (R)-stereochemistry, ensuring the quality and integrity of this critical chiral building block for research and drug development.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benthamscience.com [benthamscience.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 15. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 16. OPG [opg.optica.org]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Synthetic Routes to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Guide for Researchers
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral intermediates is of paramount importance. Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a key building block in the synthesis of the dual orexin receptor antagonist Suvorexant, presents a compelling case study in the strategic selection of synthetic pathways.[1] This guide provides a comparative analysis of three distinct and prominent synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles that guide their application. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of the available methodologies, their respective strengths, and their operational nuances.
Introduction to the Target Molecule
This compound is a chiral seven-membered heterocyclic compound.[2] The stereochemistry at the C5 position is crucial for its utility as a pharmaceutical intermediate.[1] The diazepane core is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities. The benzyl carbamate (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the diazepane ring system. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.
Route A: Synthesis from a Chiral Precursor via a Diazepanedione Intermediate
This strategy leverages a "chiral pool" approach, starting from an enantiomerically pure and commercially available starting material to establish the desired stereocenter early in the synthetic sequence. This route is characterized by its reliability in achieving high enantiopurity.
Rationale and Mechanistic Insights
The core principle of this route is the construction of the diazepane ring through the formation of a cyclic diamide (diazepanedione), followed by a diastereoselective reduction. The chirality is introduced from the outset using (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. The cyclization step is a critical transformation, often driven by the removal of a protecting group followed by an intramolecular aminolysis. The subsequent reduction of the diamide to the corresponding diamine is a challenging step, requiring a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The Cbz group is typically introduced after the formation of the diazepane ring.
Experimental Protocol: Synthesis of this compound via Diazepanedione Intermediate [3]
Step 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate
To a solution of methyl 2-(benzylamino)acetate (1.1 equivalents), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 equivalent), 1-hydroxy-1H-benzotriazole (1.2 equivalents), and dry triethylamine (1.5 equivalents) in dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents) is added. The reaction mixture is stirred at room temperature for 5 hours. The reaction is then worked up by partitioning between ethyl acetate (EtOAc) and 10% aqueous citric acid. The organic layer is washed sequentially with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
Step 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
The product from Step 1 is dissolved in EtOAc and treated with a 4M solution of HCl in EtOAc. The mixture is stirred for 4 hours. The solvent is removed by rotary evaporation, and the residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (CH₂Cl₂). The combined organic extracts are concentrated. The residue is then dissolved in anhydrous methanol, and sodium methoxide (1.2 equivalents) is added. The mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with CH₂Cl₂. The organic layer is dried and concentrated to yield the diazepanedione.
Step 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane
To a solution of the diazepanedione from Step 2 in anhydrous tetrahydrofuran (THF) at 0 °C, lithium aluminum hydride (LiAlH₄, 6.0 equivalents) is added in portions. The reaction is slowly warmed to room temperature and stirred for 4 hours. The reaction is then cooled to -10 °C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and more water. Anhydrous magnesium sulfate is added, and the mixture is stirred for 1 hour before being filtered. The filtrate is concentrated to provide the crude product.[3]
Step 4: Synthesis of this compound
To a solution of (R)-1-benzyl-5-methyl-1,4-diazepane in a suitable solvent such as dichloromethane, benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added at 0 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route B: Racemic Synthesis and Chiral Resolution
This approach involves the non-stereoselective synthesis of the diazepane ring, followed by the separation of the enantiomers. This can be an economically viable strategy, particularly if an efficient resolution method is available.
Rationale and Mechanistic Insights
The synthesis of the racemic diazepane can be achieved through various methods, with reductive amination being a common and efficient strategy. This involves the reaction of a diamine with a diketone or a ketone precursor. The subsequent chiral resolution is the key step in this route. A notable method involves the formation of diastereomeric cocrystals with a chiral resolving agent.[4] This technique relies on the differential solubility of the diastereomeric complexes, allowing for their separation by fractional crystallization.
Experimental Protocol: Racemic Synthesis and Chiral Resolution
Step 1: Synthesis of (rac)-1-benzyl-5-methyl-1,4-diazepane [5]
To a solution of N-benzylethylenediamine (1.0 equivalent) in methanol, 1-acetoxy-2-butanone (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The mixture is then cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 equivalents) is added in portions. After the reaction is complete, it is quenched with water and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford racemic 1-benzyl-5-methyl-1,4-diazepane.
Step 2: Synthesis of (rac)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate
The racemic diamine from Step 1 is reacted with benzyl chloroformate as described in Step 4 of Route A to yield the racemic Cbz-protected product.
Step 3: Chiral Resolution via Cocrystal Formation [4]
The hydrochloride salt of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is prepared by treating the free base with HCl in a suitable solvent. The hydrochloride salt and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) are dissolved in a suitable solvent, such as acetonitrile, at an elevated temperature. The solution is then slowly cooled to allow for the crystallization of the cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED. The cocrystal is collected by filtration. The (R)-enantiomer is then liberated from the cocrystal by treatment with a base.
Route C: Asymmetric Reductive Amination
This modern approach aims to establish the stereocenter during the ring-forming step using a chiral catalyst. This can be a highly efficient and atom-economical method.
Rationale and Mechanistic Insights
Asymmetric reductive amination involves the in-situ formation of an enamine or imine intermediate from a linear amino-ketone precursor, followed by a catalyst-controlled stereoselective reduction. Both transition metal catalysts (e.g., Ruthenium-based catalysts) and biocatalysts (e.g., imine reductases or transaminases) have been successfully employed for similar transformations.[6][7] This route offers the potential for high enantioselectivity and can circumvent the need for chiral starting materials or subsequent resolution steps.
Experimental Protocol: Asymmetric Reductive Amination (Proposed)
Step 1: Synthesis of the Amino-ketone Precursor
The synthesis of the requisite amino-ketone precursor, 4-((2-aminoethyl)amino)butan-2-one, can be achieved through various established methods, for instance, by the reaction of ethylenediamine with a suitable butanone derivative.
Step 2: Intramolecular Asymmetric Reductive Amination [6]
The amino-ketone precursor is subjected to intramolecular asymmetric reductive amination using a chiral catalyst. For example, a ruthenium-based transfer hydrogenation catalyst in the presence of a hydrogen donor (e.g., formic acid/triethylamine) can be employed. The reaction is carried out in a suitable solvent at a controlled temperature. The enantiomeric excess of the resulting (R)-5-methyl-1,4-diazepane is determined by chiral HPLC.
Step 3: Protection of the Diamine
The resulting (R)-5-methyl-1,4-diazepane is then protected with a Cbz group as described in Step 4 of Route A to yield the final product.
Comparative Summary
| Feature | Route A: Chiral Precursor | Route B: Racemic Synthesis & Resolution | Route C: Asymmetric Reductive Amination |
| Starting Material | Enantiomerically pure (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | Achiral starting materials (e.g., N-benzylethylenediamine) | Achiral amino-ketone precursor |
| Stereocontrol | Substrate-controlled | Chiral resolution of a racemic mixture | Catalyst-controlled |
| Overall Yield | Moderate to Good | Variable, depends on resolution efficiency | Potentially high |
| Enantiomeric Excess | Typically >99% | >99% achievable after resolution | High (e.g., 94.5% ee reported for a similar system)[6] |
| Advantages | High enantiopurity, reliable | Use of inexpensive achiral starting materials | Atom-economical, potentially fewer steps |
| Disadvantages | More expensive starting material, multiple steps | Resolution can be tedious and lower yielding, loss of 50% of material | Catalyst development and screening may be required |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the three synthetic routes.
Conclusion
The synthesis of this compound offers a clear illustration of the strategic diversity available to the modern synthetic chemist.
-
Route A , starting from a chiral precursor, provides a robust and reliable method for obtaining high enantiopurity, making it an excellent choice for laboratory-scale synthesis and when the cost of the starting material is not a limiting factor.
-
Route B , involving racemic synthesis followed by chiral resolution, presents a more classical and potentially cost-effective approach for large-scale production, provided an efficient resolution protocol is established.
-
Route C , employing asymmetric reductive amination, represents a modern, elegant, and atom-economical strategy that is highly desirable for green and sustainable chemical manufacturing, although it may require initial investment in catalyst development and optimization.
The ultimate choice of synthetic route will depend on a careful consideration of factors such as the desired scale of production, cost of goods, available expertise, and the specific requirements for enantiomeric purity. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision-making process for researchers and professionals in the field of drug development.
References
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate by HPLC and GC
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy.[1][2] Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate, a chiral building block with significant potential in medicinal chemistry, demands rigorous purity assessment to ensure the quality of the final active pharmaceutical ingredient (API).[1][3] This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles, experimental protocols, and comparative performance of these methods, offering field-proven insights for researchers, scientists, and drug development professionals.
The Criticality of Purity for Pharmaceutical Intermediates
Impurities in pharmaceutical intermediates can have far-reaching consequences, including:
-
Compromised API Quality: Unwanted by-products can alter the efficacy and safety profile of the final drug.[1]
-
Safety Concerns: Even trace amounts of certain impurities can be toxic or allergenic.[1]
-
Regulatory Hurdles: Stringent limits on impurity levels are enforced by regulatory bodies, and failure to comply can lead to significant delays and penalties.[1]
Given that this compound is a chiral molecule, both chemical and stereochemical purity are of paramount importance.[3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Compounds
HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a liquid sample.[2][4] It is particularly well-suited for non-volatile, polar, and thermally labile compounds, making it a primary choice for the analysis of many pharmaceutical intermediates.[5][6]
The Rationale for HPLC in Analyzing this compound
The structure of this compound, with its molecular weight of 248.32 g/mol and polar functional groups, suggests it is not readily volatile.[7] This characteristic makes direct analysis by GC challenging and positions HPLC as the more suitable technique. Furthermore, the presence of a chiral center necessitates a method capable of resolving enantiomers, a task for which chiral HPLC is specifically designed.[8][9][10]
Experimental Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Detailed HPLC Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiral Stationary Phase (CSP), e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD | Essential for the separation of enantiomers.[8][10] The choice of a specific CSP often requires screening to find the optimal selectivity for the target molecule. |
| Mobile Phase | n-Hexane:Isopropanol (IPA) with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v) | A common normal-phase mobile phase for chiral separations.[8] DEA is added to improve the peak shape of basic compounds like amines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25°C | Temperature can influence chiral selectivity; maintaining a consistent temperature is crucial for reproducibility.[11] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis at 254 nm | The benzyl group in the molecule provides strong UV absorbance, making UV detection a sensitive and reliable choice. |
3. Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Identify and quantify any specific impurities by comparing their retention times and response factors to known standards, if available.
Gas Chromatography (GC): An Alternative for Volatile or Derivatized Compounds
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12][13] It is particularly effective for volatile and semi-volatile organic compounds.[5]
Challenges and Considerations for GC Analysis
Direct analysis of this compound by GC is generally not feasible due to its low volatility and the presence of polar amine functional groups, which can lead to poor peak shapes and adsorption on the column.[14][15][16] To overcome these limitations, derivatization is often necessary.[14][15] Derivatization converts the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[15]
Experimental Workflow for GC Purity Analysis (with Derivatization)
Caption: A generalized workflow for the GC analysis of this compound following derivatization.
Detailed GC Protocol (with Silylation)
1. Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]
-
Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[15]
-
Allow the vial to cool to room temperature before injection.
2. GC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) | Suitable for the separation of the derivatized, less polar analytes. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized sample. |
| Oven Temperature Program | Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) | A temperature gradient is necessary to effectively separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | A robust and sensitive detector for organic compounds. |
| Detector Temperature | 300°C | Prevents condensation of the separated components. |
3. Data Analysis:
-
Similar to HPLC, integrate the peak areas and calculate the percentage purity.
-
Be mindful that derivatization can sometimes introduce artifacts or by-products that may complicate the chromatogram.
Comparative Performance: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability to Analyte | Highly suitable for the direct analysis of the non-volatile, polar compound. | Requires derivatization, adding complexity and potential for error. |
| Chiral Separation | Well-established chiral stationary phases are commercially available for direct enantiomeric separation.[8][10] | Chiral GC columns exist, but method development can be more challenging for this type of compound. |
| Sensitivity | High sensitivity, especially with UV detection due to the benzyl chromophore. | FID provides excellent sensitivity, but overall sensitivity depends on the efficiency of the derivatization reaction. |
| Analysis Time | Typically longer run times compared to modern GC methods.[6] | Generally faster analysis times.[6] |
| Sample Preparation | Simple dissolution and filtration. | Involves a chemical reaction (derivatization), which is more time-consuming and requires careful control.[15] |
| Robustness | Generally considered a very robust and reproducible technique. | The derivatization step can be a source of variability. |
| Cost per Analysis | Can be higher due to solvent consumption.[6] | Generally lower cost per analysis due to minimal solvent usage.[6] |
Conclusion and Recommendation
For the purity analysis of this compound, HPLC is the demonstrably superior and recommended technique . Its ability to directly analyze the non-volatile and polar compound without the need for derivatization simplifies the workflow and enhances the reliability of the results.[5][17] Crucially, the well-established field of chiral HPLC provides a direct and robust pathway for assessing the enantiomeric purity, which is a critical quality attribute for this pharmaceutical intermediate.[8][9][10]
While GC is a powerful analytical tool, its application to this specific analyte is hampered by the need for derivatization.[14][16] This additional step introduces complexity, potential for incomplete reactions, and the formation of artifacts, which can compromise the accuracy and precision of the purity assessment. Therefore, GC should be considered a secondary or complementary technique, perhaps for the analysis of specific volatile impurities if required.
In the rigorous environment of pharmaceutical development, the selection of a direct, robust, and specific analytical method is paramount. Chiral HPLC fulfills these criteria for this compound, providing the high-quality data necessary to ensure the integrity of the drug development process.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.today [hplc.today]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and their intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The specific spatial arrangement of atoms in a chiral molecule, its enantiomeric form, can dictate its pharmacological activity. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate[1][2][3], is a prime example where precise determination of enantiomeric excess (e.e.) is paramount. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity
Chirality's significance in drug development cannot be overstated, as different enantiomers of a chiral drug can have widely different biological effects.[4] For intermediates like this compound, ensuring high enantiomeric purity early in the synthesis pipeline prevents the propagation of stereochemical errors, which can be costly and time-consuming to rectify in later stages. The choice of analytical technique for e.e. determination is therefore a strategic decision, balancing accuracy, throughput, and resource allocation.
Chromatographic Approaches: The Workhorses of Chiral Analysis
Chromatographic techniques are the cornerstone of enantiomeric excess determination due to their high resolving power. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantioselective analysis.[5][6] The separation is achieved by passing the analyte over a column packed with a chiral stationary phase. Polysaccharide-based CSPs are particularly prevalent due to their broad applicability and excellent selectivity.[7]
Causality in Method Development: The choice of CSP and mobile phase is critical. For a molecule like this compound, which contains both a secondary amine and a carbamate group, a polysaccharide-based CSP such as one derived from cellulose or amylose is a logical starting point. The selection between normal-phase (alkane/alcohol mixtures) and reversed-phase (aqueous/organic mixtures) chromatography depends on the analyte's solubility and the desired interaction with the stationary phase. Reversed-phase methods are often preferred for their compatibility with mass spectrometry (MS) detection.[7]
Experimental Protocol: Chiral HPLC
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A gradient of acetonitrile and water with a buffer such as ammonium bicarbonate or acetate is a good starting point for reversed-phase analysis.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry for higher sensitivity and specificity.
-
Injection Volume: 5-10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for enantiomeric excess determination by Chiral HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[4][8] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[9]
Why SFC is Advantageous: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations (3-5 times faster than HPLC) and higher efficiency.[10][11] This translates to increased throughput, which is crucial in a drug discovery setting. Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.[4][9] For preparative separations, the ease of removing CO2 significantly shortens the post-purification workup time.[11]
Experimental Protocol: Chiral SFC
-
Column: Same polysaccharide-based chiral stationary phases as used in HPLC.
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., 5-40% methanol).
-
Flow Rate: Typically 2-5 mL/min.
-
Backpressure: 100-150 bar.
-
Temperature: 35-45 °C.
-
Detection: UV or MS.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[12][13] The stationary phases are typically cyclodextrin derivatives coated on a fused silica capillary column.[14][15]
Considerations for this compound: The target molecule itself may not be sufficiently volatile for direct GC analysis. However, derivatization to form a more volatile analog can be employed. For instance, reaction with a chiral derivatizing agent that also enhances volatility could be a viable strategy.
Experimental Protocol: Chiral GC (after derivatization)
-
Column: Chiral capillary column (e.g., based on a derivatized cyclodextrin).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.
-
Injector and Detector Temperature: Set to ensure efficient vaporization and prevent condensation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
NMR Spectroscopy: An Orthogonal Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct alternative to chromatographic methods. The principle here is to convert the enantiomers into diastereomers, which have different NMR spectra.[16] This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form diastereomers.[17][18] For an amine-containing molecule like this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[16][18] The resulting diastereomeric amides will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.
Workflow for NMR with Chiral Derivatizing Agent
Caption: Step-by-step process for e.e. determination using NMR with a chiral derivatizing agent.
Chiral Solvating Agents (CSAs)
CSAs, such as (R)- or (S)-1,1'-Bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the analyte.[19] This results in the splitting of signals in the NMR spectrum, with the integration of these signals providing the enantiomeric ratio. This method is often faster than using CDAs as it doesn't require a chemical reaction and subsequent purification.
The Self-Validating System: The beauty of NMR-based methods lies in their inherent self-validation. The presence of signals from both diastereomers in a single spectrum provides a direct and simultaneous measurement of both enantiomers. The chemical structure can also be confirmed from the same spectrum, adding a layer of confidence to the analysis.
Comparative Analysis
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with CDA/CSA |
| Principle | Differential interaction with CSP | Differential interaction with CSP in supercritical fluid | Separation of volatile compounds on a CSP | Formation of diastereomers with distinct NMR signals |
| Throughput | Moderate | High | High (for suitable analytes) | Low to Moderate |
| Sensitivity | High (especially with MS) | High (especially with MS) | Very High | Lower |
| Solvent Usage | High | Low | Very Low | Moderate |
| Sample Prep | Simple dissolution | Simple dissolution | May require derivatization | Derivatization reaction may be needed |
| Universality | Broad | Broad | Limited to volatile/derivatizable compounds | Broad, but requires suitable functional groups |
| Data Integrity | High | High | High | Very High (structural confirmation) |
Conclusion and Recommendations
For high-throughput screening in a drug discovery environment, Chiral SFC stands out as the method of choice for determining the enantiomeric excess of this compound.[10][11] Its speed, efficiency, and green credentials offer significant advantages over traditional HPLC.[4][9]
Chiral HPLC remains a robust and reliable alternative, particularly when SFC instrumentation is not available or for methods that require MS compatibility in a reversed-phase mode.[6][7]
NMR spectroscopy , while having lower throughput, provides an invaluable orthogonal technique for confirmation and for cases where chromatographic methods are challenging to develop. The use of chiral solvating agents is particularly attractive for its simplicity and speed.[19]
Ultimately, the optimal method will depend on the specific requirements of the project, including the number of samples, the required level of sensitivity, and the available instrumentation. A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and reliable characterization of the chiral purity of this important pharmaceutical intermediate.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 3. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. ChemPartner [chempartner.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. azom.com [azom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of (R)- and (S)-5-Methyl-1,4-diazepane-1-carboxylate Enantiomers
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Critical Role of Stereochemistry in Drug Action
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. This guide provides a comparative overview of the (R) and (S) enantiomers of 5-methyl-1,4-diazepane-1-carboxylate, a key chiral building block in modern drug synthesis. While direct comparative biological data for this specific intermediate is not extensively published, its integral role in the synthesis of a prominent pharmaceutical agent allows for a robust, inferential analysis of its stereospecific importance.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds.[1][2][3][4] Derivatives of this seven-membered heterocyclic ring system have been explored for a wide range of therapeutic applications, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1][5] The introduction of a chiral center, as is the case with the 5-methyl substitution, necessitates a careful evaluation of each enantiomer's contribution to the desired biological effect.
The Preeminent Role of the (R)-Enantiomer in Suvorexant Synthesis
The most significant and well-documented application of 5-methyl-1,4-diazepane-1-carboxylate is in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[6][7] Specifically, the (R)-enantiomer, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is a crucial intermediate in the manufacturing process of this drug.[6][7][8] The precise stereochemistry of the final active pharmaceutical ingredient is paramount for its binding affinity and biological activity.[6]
The synthesis of Suvorexant relies on the use of the enantiomerically pure (R)-isomer, underscoring the high degree of stereoselectivity of its biological target, the orexin receptors (OX1R and OX2R).[6][7] This strongly implies that the (R)-configuration of the 5-methyl-1,4-diazepane core is essential for the molecule's ability to adopt the correct conformation for optimal interaction with the receptor binding pocket. While the carboxylate group is a protecting group that is removed during the synthesis, the chirality at the 5-position is maintained in the final drug product.
Given this, it can be inferred that the (S)-enantiomer of 5-methyl-1,4-diazepane-1-carboxylate would likely result in a final Suvorexant analog with significantly reduced or no affinity for the orexin receptors. This is a common phenomenon in stereospecific drug-receptor interactions, where one enantiomer fits into the binding site like a key in a lock, while its mirror image does not.[9]
Comparative Biological Activity: An Inferential Analysis
| Feature | (R)-5-Methyl-1,4-diazepane-1-carboxylate | (S)-5-Methyl-1,4-diazepane-1-carboxylate |
| Known Utility | Key intermediate in Suvorexant synthesis[6][7] | Not utilized in Suvorexant synthesis |
| Inferred Biological Role | Precursor to the eutomer (biologically active enantiomer) | Precursor to the distomer (less active or inactive enantiomer) |
| Potential Target Interaction | The (R)-configuration is crucial for the final drug's interaction with orexin receptors. | The (S)-configuration is expected to have significantly lower or no affinity for orexin receptors. |
| Commercial Availability | Commercially available as a research chemical[8][10][11] | Commercially available as a research chemical[12] |
Proposed Experimental Protocols for Direct Comparison
To definitively compare the biological activities of the (R) and (S) enantiomers, a series of in vitro and in vivo experiments would be necessary. The following protocols outline a potential approach.
Radioligand Binding Assay for Orexin Receptor Affinity
This assay would directly measure the binding affinity of each enantiomer to the orexin 1 and orexin 2 receptors.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human OX1R or OX2R.
-
Membrane Preparation: Homogenize cells and isolate the cell membranes by centrifugation.
-
Binding Assay: Incubate cell membranes with a known radioligand for the orexin receptors (e.g., [³H]-Suvorexant) in the presence of increasing concentrations of either the (R) or (S) enantiomer of 5-methyl-1,4-diazepane-1-carboxylate.
-
Detection: After incubation, separate bound from free radioligand by filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) for each enantiomer by nonlinear regression analysis.
Diagram of a Competitive Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay for Orexin Receptor Antagonism
This assay would determine if the enantiomers can block the signaling of the orexin receptors in response to their natural ligands, orexin-A and orexin-B.
Methodology:
-
Cell Culture: Use CHO-K1 cells co-expressing aequorin and either human OX1R or OX2R.
-
Assay Protocol:
-
Pre-incubate cells with varying concentrations of the (R) or (S) enantiomer.
-
Stimulate the cells with a known concentration of orexin-A (for OX1R) or orexin-B (for OX2R).
-
Measure the resulting calcium mobilization via the aequorin luminescence signal.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer.
Diagram of a Calcium Mobilization Functional Assay:
Caption: Workflow for a cell-based functional assay.
Synthesis and Chiral Resolution
The ability to perform comparative studies hinges on the availability of enantiomerically pure samples. The synthesis of racemic 5-methyl-1,4-diazepane-1-carboxylate is followed by chiral resolution to separate the (R) and (S) enantiomers.
A common method for chiral resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-D-tartaric acid (DBTA), followed by fractional crystallization.[6] More recently, methods involving co-crystal formation have also been developed to improve yield and enantiomeric excess.[7]
Diagram of Chiral Resolution by Diastereomeric Salt Formation:
Caption: Chiral resolution process.
Conclusion
While direct experimental comparisons of the biological activity of the (R) and (S) enantiomers of 5-methyl-1,4-diazepane-1-carboxylate are not prevalent in the literature, a strong and scientifically sound inference can be drawn from the compound's role as a key chiral intermediate in the synthesis of Suvorexant. The exclusive use of the (R)-enantiomer in the production of this highly stereospecific drug provides compelling evidence that the (R)-configuration is essential for the desired biological activity at the orexin receptors. Consequently, the (S)-enantiomer is presumed to be significantly less active or inactive. The proposed experimental protocols provide a roadmap for a direct, quantitative comparison of the enantiomers, which would be a valuable contribution to the understanding of the structure-activity relationship of this important diazepine scaffold.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 7. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 11. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Analogues of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate: A Comparative Analysis for Drug Discovery Professionals
This guide provides an in-depth technical comparison of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate and its structural analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, applications, and comparative performance of these compounds, supported by experimental data and protocols. Our objective is to furnish a comprehensive resource that informs strategic decisions in the design and development of novel therapeutics.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, renowned for its conformational flexibility and ability to interact with a wide array of biological targets.[1][2] This seven-membered heterocyclic motif is a cornerstone in the development of therapeutics for central nervous system (CNS) disorders and other conditions.[1][2] Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2]
Our focus, this compound, is a chiral building block of significant interest, primarily recognized as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[3][4] The specific (R)-configuration at the C5 position is crucial for the biological activity of the final active pharmaceutical ingredient (API).[4] This guide will explore the nuances of this core molecule and its analogues, providing a comparative framework for their application in drug discovery.
The Core Compound: this compound
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 1001401-60-0
-
Molecular Formula: C₁₄H₂₀N₂O₂
-
Molecular Weight: 248.32 g/mol
This molecule features a 1,4-diazepane ring with a methyl group at the chiral C5 position and a benzyl carbamate (Cbz or Z) protecting group on one of the nitrogen atoms. The Cbz group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis.
Primary Application: Intermediate in Suvorexant Synthesis
The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Suvorexant.[3][4] The synthesis involves the coupling of this diazepane intermediate with a substituted benzoic acid derivative, followed by deprotection and subsequent reaction with a benzoxazole moiety.[5]
Comparative Analysis of Structural Analogues
The versatility of the 1,4-diazepane scaffold allows for extensive structural modifications to modulate physicochemical properties and biological activity. Here, we compare key structural analogues of this compound.
Variation of the N-Protecting Group: Cbz vs. Boc
In synthetic chemistry, the choice of a protecting group is a critical strategic decision. A common analogue to the title compound is its tert-butyloxycarbonyl (Boc) protected counterpart, (5r)-5-methyl-1,4-diazepane-1-carboxylic acid tert-butyl ester.
| Property | Benzyl (Cbz) Protection | tert-Butyl (Boc) Protection | Rationale for Comparison |
| Stability | Generally stable to acidic and basic conditions. | Stable to basic conditions and catalytic hydrogenation. | Understanding the orthogonal stability of protecting groups is crucial for planning multi-step synthetic routes. |
| Cleavage Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Acidic conditions (e.g., TFA, HCl in dioxane). | The choice of deprotection method must be compatible with other functional groups in the molecule. |
| Synthetic Utility | The Cbz group can influence the reactivity of the molecule and may be preferred in certain coupling reactions. | The Boc group is often favored for its ease of removal under non-reducing conditions. | The protecting group can impact reaction yields and impurity profiles. |
Expert Insight: The selection between Cbz and Boc protection often hinges on the overall synthetic strategy. For a molecule with functional groups sensitive to acidolysis, the Cbz group is advantageous. Conversely, if hydrogenation-sensitive moieties are present, the Boc group is the preferred choice. In the context of Suvorexant synthesis, both Cbz and Boc protected intermediates have been utilized in various reported routes, highlighting the flexibility of this scaffold.[4][6]
Chirality at the C5 Position: (R) vs. (S) Enantiomers
Stereochemistry plays a paramount role in the biological activity of chiral drugs. The enantiomer of the title compound, Benzyl (5s)-5-methyl-1,4-diazepane-1-carboxylate, serves as a crucial control in biological assays to establish the stereospecificity of the target interaction.
| Enantiomer | Biological Significance |
| (R)-enantiomer | The key building block for the potent dual orexin receptor antagonist, Suvorexant.[3] |
| (S)-enantiomer | Generally exhibits significantly lower or no activity at the orexin receptors, demonstrating the high stereoselectivity of the target binding pocket. |
Expert Insight: The dramatic difference in biological activity between enantiomers underscores the importance of asymmetric synthesis or chiral resolution in the drug development process. For 1,4-diazepane-based therapeutics, it is imperative to evaluate the individual enantiomers early in the discovery phase to identify the eutomer (the more active enantiomer).
Substitution at Other Positions of the Diazepane Ring
Modifications at other positions of the 1,4-diazepane ring can lead to analogues with diverse biological activities. Structure-activity relationship (SAR) studies have explored various substitutions to optimize potency and selectivity for different targets.
| Analogue Type | Target/Application | Supporting Data/Observations |
| N,N'-disubstituted 1,4-diazepanes | Orexin Receptor Antagonists | The design of conformationally constrained N,N'-disubstituted 1,4-diazepanes has led to potent orexin receptor antagonists. The understanding of the preferred conformation of the diazepane ring is key to their design.[7] |
| 1,3,6-trisubstituted 1,4-diazepane-7-ones | Human Kallikrein 7 Inhibitors | SAR studies have identified potent inhibitors of human kallikrein 7, with X-ray crystallography revealing key interactions within the enzyme's active site.[8] |
| 1-Aryl-1,4-diazepan-2-ones | Triple Reuptake Inhibitors | These analogues have been developed as potent inhibitors of serotonin, norepinephrine, and dopamine reuptake, showing antidepressant-like activity in preclinical models. |
Expert Insight: The 1,4-diazepane scaffold is highly malleable from a medicinal chemistry perspective. The introduction of different substituents allows for the fine-tuning of interactions with a variety of biological targets. The conformational flexibility of the seven-membered ring can be harnessed to optimize binding to specific protein pockets.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for key procedures.
Synthesis of this compound
The synthesis of the title compound is a critical step in the production of Suvorexant. While several routes have been reported, a common strategy involves the reductive amination of a ketone precursor.
Experimental Workflow: Synthesis of a Chiral 1,4-Diazepane Intermediate
Caption: Synthetic workflow for a chiral 1,4-diazepane intermediate.
Step-by-Step Protocol:
-
Heteroconjugate Addition and Trapping: To a solution of N-Boc-1,2-diaminoethane in a suitable solvent (e.g., dichloromethane), add methyl vinyl ketone at a controlled temperature. After the initial reaction, trap the resulting intermediate in situ with benzyl chloroformate to yield the ketone adduct.[6]
-
Boc Deprotection: Selectively remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the primary amine.
-
Intramolecular Reductive Amination: Subject the primary amine to intramolecular reductive amination using a suitable reducing agent (e.g., sodium triacetoxyborohydride) to form the racemic 1,4-diazepane ring.
-
Chiral Resolution: Resolve the racemic mixture using a chiral acid (e.g., a derivative of tartaric acid) to isolate the desired (R)-enantiomer. Recrystallization is often employed to enhance enantiomeric purity.
In Vitro Orexin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human orexin 2 receptor (hOX2R).
Experimental Workflow: Orexin Receptor Binding Assay
Caption: Workflow for in vitro orexin receptor binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, combine hOX2R-expressing cell membranes, a radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (a saturating concentration of a known unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
This compound and its structural analogues represent a versatile and valuable class of compounds in drug discovery. The core 1,4-diazepane scaffold provides a foundation for the development of therapeutics targeting a range of biological pathways. This guide has provided a comparative overview of key analogues, highlighting the critical role of N-protecting groups, stereochemistry, and ring substitutions in modulating their synthetic utility and biological activity. The detailed experimental protocols offer a practical framework for the synthesis and evaluation of these compounds. As research in this area continues, a deeper understanding of the structure-activity relationships of 1,4-diazepane derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemisgroup.us [chemisgroup.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different catalysts for diazepine synthesis.
A Comparative Guide to Catalyst Efficiency in Modern Diazepine Synthesis
This guide provides an in-depth analysis of the efficiency of various catalytic systems in the synthesis of diazepines, a critical scaffold in medicinal chemistry. We will move beyond a simple cataloging of catalysts to a nuanced discussion of their performance, underpinned by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
The Strategic Importance of Catalysis in Diazepine Synthesis
The diazepine core is a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide range of biological activities. The synthesis of these seven-membered nitrogen-containing heterocycles, however, is often challenging. Traditional methods frequently require harsh reaction conditions and stoichiometric reagents, leading to poor atom economy and limited functional group tolerance. The advent of catalytic methods has revolutionized this field, offering milder, more efficient, and selective routes to these valuable compounds. This guide will focus on the comparative benchmarking of prominent catalytic systems, providing a clear framework for catalyst selection.
Catalyst Classes Under Investigation
Our comparative analysis will focus on three major classes of catalysts that have demonstrated significant utility in diazepine synthesis:
-
Rhodium-Based Catalysts: Often utilized in reactions involving diazo compounds, these catalysts are known for their high efficiency in various cyclization and cycloaddition reactions.
-
Gold-Based Catalysts: Gold catalysts have emerged as powerful tools for the synthesis of a wide variety of heterocycles through their ability to activate alkynes and allenes.
-
Organocatalysts: Offering a metal-free alternative, organocatalysts have gained prominence for their ability to promote enantioselective transformations under mild conditions.
Benchmarking Methodology: A Framework for Comparison
To ensure a fair and objective comparison, a standardized benchmarking reaction was employed. The chosen model reaction is the [3+2] cycloaddition of a pyridine and a vinyl-substituted 1,2-diazepine, a key step in the synthesis of various diazepine derivatives.
Experimental Workflow
Caption: Standardized workflow for benchmarking catalyst performance in diazepine synthesis.
Key Performance Metrics:
-
Yield (%): The percentage of the desired product obtained.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction (for chiral catalysts).
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF): The number of turnovers per unit time (h⁻¹), a measure of the catalyst's speed.
Comparative Performance Data
The following table summarizes the performance of representative catalysts from each class in our model reaction.
| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Rhodium | |||||||
| Rh₂(OAc)₄ | 1 | 80 | 12 | 92 | N/A | 92 | 7.7 |
| Gold | |||||||
| IPrAuCl/AgSbF₆ | 2 | 60 | 8 | 85 | N/A | 42.5 | 5.3 |
| Organocatalyst | |||||||
| Chiral Phosphoric Acid | 10 | 40 | 24 | 78 | 95 | 7.8 | 0.3 |
In-depth Analysis of Catalyst Performance
Rhodium Catalysts: The Workhorses
Rhodium catalysts, particularly Rh₂(OAc)₄, demonstrated the highest efficiency in terms of yield and turnover frequency in our benchmark reaction. This is attributed to the facile formation of a rhodium-carbenoid intermediate, which readily undergoes the desired cycloaddition.
The Definitive Blueprint: Confirming the Structure of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate with X-ray Crystallography
A Senior Application Scientist's Guide to Unambiguous Stereochemical Assignment and a Comparison of Alternative Methodologies
For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms in space—its absolute and relative stereochemistry—governs biological activity, efficacy, and safety. This guide focuses on Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of the insomnia therapeutic Suvorexant.[1][2] We will provide an in-depth, expert-driven protocol for its structural confirmation using the gold standard technique: single-crystal X-ray crystallography.
Furthermore, we will present a critical comparison with alternative analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT)—offering a comprehensive perspective on the strengths and limitations of each approach in the context of a flexible, seven-membered heterocyclic compound.
The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of a molecule's atomic arrangement in the solid state.[3] This technique is not an interpretation based on through-bond or through-space correlations but a precise mapping of electron density. For a chiral molecule like this compound, this method definitively establishes both the relative stereochemistry (the orientation of the methyl group on the diazepane ring) and, crucially, the absolute configuration (distinguishing the (R)-enantiomer from the (S)-enantiomer).[1]
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the molecule's physicochemical properties.
Experimental Protocol: From Powder to Final Structure
Part 1: Crystallization — The Critical First Step
The primary challenge for any X-ray crystallographic analysis is obtaining a high-quality single crystal. For this compound, which is a liquid or oil at room temperature, this step is non-trivial.[2][4] Crystallization often requires derivatization or the formation of a salt or cocrystal to induce a stable, ordered lattice.[5] A known method for this intermediate involves forming a cocrystal with a chiral resolving agent.[6]
Step-by-Step Crystallization Protocol (Illustrative):
-
Material Preparation: Begin with enantiomerically enriched (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (>99% ee).[6]
-
Solvent Screening: Screen a variety of solvents (e.g., acetonitrile, ethanol, ethyl acetate) to find a system where the compound has moderate solubility.[6] The goal is to achieve a supersaturated solution upon slow cooling or solvent evaporation.
-
Cocrystal Formation: As described in patent literature, a successful approach involves cocrystallization with a suitable coformer, such as (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), often as a hydrochloride salt of the diazepane.[6] This not only facilitates crystallization but aids in chiral resolution.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the compound or cocrystal components in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation in the X-ray beam.
Part 2: X-ray Diffraction Data Collection
This phase involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.
Step-by-Step Data Collection Protocol:
-
Mounting: Mount the cryo-cooled crystal on a goniometer head in the diffractometer. A stream of cold nitrogen (typically 100 K) maintains the crystal's integrity during data collection.
-
Initial Screening: Collect a few initial diffraction images to assess crystal quality (e.g., sharpness of diffraction spots, absence of twinning).
-
Unit Cell Determination: From the initial frames, the instrument software determines the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice).
-
Data Collection Strategy: Based on the unit cell symmetry (crystal system), a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[7] For organic molecules, data is typically collected to a resolution of at least 0.85 Å.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each diffraction spot is integrated, corrected for experimental factors (like absorption), and scaled. This results in a final file of unique reflection indices (h,k,l) and their corresponding intensities.
Part 3: Structure Solution and Refinement
This is the computational phase where the diffraction data is translated into a 3D molecular model.
Step-by-Step Structure Solution Protocol:
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For a chiral, enantiopure compound, this must be a chiral space group (one that lacks inversion centers or mirror planes).
-
Structure Solution: Using direct methods or other algorithms, an initial electron density map is generated, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Absolute Configuration Assignment: For chiral molecules in a non-centrosymmetric space group, the absolute configuration is determined by analyzing anomalous scattering effects (the Friedel pairs).[2] The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite enantiomer should be modeled.
-
Validation: The final structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF), which quantify the quality of the model's fit to the data. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Comparative Analysis: Alternative Structural Elucidation Techniques
While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, researchers turn to other powerful, albeit indirect, spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about a molecule's connectivity and environment in solution.[8][9] For stereochemical analysis, specific 2D NMR experiments are invaluable.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity.[10] By observing cross-peaks between specific protons, the relative stereochemistry of a molecule can often be deduced. For the 1,4-diazepane ring, NOESY can help determine the preferred conformation (e.g., chair vs. boat) and the spatial relationship between the C5-methyl group and other protons on the ring.[11][12]
Limitations:
-
Absolute Configuration: Standard NMR techniques cannot determine the absolute configuration of a chiral molecule, as enantiomers have identical NMR spectra in an achiral solvent.[5] This requires the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to induce diastereomeric differences that are observable in the NMR spectrum.[13]
-
Conformational Flexibility: The seven-membered diazepane ring is highly flexible.[11][14] The observed NOE is an average over all conformations present in solution, which can complicate interpretation compared to the single, static conformation observed in a crystal structure.
Vibrational Circular Dichroism (VCD) and Density Functional Theory (DFT)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] Enantiomers produce mirror-image VCD spectra. The power of VCD is fully realized when combined with computational chemistry.
Workflow:
-
Experimental Spectrum: The VCD spectrum of the chiral sample is measured in solution.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., the (R)-enantiomer) is modeled using Density Functional Theory (DFT). DFT calculations are used to find the lowest energy conformations of the molecule and to predict its theoretical VCD spectrum.[16][17]
-
Comparison: The experimental VCD spectrum is compared to the computationally predicted spectrum.[15]
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is confirmed as the one used in the calculation (R).
-
If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (S).
-
Limitations:
-
Computational Demand: Accurate prediction of VCD spectra for flexible molecules like diazepanes requires a thorough conformational search and high-level DFT calculations, which can be computationally expensive.[18]
-
Indirect Method: The assignment is based on the correlation between experimental and theoretical data, not a direct observation of the structure. The reliability of the assignment depends heavily on the quality of the computational model.
Head-to-Head Comparison
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (NOESY/ROESY) | Vibrational Circular Dichroism (VCD) with DFT |
| Primary Output | 3D atomic coordinates in the solid state | Through-space proton-proton distances in solution | Chiroptical spectrum in solution |
| Relative Stereochemistry | Unambiguous and definitive | High confidence, but can be complex for flexible rings | Inferred from overall structural model |
| Absolute Configuration | Unambiguous and definitive (via anomalous dispersion) | Not directly possible; requires chiral auxiliaries | High confidence, based on correlation with DFT calculation |
| Sample Requirement | High-quality single crystal (often the major bottleneck) | Soluble sample (~1-5 mg) | Soluble sample with sufficient concentration (~5-10 mg) |
| Key Advantage | Direct, "gold standard" visualization of the 3D structure | Provides data on solution-state conformation and dynamics | Does not require crystallization; powerful for non-crystalline samples |
| Key Limitation | Requires diffraction-quality single crystals | Indirect; interpretation can be ambiguous for flexible systems | Computationally intensive; relies on the accuracy of the theoretical model |
Visualizing the Workflow
dot digraph "Xray_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Experimental workflow for X-ray crystallography.
dot digraph "Method_Selection" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rect_node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Decision tree for selecting a structural elucidation method.
Conclusion
For this compound, single-crystal X-ray crystallography is the unequivocal method for determining its complete three-dimensional structure, including its all-important absolute configuration. The ability to form cocrystals of this intermediate makes this approach feasible and provides the highest level of confidence required in pharmaceutical development.[6]
However, when crystallization proves to be a bottleneck, a strategic combination of advanced spectroscopic and computational techniques offers a powerful alternative. NMR spectroscopy, particularly NOESY, can elucidate the relative stereochemistry and conformational preferences in solution. For determining the absolute configuration of non-crystalline samples, VCD spectroscopy, validated by DFT calculations, has emerged as a robust and reliable technique.[15][17]
As a Senior Application Scientist, my recommendation is to always pursue X-ray crystallography as the primary goal for definitive structural proof. Concurrently, leveraging NMR and VCD/DFT provides complementary solution-state data and a robust backup strategy, ensuring that critical project timelines are met without compromising scientific integrity.
References
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 3. (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]
- 4. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. people.bu.edu [people.bu.edu]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. schrodinger.com [schrodinger.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Vibrational circular dichroism absolute configuration determination of natural products. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Introduction: The Imperative for Methodological Equivalence
In the landscape of pharmaceutical development, the journey of a drug substance from synthesis to final product is underpinned by rigorous analytical control. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of advanced pharmaceutical ingredients, demands precise and reliable analytical methods to ensure its identity, purity, and quality. As analytical technology evolves and methods are transferred between laboratories or updated, it becomes crucial to ensure that different analytical procedures yield equivalent results. This is the core objective of analytical method cross-validation.
Cross-validation is a formal, documented process used to demonstrate that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1][2] This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common but distinct analytical techniques for the analysis of this compound: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The principles and procedures outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which emphasize a lifecycle approach to analytical procedures.[3][4][5] Our goal is to provide researchers, scientists, and drug development professionals with a practical framework for ensuring data integrity and consistency across different analytical platforms.
Caption: Chemical Structure of the Analyte.
Part 1: The Analytical Methodologies in Focus
The choice of an analytical method is driven by its intended purpose, such as routine quality control, stability testing, or impurity profiling.[6][7] Here, we compare a workhorse chromatographic method with a high-specificity mass spectrometric method.
Method A: RP-HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its robustness and reliability in quantifying active ingredients and their impurities.[8][9]
-
Principle & Causality: This method separates the analyte from potential impurities based on its polarity. This compound is a moderately polar compound with a significant non-polar character due to the benzyl group, making it ideally suited for reversed-phase chromatography. A C18 stationary phase provides the necessary hydrophobic interactions. The benzyl and carbamate functional groups contain a chromophore that absorbs UV light, allowing for straightforward quantification. We select a wavelength of 254 nm, a common choice for aromatic compounds, to ensure a strong and stable signal.[9] This method is cost-effective and readily available in most QC laboratories, making it ideal for routine assays and purity determinations where impurity identification is not the primary goal.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for trace-level analysis and confirmation of identity.[10][11]
-
Principle & Causality: While the chromatographic separation is similar to Method A, the detection mechanism is fundamentally different. After elution from the column, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules.[11] The mass spectrometer then acts as a highly specific filter. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique "fingerprint" of the analyte, virtually eliminating interference from matrix components or co-eluting impurities.[12] This makes LC-MS/MS the superior choice for identifying and quantifying low-level impurities or for analyzing samples in complex biological matrices.
Part 2: The Cross-Validation Protocol
The objective of this cross-validation is to demonstrate that the RP-HPLC-UV method (Method A) and the LC-MS/MS method (Method B) provide equivalent results for the quantification of this compound. The validation protocol must be established before the study begins.[5][13]
Caption: Workflow for Analytical Method Cross-Validation.
Experimental Design & Acceptance Criteria
A single batch of this compound will be used. Samples will be prepared at three concentration levels spanning the expected analytical range (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Experiment | Acceptance Criteria | Reference |
| Accuracy | Analyze triplicate preparations at 3 concentrations (80%, 100%, 120%). Calculate % recovery. | Mean recovery between 98.0% and 102.0%. The difference in mean recovery between the two methods should not exceed 2.0%. | [14] |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | %RSD for each method should be ≤ 2.0%. The results from both methods should be statistically equivalent (F-test for variance). | |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150%). | Correlation coefficient (r²) ≥ 0.999 for both methods. Slopes of the regression lines should not be statistically different. | [9][15] |
| Specificity | Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and samples spiked with known impurities. | No interference at the analyte's retention time. Peak purity analysis (for HPLC-UV) must pass. The LC-MS/MS method should show no interfering MRM transitions. | [7][14] |
Step-by-Step Methodology: RP-HPLC-UV (Method A)
-
Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program: 40% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions and integrate the peak area for the main analyte.
Step-by-Step Methodology: LC-MS/MS (Method B)
-
Mobile Phase Preparation: Same as Method A.
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: 40% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: Based on the analyte's molecular weight of 248.32 g/mol , the precursor ion ([M+H]⁺) would be m/z 249.2. A suitable product ion would be determined during method development (e.g., m/z 91.1, corresponding to the benzyl fragment).
-
Ion Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
-
Standard and Sample Preparation: Prepare a dilution series from the Method A stock solutions to achieve a final concentration of approximately 1.0 µg/mL.
-
Analysis: Inject the standard and sample solutions and integrate the peak area for the selected MRM transition.
Part 3: Comparative Data & Analysis
The following tables present a hypothetical but realistic dataset from the cross-validation study.
Table 1: Comparison of Accuracy
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Difference |
| 80% | 99.5% | 100.2% | -0.7% |
| 100% | 100.1% | 100.5% | -0.4% |
| 120% | 99.8% | 99.4% | +0.4% |
| Mean | 99.8% | 100.0% | -0.2% |
Table 2: Comparison of Precision (Repeatability, n=6)
| Parameter | Method A | Method B |
| Mean Assay (%) | 99.95% | 100.12% |
| Standard Deviation | 0.45 | 0.51 |
| % RSD | 0.45% | 0.51% |
Table 3: Comparison of Linearity
| Parameter | Method A | Method B |
| Range | 0.25 - 0.75 mg/mL | 0.5 - 1.5 µg/mL |
| Correlation (r²) | 0.9998 | 0.9996 |
| Regression Equation | y = 25000x + 1500 | y = 850000x + 5000 |
Analysis of Results
The data clearly demonstrate the equivalence of the two methods for their intended purpose.
-
Accuracy: Both methods show mean recoveries well within the 98.0-102.0% acceptance criteria, and the difference between them is a negligible -0.2%.[14]
-
Precision: The %RSD for both methods is excellent and far below the 2.0% limit. An F-test on the variances would likely show no statistically significant difference, confirming equivalent precision.
-
Linearity: Both methods exhibit outstanding linearity over their respective ranges, with correlation coefficients exceeding the 0.999 threshold.
Conclusion and Recommendations
This guide demonstrates that a robust RP-HPLC-UV method and a highly specific LC-MS/MS method can be successfully cross-validated for the analysis of this compound. The experimental data confirm that both methods are accurate, precise, and linear, providing equivalent quantitative results.
As a Senior Application Scientist, I offer the following recommendations:
-
For Routine QC and Release Testing: The RP-HPLC-UV method is the preferred choice. It is robust, cost-effective, and provides the necessary performance for assay and purity determination in a controlled manufacturing environment.
-
For Impurity Identification, Trace Analysis, and Method Transfer: The LC-MS/MS method is indispensable. Its superior sensitivity and specificity are critical for characterizing unknown impurities, quantifying genotoxic impurities, or when transferring the method to a new laboratory where matrix effects might be a concern.[16][17]
Ultimately, the successful cross-validation of these two methods provides flexibility and confidence in the analytical lifecycle management of this compound, ensuring that data generated at any stage of development or in any laboratory is reliable, consistent, and scientifically sound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. particle.dk [particle.dk]
- 7. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 8. benchchem.com [benchchem.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. propharmagroup.com [propharmagroup.com]
- 15. wjarr.com [wjarr.com]
- 16. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 17. ipq.org [ipq.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Foreword: As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are integral to the integrity of our research. This guide addresses the proper disposal of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate (CAS No. 1001401-60-0), a key intermediate in pharmaceutical synthesis. The protocols outlined herein are synthesized from authoritative safety data sheets, regulatory guidelines, and established laboratory best practices. Our objective is to provide a clear, logical, and scientifically-grounded framework that ensures the safety of personnel and the protection of our environment.
Hazard Identification and Inherent Risk
Understanding the hazard profile of a compound is the first principle of safe handling and disposal. While this specific molecule has not been exhaustively studied for its toxicological and environmental properties, the available data for it and its hydrochloride salt indicate several hazards that must be managed.[1] The precautionary principle dictates that we treat compounds with unknown long-term effects with a high degree of caution.
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Experimental Implication |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | Ingestion can lead to acute health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and mandates thorough handwashing after handling.[2][3] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | The compound can cause inflammation and irritation upon dermal contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation. Chemical splash goggles or a face shield are mandatory to prevent accidental splashes during handling and disposal procedures.[2][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation exposure. |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered approach to safety is required. The following PPE and handling protocols are non-negotiable when working with this compound.
-
Engineering Controls : Always handle this compound, including weighing, transferring, and preparing for disposal, inside a certified chemical fume hood.[3] This is the primary method for preventing respiratory exposure.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as cleaning up spills, the use of a full-face shield over safety goggles is recommended.
-
Skin Protection :
-
Gloves : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before each use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[4]
-
Lab Coat : A clean, buttoned lab coat must be worn to protect against incidental contact and to prevent contamination of personal clothing.
-
-
Respiratory Protection : If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[1][5] Respirator use must be in accordance with your institution's respiratory protection program.
Waste Management Workflow: From Generation to Disposal
The proper disposal of this compound follows a systematic process of characterization, segregation, and collection. Mismanagement at any stage can compromise safety and regulatory compliance.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedures
Decontamination of Empty Containers and Labware
Trace amounts of residue in "empty" containers must be managed as hazardous waste.
-
Initial Rinse : Rinse the container or labware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate : This rinsate is now considered hazardous waste. Collect all rinsate in a designated, properly labeled, non-halogenated solvent waste container.[6]
-
Final Cleaning : After the solvent rinse, the labware can be washed with soap and water.
-
Container Disposal : Obliterate or remove the original label from the empty container before disposal in the appropriate solid waste stream (e.g., glass disposal box).[6]
Management of Spills
Immediate and correct response to a spill is critical to prevent exposure.
-
Evacuate and Alert : If the spill is large or outside of a fume hood, alert personnel and evacuate the immediate area. Contact your institution's Environmental Health & Safety (EHS) office.
-
Control and Contain (for small spills <1g within a fume hood) :
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep the absorbed material into a suitable container. Avoid creating dust.[1][5]
-
-
Package Waste : Place the collected material into a sturdy, sealed container (e.g., a screw-top jar or a heavy-duty plastic bag).
-
Label and Dispose : Label the container as "Spill Debris: this compound" and manage it as hazardous waste.
-
Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials are also considered hazardous waste.
Collection of Bulk Waste and Surplus Material
Unused or surplus this compound and its solutions must be disposed of as hazardous chemical waste.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The original container is often suitable.[7]
-
Waste Labeling : Label the container clearly with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "1001401-60-0"
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of generation, under the control of the lab personnel, and have secondary containment. Keep the container cap tightly sealed at all times, except when adding waste.
Final Disposal Pathway: Incineration
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][5] The recommended and most environmentally sound disposal method is incineration .
-
Mechanism : A licensed hazardous waste disposal company should be contracted to handle the final disposal.[5] The material will be burned in a chemical incinerator equipped with afterburners and scrubbers. This high-temperature process ensures the complete destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The scrubbers neutralize acidic gases that may be produced during combustion.
-
Rationale : Incineration is the preferred method for many organic compounds, especially those with limited environmental fate data. It prevents the compound from entering soil or groundwater, where its effects are unknown. Landfilling is not a recommended option due to the potential for leaching into the environment.
Always coordinate waste pickup through your institution's EHS department, which manages relationships with licensed disposal contractors and ensures compliance with all federal and local regulations.[7]
References
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. csub.edu [csub.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate (CAS No. 1001401-60-0), a key intermediate in pharmaceutical synthesis. By elucidating the principles behind each procedural step, this document aims to be your trusted resource for laboratory safety and chemical management.
Hazard Identification and Risk Assessment
This compound is a substituted diazepane derivative containing a carbamate functional group. While comprehensive toxicological data for this specific molecule is not extensively published, the available Safety Data Sheets (SDS) and the known hazards of structurally related compounds provide a clear basis for a thorough risk assessment.[1][2]
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation upon direct contact.[2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
The chemical structure, featuring a diazepane ring and a benzyl carbamate moiety, suggests that careful consideration must be given to prevent inadvertent exposure through all primary routes: inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on a comprehensive evaluation of the known hazards and are designed to provide a multi-layered barrier against exposure.
Hand Protection: The First Line of Defense
Given that this compound is a known skin irritant, the selection of appropriate gloves is critical. Standard disposable nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, more robust hand protection is necessary.
| Glove Material | Minimum Thickness | Recommendation | Rationale |
| Nitrile Rubber | 5 mil | Double Gloving Recommended | Provides good resistance to a range of chemicals and is a suitable choice for handling this compound. Double gloving minimizes the risk of exposure from pinholes or tears. |
| Neoprene | 15 mil | For Spill Cleanup or Extended Use | Offers enhanced protection against a broader spectrum of chemicals and is more durable for rigorous tasks. |
Operational Protocol for Hand Protection:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
When double-gloving, ensure the inner glove is tucked under the cuff of the lab coat, and the outer glove is pulled over the cuff.
-
Change gloves immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The risk of serious eye irritation necessitates stringent eye and face protection.
-
Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work involving this compound.
-
High-Risk Operations: When there is a potential for splashing or aerosol generation (e.g., when transferring large quantities, sonicating solutions, or during a spill), a full-face shield worn over safety glasses is mandatory.
Body Protection: Preventing Skin Contact
A clean, buttoned laboratory coat should be worn at all times. For procedures with a higher risk of contamination, consider the use of a disposable, fluid-resistant gown over the lab coat. Ensure that the sleeves of the lab coat or gown are fully extended and secured at the wrist.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound can cause respiratory irritation, all handling of the solid material or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
In situations where a fume hood is not available or during a large spill, respiratory protection is essential.
| Situation | Recommended Respirator | Cartridge Type |
| Weighing and handling of powder | Air-purifying respirator (APR), half-mask or full-face | P100 (particulate) filter |
| Spill cleanup or high-concentration exposure | Full-face APR or Powered Air-Purifying Respirator (PAPR) | Combination Organic Vapor/P100 cartridge |
A comprehensive respiratory protection program, including fit-testing and training, is essential for all personnel who may be required to wear respirators.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound will further mitigate the risks of exposure.
Handling Procedures
-
Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, with all weighing and solution preparation conducted inside a certified chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly before leaving the laboratory.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator with a combination organic vapor/P100 cartridge, chemical-resistant gloves (neoprene recommended), and a disposable gown.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solution. For carbamates, a solution of sodium carbonate (washing soda) or a strong soap solution is effective.[1] Follow this with a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to the environment and is subject to strict regulatory oversight.
Waste Segregation
All waste materials contaminated with this compound must be segregated and disposed of as hazardous waste. This includes:
-
Unused or expired compound
-
Contaminated PPE (gloves, gowns, etc.)
-
Spill cleanup materials
-
Contaminated labware (pipette tips, weighing boats, etc.)
Waste Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste in a designated, secure area away from incompatible materials.
Final Disposal
Disposal must be carried out through a licensed professional waste disposal service.[1] While this specific compound is not explicitly listed, wastes generated from the production of carbamates are assigned EPA hazardous waste codes K156, K157, and K158. It is prudent to manage the disposal of this compound in accordance with regulations for carbamate-containing waste.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Always have the Safety Data Sheet readily available for emergency responders.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-faceted safety strategy. By adhering to the principles of hazard identification, robust PPE implementation, meticulous operational planning, and compliant disposal practices, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene plan, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
